SR1664
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-[[2,3-dimethyl-5-[[(1S)-1-(4-nitrophenyl)ethyl]carbamoyl]indol-1-yl]methyl]phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29N3O5/c1-20-22(3)35(19-23-8-10-25(11-9-23)28-6-4-5-7-29(28)33(38)39)31-17-14-26(18-30(20)31)32(37)34-21(2)24-12-15-27(16-13-24)36(40)41/h4-18,21H,19H2,1-3H3,(H,34,37)(H,38,39)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJDFXNUWZTHIM-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)NC(C)C3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)N[C@@H](C)C3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of SR1664
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR1664 is a novel peroxisome proliferator-activated receptor γ (PPARγ) ligand that has demonstrated significant therapeutic potential, particularly in the context of metabolic diseases. Unlike traditional thiazolidinedione (TZD) drugs, which act as full agonists of PPARγ, this compound functions as a selective PPARγ modulator, specifically an antagonist that inhibits the cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ. This unique mechanism of action allows this compound to elicit potent anti-diabetic and anti-fibrotic effects without the adverse side effects associated with classical PPARγ agonism, such as weight gain, fluid retention, and bone loss. This guide provides a comprehensive overview of the molecular mechanism, quantitative data, and key experimental protocols related to the action of this compound.
Core Mechanism of Action
This compound represents a new class of PPARγ modulators that uncouples the anti-diabetic benefits from the detrimental side effects of full agonists. The primary mechanism of this compound revolves around its ability to bind to PPARγ and allosterically inhibit its phosphorylation by Cdk5 at serine 273 (Ser273).[1][2]
In states of obesity and insulin (B600854) resistance, Cdk5 activity is elevated in adipose tissue, leading to the phosphorylation of PPARγ at Ser273.[1] This post-translational modification alters the transcriptional activity of PPARγ, leading to the dysregulation of genes involved in insulin sensitivity, such as a decrease in the expression of adiponectin.[1]
This compound binds to the ligand-binding pocket of PPARγ in a distinct manner compared to full agonists like rosiglitazone (B1679542).[1] This binding conformation sterically hinders the access of Cdk5 to Ser273, thereby preventing its phosphorylation.[1][3] By blocking this phosphorylation, this compound restores the expression of key insulin-sensitizing genes.[1]
Crucially, this compound does not induce the canonical transcriptional activation of PPARγ that is responsible for adipogenesis and other TZD-associated side effects.[4] Structural studies have revealed that this compound's interaction with the PPARγ ligand-binding domain, particularly a steric clash with phenylalanine 282 (Phe282), destabilizes the activation function 2 (AF-2) region. This destabilization impairs the recruitment of co-activators necessary for robust transcriptional activation of genes involved in adipocyte differentiation.[1][3]
Signaling Pathway
The signaling pathway of this compound's action is centered on the modulation of PPARγ activity through the inhibition of Cdk5-mediated phosphorylation.
Quantitative Data
The following table summarizes the key quantitative data associated with the activity of this compound.
| Parameter | Value | Target | Assay | Reference |
| IC50 | 80 nM | Cdk5-mediated PPARγ phosphorylation | In vitro kinase assay | [3][5] |
| Ki | 28.67 nM | PPARγ | [3] |
Experimental Protocols
This section details the methodologies for key experiments used to elucidate the mechanism of action of this compound.
In Vitro Cdk5-Mediated PPARγ Phosphorylation Assay
This assay is crucial for determining the direct inhibitory effect of this compound on the phosphorylation of PPARγ by Cdk5.
Objective: To quantify the inhibition of Cdk5-mediated PPARγ phosphorylation by this compound.
Materials:
-
Recombinant full-length PPARγ protein
-
Active Cdk5/p25 kinase
-
[γ-32P]ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
This compound (and other compounds like rosiglitazone for comparison) dissolved in DMSO
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager or autoradiography film
Protocol:
-
Prepare a reaction mixture containing recombinant PPARγ and Cdk5/p25 in kinase buffer.
-
Add this compound at various concentrations (typically in a serial dilution) to the reaction mixture. A DMSO vehicle control should be included.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated PPARγ.
-
Quantify the band intensities to determine the extent of phosphorylation at each this compound concentration.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
PPARγ Reporter Gene Assay
This cell-based assay is used to assess the transcriptional activity of PPARγ in the presence of a ligand.
Objective: To determine if this compound acts as an agonist or antagonist of PPARγ-mediated transcription.
Materials:
-
A suitable cell line (e.g., HEK293T or COS-1)
-
Expression vector for a Gal4-PPARγ-LBD fusion protein
-
Reporter vector containing a luciferase gene under the control of a Gal4 upstream activating sequence (UAS)
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound and a known PPARγ agonist (e.g., rosiglitazone)
-
Luciferase assay system
-
Luminometer
Protocol:
-
Seed cells in a multi-well plate and allow them to attach.
-
Co-transfect the cells with the Gal4-PPARγ-LBD expression vector and the UAS-luciferase reporter vector.
-
After transfection, treat the cells with this compound at various concentrations. To test for antagonistic activity, co-treat with a fixed concentration of rosiglitazone.
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to total protein concentration.
-
Plot the relative luciferase units against the compound concentration to determine the dose-response relationship.
3T3-L1 Adipocyte Differentiation Assay
This assay evaluates the effect of this compound on adipogenesis, a key indicator of classical PPARγ agonism.
Objective: To assess the adipogenic potential of this compound.
Materials:
-
3T3-L1 preadipocyte cell line
-
DMEM with high glucose
-
Fetal bovine serum (FBS) and calf serum (CS)
-
Differentiation cocktail (MDI): 3-isobutyl-1-methylxanthine (B1674149) (IBMX), dexamethasone, and insulin
-
This compound and rosiglitazone
-
Oil Red O stain
-
Microscope
Protocol:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% CS until they reach confluence.
-
Two days post-confluence, induce differentiation by switching to DMEM with 10% FBS and the MDI cocktail, in the presence of this compound, rosiglitazone, or vehicle control.
-
After 2-3 days, replace the medium with DMEM containing 10% FBS and insulin, along with the respective compounds.
-
After another 2-3 days, switch to DMEM with 10% FBS and continue to treat with the compounds, changing the medium every 2 days.
-
After 8-10 days of differentiation, wash the cells with PBS and fix with 10% formalin.
-
Stain the accumulated lipid droplets with Oil Red O.
-
Visually assess the degree of adipogenesis by microscopy and quantify the staining by eluting the dye and measuring its absorbance.
In Vivo Mouse Model of Diet-Induced Obesity
Animal models are essential to evaluate the therapeutic efficacy and safety of this compound in a physiological context.
Objective: To determine the anti-diabetic effects of this compound in an in vivo model of insulin resistance.
Materials:
-
Male C57BL/6J mice
-
High-fat diet (HFD)
-
This compound and vehicle control
-
Gavage needles
-
Glucometer and insulin ELISA kit
-
Equipment for glucose and insulin tolerance tests
Protocol:
-
Induce obesity and insulin resistance by feeding mice an HFD for a specified period (e.g., 12-16 weeks).
-
Randomly assign the mice to treatment groups: vehicle control and this compound (administered daily by oral gavage).
-
Monitor body weight, food intake, and fasting blood glucose and insulin levels throughout the study.
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess changes in glucose homeostasis and insulin sensitivity.
-
At the end of the study, collect tissues (e.g., adipose tissue, liver, muscle) for analysis of PPARγ phosphorylation, gene expression, and histology.
In Vivo Liver Fibrosis Model
This model is used to investigate the anti-fibrotic properties of this compound.
Objective: To evaluate the efficacy of this compound in reducing liver fibrosis.
Materials:
-
Mice (e.g., C57BL/6J)
-
Fibrosis-inducing agent (e.g., carbon tetrachloride, CCl4) or a high-fat, high-carbohydrate diet.
-
This compound and vehicle control
-
Sirius Red stain for collagen visualization
-
Quantitative PCR for gene expression analysis (e.g., for collagens, TIMPs, MMPs)
Protocol:
-
Induce liver fibrosis by repeated administration of CCl4 or by long-term feeding of a fibrogenic diet.[1]
-
Administer this compound or vehicle control to the mice during the fibrosis induction period or as a treatment for established fibrosis.
-
At the end of the study, harvest the livers.
-
Assess the extent of fibrosis by histological staining with Sirius Red and quantify the collagen-positive area.
-
Analyze the expression of fibrosis-related genes (e.g., Col1a1, Timp1, Mmp13) by qPCR.[6]
-
Measure liver function markers in the serum (e.g., ALT, AST).
Conclusion
This compound is a promising therapeutic candidate that operates through a novel mechanism of action. By selectively inhibiting the Cdk5-mediated phosphorylation of PPARγ without inducing classical agonism, it offers the potential for effective treatment of insulin resistance and related metabolic disorders, as well as liver fibrosis, while avoiding the side effects that have limited the use of previous generations of PPARγ-targeting drugs. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other selective PPARγ modulators.
References
- 1. Reduction in Obesity-Related Hepatic Fibrosis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduction in Obesity-Related Hepatic Fibrosis by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Anti-Diabetic Actions of a Non-Agonist PPARγ Ligand Blocking Cdk5-Mediated Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An alternate binding site for PPARγ ligands - PMC [pmc.ncbi.nlm.nih.gov]
SR1664 as a Peroxisome Proliferator-Activated Receptor γ (PPARγ) Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SR1664, a synthetic, non-agonist ligand of Peroxisome Proliferator-Activated Receptor γ (PPARγ). This compound has garnered significant interest in the field of metabolic disease research due to its unique mechanism of action. It functions as a potent anti-diabetic agent by selectively modulating PPARγ activity without inducing the classical transcriptional agonism associated with thiazolidinedione (TZD) drugs, thereby avoiding their characteristic side effects.
Introduction to this compound
This compound is a novel small molecule that binds with high affinity to PPARγ, a nuclear receptor that is a master regulator of adipogenesis, glucose homeostasis, and lipid metabolism.[1][2][3] Unlike traditional TZD anti-diabetic drugs such as rosiglitazone (B1679542) and pioglitazone, which are full agonists of PPARγ, this compound is devoid of classical agonistic activity.[1][4][5][6] Its therapeutic effects stem from a distinct biochemical function: the potent inhibition of the obesity-linked phosphorylation of PPARγ at serine 273 (S273) by cyclin-dependent kinase 5 (Cdk5).[1][7][8][9]
This selective modulation allows this compound to elicit strong insulin-sensitizing effects comparable to TZDs while circumventing adverse effects like fluid retention, weight gain, and bone loss.[1][4][5][7][8][10] Consequently, this compound serves as a critical proof-of-concept compound, demonstrating that it is possible to dissociate the therapeutic anti-diabetic actions of PPARγ ligands from the side effects mediated by classical agonism.[7][8]
Mechanism of Action
The primary mechanism of this compound involves its unique interaction with the PPARγ ligand-binding domain (LBD). While it binds to the same core residues as full agonists, its binding mode is distinct and does not stabilize the activation function-2 (AF-2) helix (H12), a conformational change required for co-activator recruitment and classical gene transcription.[1][7][11]
The key therapeutic action of this compound is the prevention of Cdk5-mediated phosphorylation of PPARγ at S273.[1][7] In states of obesity and insulin (B600854) resistance, Cdk5 activity is elevated in adipose tissue, leading to PPARγ phosphorylation.[1][7] This phosphorylation event alters the expression of a specific subset of PPARγ target genes, including a decrease in the insulin-sensitizing adipokine, adiponectin, contributing to insulin resistance.[7]
This compound, by binding to PPARγ, induces a conformational change that prevents Cdk5 from accessing and phosphorylating S273.[12] This blockade restores the expression of the phosphorylation-sensitive gene set, leading to improved insulin sensitivity, without activating the broader set of genes responsible for adipogenesis.[1][7]
Data Presentation: Quantitative Analysis
This compound has been characterized through various in vitro and in vivo assays to quantify its binding affinity, potency, and therapeutic effects.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Value | Assay Type | Target | Reference |
| IC₅₀ | 80 nM | LanthaScreen Competitive Binding | PPARγ | [1][12][13][14] |
| Kᵢ | 28.67 nM | Competitive Binding | PPARγ | [12][13][14] |
| Phosphorylation Inhibition | 20 - 200 nM (Half-maximal effect) | In Vitro Cdk5 Kinase Assay | Cdk5-mediated PPARγ phosphorylation | [1] |
| Transcriptional Activity | No significant agonism at any concentration | Reporter Gene Assay (COS-1 cells) | PPARγ-driven transcription | [1] |
Table 2: In Vivo Efficacy of this compound in Murine Models of Insulin Resistance
| Animal Model | Treatment | Dose | Key Outcomes | Reference |
| High-Fat Diet (HFD) Mice | This compound (5 days, twice daily) | Dose-dependent | - Decreased Cdk5-mediated PPARγ phosphorylation in adipose tissue.- Reduced fasting insulin levels.- Dose-dependent improvement in HOMA-IR. | [1] |
| Leptin-deficient ob/ob Mice | This compound (5-11 days, twice daily) | 40 mg/kg | - Reduced PPARγ phosphorylation at S273.- Substantially reduced hyperinsulinemia.- Markedly improved glucose tolerance.- No significant weight gain (vs. rosiglitazone).- No decrease in hematocrit (vs. rosiglitazone). | [1] |
| High-Fat, High-Carbohydrate Diet Mice | This compound (final 4 weeks of 16-week diet) | N/A | - Significantly reduced liver fibrosis.- No significant improvement in insulin resistance in this model. | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of the findings related to this compound.
PPARγ Transcriptional Activity Assay
This assay measures the ability of a compound to act as a classical agonist and activate gene transcription via PPARγ.
-
Cell Line: COS-1 cells are commonly used.
-
Transfection: Cells are co-transfected with expression vectors for PPARγ and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).
-
Treatment: Transfected cells are treated with varying concentrations of this compound, a positive control (e.g., rosiglitazone), and a vehicle control.
-
Measurement: After an incubation period (e.g., 18-24 hours), cells are lysed, and luciferase activity is measured using a luminometer. The lack of a dose-dependent increase in luminescence for this compound-treated cells indicates a lack of classical agonism.[1]
In Vitro Cdk5-Mediated PPARγ Phosphorylation Assay
This assay directly tests the ability of this compound to block the enzymatic phosphorylation of PPARγ by Cdk5.
-
Reagents: Recombinant PPARγ protein (substrate), active Cdk5/p25 complex (kinase), and ATP. A control substrate like Retinoblastoma protein (Rb) is used to ensure specificity.[1]
-
Reaction: The kinase reaction is performed by incubating Cdk5/p25, PPARγ (or Rb), and ATP in a suitable buffer.
-
Treatment: Reactions are run in the presence of varying concentrations of this compound, rosiglitazone (positive control for inhibition), or vehicle.
-
Detection: The reaction is stopped, and proteins are separated by SDS-PAGE. Phosphorylation of PPARγ at S273 is detected by immunoblotting using a phospho-specific antibody. Total PPARγ levels are also measured as a loading control.[1]
3T3-L1 Adipogenesis Assay
This cell-based assay evaluates the effect of this compound on adipocyte differentiation, a hallmark of classical PPARγ agonism.
-
Cell Line: 3T3-L1 preadipocytes are cultured to confluence.
-
Differentiation Induction: Differentiation is initiated by treating the cells with a standard adipogenic cocktail (e.g., containing insulin, dexamethasone, and IBMX).
-
Treatment: During differentiation, cells are treated with this compound, rosiglitazone (positive control), or vehicle.
-
Assessment of Adipogenesis: After several days (e.g., 7-10 days), differentiation is assessed by:
Pharmacological Profile and Therapeutic Implications
The unique mechanism of this compound translates into a distinct and therapeutically advantageous pharmacological profile compared to full PPARγ agonists.
-
Potent Anti-Diabetic Activity: In both diet-induced and genetic (ob/ob) mouse models of obesity and insulin resistance, this compound demonstrates robust anti-diabetic effects, improving glucose tolerance and reducing hyperinsulinemia to a degree comparable to rosiglitazone.[1][4]
-
Favorable Side Effect Profile:
-
Weight Gain and Fluid Retention: Unlike rosiglitazone, this compound treatment does not cause weight gain or fluid retention in ob/ob mice, as evidenced by stable body weight and packed cell volume (hematocrit) measurements. [cite: 1, 4f]
-
Bone Health: this compound does not reduce osteoblast mineralization in culture, a known side effect of TZDs that contributes to increased fracture risk.[1][15] This suggests this compound would not negatively impact bone density.
-
Adipogenesis: this compound does not stimulate the differentiation of pre-adipocytes into mature fat cells, consistent with its lack of classical agonism.[1][16]
-
-
Anti-Fibrotic Potential: Recent studies have shown that this compound can reduce hepatic fibrosis in mouse models, including both toxin-induced and diet-induced obesity models.[15] This suggests that the anti-fibrotic effects of PPARγ modulation may also be separable from classical agonism.
-
Pharmacokinetic Limitations: It is important to note that this compound possesses unfavorable pharmacokinetic properties, which have limited its development as a clinical drug.[1][9] However, it remains an invaluable chemical probe and a foundational molecule for the development of next-generation selective PPARγ modulators (SPPARγMs) with improved drug-like properties.[9]
Conclusion
This compound represents a landmark compound in the study of PPARγ biology and the development of metabolic therapeutics. It definitively demonstrates that the anti-diabetic benefits of targeting PPARγ can be achieved without classical transcriptional agonism. By selectively blocking the Cdk5-mediated phosphorylation of PPARγ, this compound normalizes the expression of key insulin-sensitizing genes while avoiding the activation of pathways that lead to deleterious side effects. This technical guide summarizes the core data, mechanisms, and experimental frameworks that establish this compound as a pivotal tool for researchers and a paradigm for the design of safer, more effective drugs for type 2 diabetes and related metabolic disorders.
References
- 1. Anti-Diabetic Actions of a Non-Agonist PPARγ Ligand Blocking Cdk5-Mediated Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action [frontiersin.org]
- 3. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Diabetic Actions of a Non-Agonist PPARγ Ligand Blocking Cdk5-Mediated Phosphorylation – Frost Institute for Data Science & Computing [idsc.miami.edu]
- 6. ai.updf.com [ai.updf.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Revisiting PPARγ as a target for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical crosslinking mass spectrometry reveals the conformational landscape of the activation helix of PPARγ; a model for ligand-dependent antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Re-highlighting the action of PPARγ in treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PPARγ in Complex with an Antagonist and Inverse Agonist: a Tumble and Trap Mechanism of the Activation Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. PPARγ Modulator, this compound A cell-permeable non-thiazolidinediones derivative that binds tightly to peroxisome proliferator-activated γ (PPAR-γ) receptor, but does not exhibit any transcriptional agonism. [sigmaaldrich.com]
- 15. Reduction in Obesity-Related Hepatic Fibrosis by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide on SR1664 and Cdk5-Mediated Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the non-agonist PPARγ ligand SR1664 and its mechanism of action involving the inhibition of Cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation. The document details the core signaling pathways, presents quantitative data on this compound's activity, and offers detailed experimental protocols for key assays relevant to its study.
Core Concepts: Cdk5, PPARγ, and this compound
Cyclin-dependent kinase 5 (Cdk5) is a proline-directed serine/threonine kinase that plays a crucial role in various cellular processes.[1] In the context of metabolic disease, Cdk5 has been shown to phosphorylate the peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of adipogenesis and insulin (B600854) sensitivity.[2][3] This phosphorylation event, specifically at serine 273 (in PPARγ isoform 2), is linked to insulin resistance.[4]
This compound is a novel synthetic compound that acts as a PPARγ antagonist.[5] Unlike thiazolidinedione (TZD) drugs, which are full agonists of PPARγ, this compound binds to PPARγ but does not activate its transcriptional activity.[5][6] Instead, its primary mechanism of therapeutic action is the potent inhibition of Cdk5-mediated phosphorylation of PPARγ.[5] This selective action allows this compound to exert anti-diabetic effects without the adverse side effects associated with PPARγ agonism, such as fluid retention and weight gain.[5][7]
Quantitative Data Presentation
The following tables summarize the key quantitative data regarding the biochemical and cellular activity of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Description |
| IC50 | 80 nM | Half-maximal inhibitory concentration for binding to PPARγ in a competitive binding assay.[5] |
| Ki | 28.67 nM | Inhibitory constant for binding to PPARγ. |
| Half-maximal effect on Cdk5-mediated PPARγ phosphorylation | 20 - 200 nM | The concentration range for half-maximal inhibition of PPARγ phosphorylation by Cdk5 in vitro.[5][8] |
Table 2: Cellular Effects of this compound
| Effect | Observation |
| Cdk5-mediated PPARγ phosphorylation in adipocytes | Potent blockade of phosphorylation.[5][6] |
| Phosphorylation of Retinoblastoma (Rb) protein (a Cdk5 substrate) | No measurable effect, indicating specificity for the PPARγ phosphorylation event.[5][8] |
| Adipogenesis in 3T3-L1 cells | No stimulation of lipid accumulation or expression of adipogenic genes.[5][6] |
| Mineralization of MC3T3-E1 osteoblast cells | No interference with bone formation in culture.[5] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of action of this compound in inhibiting Cdk5-mediated PPARγ phosphorylation.
Caption: Workflow for an in vitro Cdk5 kinase assay to test this compound.
References
- 1. Focusing on cyclin-dependent kinases 5: A potential target for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Obesity-linked phosphorylation of PPARγ by cdk5 is a direct target of the anti-diabetic PPARγ ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Erk/Cdk5 axis controls the diabetogenic actions of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the mechanism of PPARγ phosphorylation mediated by CDK5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Diabetic Actions of a Non-Agonist PPARγ Ligand Blocking Cdk5-Mediated Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
SR1664: A Technical Guide to a Non-Agonist PPARγ Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR1664 is a novel, selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator that has garnered significant interest for its unique pharmacological profile. Unlike full agonists of the thiazolidinedione (TZD) class, this compound is a non-agonist ligand that allosterically inhibits the cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at serine 273. This mechanism of action confers potent anti-diabetic and anti-fibrotic effects without the adverse side effects commonly associated with traditional PPARγ agonists, such as weight gain, fluid retention, and bone loss. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.
Discovery and Rationale
The discovery of this compound was driven by the need for safer and more targeted therapies for type 2 diabetes and other metabolic disorders. While TZD drugs like rosiglitazone (B1679542) and pioglitazone (B448) are effective insulin (B600854) sensitizers, their clinical use has been limited by a range of adverse effects.[1] Research revealed that the therapeutic benefits of PPARγ activation could be dissociated from its side effects by selectively modulating its activity. Specifically, the obesity-linked phosphorylation of PPARγ at serine 273 by Cdk5 was identified as a key pathological event contributing to insulin resistance.[1] This led to the hypothesis that blocking this phosphorylation event without inducing classical PPARγ agonism could provide a novel therapeutic strategy. This compound was developed as a synthetic small molecule that binds with high affinity to PPARγ but is devoid of classical transcriptional agonism.[1]
Mechanism of Action
This compound exerts its therapeutic effects through a distinct molecular mechanism. It binds to the ligand-binding domain of PPARγ and, through a unique binding mode, allosterically inhibits the Cdk5-mediated phosphorylation of PPARγ at serine 273.[1] This inhibition restores the transcriptional activity of a specific subset of genes that are repressed by this phosphorylation event, leading to improved insulin sensitivity.[2] Unlike full agonists, this compound does not induce the large-scale conformational changes in PPARγ that are responsible for the broad transcriptional activation of genes associated with adipogenesis and other adverse effects.[3] In silico docking studies have suggested that the phenyl-substituted nitro group of this compound clashes with hydrophobic side chains in helix 11 of the PPARγ ligand-binding domain, which may contribute to its non-agonistic profile.[2]
Signaling Pathway of this compound Action
Caption: this compound inhibits Cdk5-mediated phosphorylation of PPARγ, promoting insulin sensitivity.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Activity
| Parameter | Value | Assay System | Reference |
| IC50 | 80 nM | LanthaScreen Competitive Binding Assay | [4] |
| Ki | 28.67 nM | Not Specified | [5] |
| Transcriptional Activity | No significant agonism | PPAR-derived reporter gene in COS-1 cells | [4] |
| Inhibition of Cdk5-mediated Phosphorylation | Half-maximal effect between 20 and 200 nM | In vitro Cdk5 assay with PPARγ substrate | [2][4] |
Table 2: Preclinical Efficacy in Mouse Models
| Model | Treatment Regimen | Key Findings | Reference |
| High-Fat Diet-Induced Obese Mice | Injected twice daily for 5 days | Dose-dependent decrease in PPARγ phosphorylation in adipose tissue; significant reduction in fasting insulin levels; improved insulin resistance (HOMA-IR). | [2] |
| Leptin-Deficient (ob/ob) Mice | 40 mg/kg this compound vs. 8 mg/kg Rosiglitazone, injected twice daily | Similar reduction in PPARγ phosphorylation; substantial reduction in hyperinsulinemia; markedly improved glucose tolerance. No weight gain or fluid retention with this compound. | [1][2] |
| High-Fat, High-Carbohydrate Diet-Induced Hepatic Fibrosis | Treatment for the final 4 weeks of a 16-week diet | Significantly reduced liver fibrosis and activated hepatic stellate cells. No significant effect on weight gain, fasting insulin, or glucose levels in this model. | [5] |
Table 3: Pharmacokinetic and Safety Profile
| Parameter | Observation | Model | Reference |
| Pharmacokinetics | Described as having "unfavorable" or "not optimal" oral pharmacokinetic properties. Comparable drug exposures were achieved with 40mg/kg this compound and 8mg/kg rosiglitazone, both injected twice daily. | Mice | [1][2] |
| Safety - Weight Gain | Did not cause weight gain, unlike rosiglitazone. | ob/ob Mice | [1][2] |
| Safety - Fluid Retention | Did not cause fluid retention (no decrease in hematocrit), unlike rosiglitazone. | ob/ob Mice | [1][2] |
| Safety - Bone Formation | Did not interfere with bone formation in culture. | In vitro osteoblast mineralization assay | [1] |
Experimental Protocols
In Vitro Cdk5-Mediated PPARγ Phosphorylation Assay
Objective: To determine the inhibitory effect of this compound on the Cdk5-mediated phosphorylation of PPARγ.
Materials:
-
Recombinant Cdk5/p25 enzyme
-
Recombinant GST-PPARγ protein
-
[γ-32P]ATP
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
This compound and control compounds (e.g., Rosiglitazone)
-
SDS-PAGE gels and autoradiography equipment
Procedure:
-
Prepare a reaction mixture containing Cdk5/p25, GST-PPARγ, and varying concentrations of this compound or control compounds in kinase buffer.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated GST-PPARγ by autoradiography.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
In Vivo Efficacy Study in High-Fat Diet-Induced Obese Mice
Objective: To evaluate the anti-diabetic effects of this compound in a mouse model of diet-induced insulin resistance.
Animal Model:
-
Male C57BL/6J mice, 4-5 weeks old.
-
Mice are fed a high-fat, high-sucrose diet (e.g., 60% kcal from fat) for a specified period to induce obesity and insulin resistance.[2]
Treatment:
-
Mice are intraperitoneally injected with this compound (e.g., at various doses) or vehicle control twice daily for a specified duration (e.g., 5 days).[2]
Outcome Measures:
-
PPARγ Phosphorylation: Adipose tissue is collected, and Western blotting is performed to measure the levels of phosphorylated PPARγ (Ser273) and total PPARγ.[2]
-
Glucose Homeostasis:
-
Body Weight: Body weight is monitored throughout the study.
Experimental Workflow: In Vivo Efficacy Study
Caption: Workflow for assessing the in vivo efficacy of this compound in diet-induced obese mice.
Conclusion and Future Directions
This compound represents a significant advancement in the development of PPARγ-targeted therapies. Its unique mechanism of action, which involves the selective inhibition of Cdk5-mediated PPARγ phosphorylation without classical agonism, allows for potent anti-diabetic and anti-fibrotic effects while avoiding the deleterious side effects of traditional TZDs.[2][5] Although the unfavorable pharmacokinetic properties of this compound may preclude its direct clinical use, it serves as a crucial proof-of-concept for the development of a new generation of safer and more selective PPARγ modulators.[1] Future research will likely focus on optimizing the pharmacokinetic profile of this compound-like compounds and further exploring their therapeutic potential in a broader range of metabolic and fibrotic diseases. There is also an indication that this compound has been tested in clinical trials, suggesting that second-generation compounds with improved properties may be under investigation.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Diabetic Actions of a Non-Agonist PPARγ Ligand Blocking Cdk5-Mediated Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Reduction in Obesity-Related Hepatic Fibrosis by this compound - PMC [pmc.ncbi.nlm.nih.gov]
SR1664: A Non-Agonist PPARγ Ligand for Insulin Sensitization Without Agonist-Related Side Effects
An In-depth Technical Guide for Researchers and Drug Development Professionals
This document provides a comprehensive overview of SR1664, a selective peroxisome proliferator-activated receptor γ (PPARγ) ligand, and its role in insulin (B600854) sensitization. It details the core mechanism of action, summarizes key experimental findings, provides methodological insights, and visualizes the critical pathways and processes involved. This compound serves as a pivotal proof-of-concept for a new class of anti-diabetic therapeutics that uncouple the beneficial insulin-sensitizing effects of PPARγ modulation from the detrimental side effects associated with full agonists like thiazolidinediones (TZDs).
Introduction: The PPARγ Conundrum
PPARγ is a master regulator of adipogenesis, lipid metabolism, and glucose homeostasis, making it a prime target for type 2 diabetes treatment.[1][2] The TZD class of drugs, such as rosiglitazone (B1679542) and pioglitazone, are full agonists of PPARγ and have been effective oral medications for improving insulin sensitivity.[3][4] However, their clinical use has been limited by a range of serious side effects, including weight gain, fluid retention, congestive heart failure, and loss of bone mineral density.[3][4][5] These adverse effects are believed to be a direct consequence of their classical transcriptional agonism.[3][6]
Recent research has revealed a distinct biochemical activity of PPARγ ligands: the ability to block an obesity-linked, Cdk5-mediated phosphorylation of PPARγ at serine 273 (S273).[3][7] This phosphorylation event is associated with dysregulated expression of key insulin-sensitizing genes, such as adiponectin.[4][7] This discovery suggested that it might be possible to achieve anti-diabetic effects by specifically inhibiting this phosphorylation event, without inducing the full spectrum of gene transcription responsible for TZD side effects. This compound was developed as a non-agonist PPARγ ligand to test this hypothesis.[1][3]
Core Mechanism of Action: Blocking PPARγ Phosphorylation
This compound is a synthetic small molecule that binds with high affinity to the PPARγ ligand-binding domain but is devoid of classical transcriptional agonism.[3][8] Its primary mechanism for inducing insulin sensitization is the specific inhibition of cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at S273.[3][9]
In states of obesity and insulin resistance, elevated levels of free fatty acids and inflammatory cytokines activate Cdk5 in adipose tissue.[7] Cdk5 then phosphorylates PPARγ at S273, which alters its transcriptional activity, leading to reduced expression of insulin-sensitizing genes and contributing to systemic insulin resistance.[4][7]
This compound binds to PPARγ in a unique mode that allosterically interferes with the ability of Cdk5 to access and phosphorylate S273.[3][9][10] Unlike full agonists, this compound does not stabilize the activation helix (H12) of the receptor, fails to recruit coactivators like SRC1, and thus does not initiate the broad transcriptional program associated with adipogenesis and other TZD side effects.[3][7] By blocking this single inhibitory phosphorylation event, this compound restores the expression of a specific subset of genes, like Adiponectin and Adipsin, thereby improving insulin sensitivity.[3][7]
Quantitative Data Presentation
The efficacy of this compound has been demonstrated through various in vitro and in vivo experiments. The data below summarizes key quantitative findings.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Description | Reference |
|---|---|---|---|
| Binding Affinity (Ki) | 28.7 nM | Dissociation constant for binding to PPARγ. | [11] |
| IC50 (Phosphorylation) | ~20-200 nM | Half-maximal inhibitory concentration for blocking Cdk5-mediated PPARγ phosphorylation in vitro. | [3][8] |
| IC50 (Binding) | 80 nM | Half-maximal inhibitory concentration in a competitive binding assay. | [8][9][11] |
| Transcriptional Agonism | None | Lacks classical agonism in PPARγ reporter gene assays. |[3][7][8] |
Table 2: In Vivo Efficacy of this compound in Diet-Induced Obese (DIO) Mice
| Parameter | Treatment | Result | Description | Reference |
|---|---|---|---|---|
| HOMA-IR | This compound (dose-dependent) | ↓ | Dose-dependent improvement in insulin resistance index. | [10] |
| Glucose Infusion Rate (GIR) | This compound | ↑ | Significantly greater GIR required to maintain euglycemia during hyperinsulinemic-euglycemic clamp, indicating improved whole-body insulin sensitivity. | [3][10] |
| Hepatic Glucose Production (HGP) | This compound | ↓ | Improved suppression of HGP, a key component of insulin action. | [3][10] |
| Adipose Tissue Glucose Uptake | This compound | ↑ | Improved insulin-stimulated 2-deoxyglucose tracer uptake specifically in white adipose tissue (WAT). | [3] |
| Plasma Free Fatty Acids (FFA) | this compound | ↓ | Reductions in both basal and clamped plasma FFA levels. |[3] |
Table 3: Comparative Efficacy and Safety of this compound in ob/ob Mice (11-day treatment)
| Parameter | Vehicle | Rosiglitazone (8 mg/kg, 2x daily) | This compound (40 mg/kg, 2x daily) | Reference |
|---|---|---|---|---|
| Fasting Insulin | Hyperinsulinemic | Substantially ↓ | Substantially ↓ | [3][5] |
| Glucose Tolerance Test (GTT) | Impaired | Markedly Improved | Markedly Improved (indistinguishable from Rosiglitazone) | [3][5] |
| Body Weight Change | Stable | Significantly ↑ | No significant change | [3][5] |
| Body Fat Change (MRI) | Stable | ↑ | No change | [3][5] |
| Packed Cell Volume (Hematocrit) | Stable | Significantly ↓ (hemodilution) | No change |[3][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate this compound.
4.1 In Vitro Cdk5 Kinase Assay This assay directly measures the ability of this compound to inhibit the phosphorylation of PPARγ by Cdk5.
-
Reagents: Recombinant Cdk5/p25 kinase, recombinant PPARγ protein (substrate), [γ-³²P]ATP, kinase reaction buffer, and test compounds (this compound, Rosiglitazone).
-
Procedure:
-
Cdk5/p25 is incubated with PPARγ substrate in the kinase reaction buffer.
-
Test compounds are added at varying concentrations.
-
The phosphorylation reaction is initiated by adding [γ-³²P]ATP.
-
The reaction is allowed to proceed for a set time at 30°C and is then stopped.
-
-
Analysis:
-
Reaction products are separated by SDS-PAGE.
-
The gel is dried, and the incorporation of ³²P into the PPARγ band is quantified using autoradiography and densitometry.
-
The IC₅₀ value is calculated from the dose-response curve.
-
A counterscreen using a different Cdk5 substrate, such as the Rb protein, is performed to ensure specificity.[3][8]
-
4.2 Hyperinsulinemic-Euglycemic Clamp This is the gold standard method for assessing insulin sensitivity in vivo.[3]
-
Animal Preparation: Mice are cannulated in the jugular vein for infusions. After a recovery period, they are fasted overnight.
-
Procedure:
-
A primed, continuous infusion of human insulin is started to raise plasma insulin to a high physiological level.
-
A variable infusion of 20% dextrose is started and adjusted periodically to "clamp" the blood glucose at a euglycemic level (e.g., 120 mg/dL).
-
A tracer, such as [3-³H]glucose, is infused to measure whole-body glucose turnover.
-
To measure tissue-specific glucose uptake, a bolus of ¹⁴C-2-deoxyglucose is administered near the end of the clamp.
-
-
Analysis:
-
The steady-state glucose infusion rate (GIR) required to maintain euglycemia is the primary measure of insulin sensitivity; a higher GIR indicates greater sensitivity.[3][10]
-
Tracer data is used to calculate the suppression of hepatic glucose production (HGP) and whole-body glucose disposal.
-
Tissue samples are collected post-clamp to determine ¹⁴C-2-deoxyglucose uptake in specific organs like adipose tissue, skeletal muscle, and liver.[3]
-
4.3 Gene Expression Analysis This protocol is used to determine how this compound modulates the expression of PPARγ target genes in adipose tissue.
-
Tissue Collection & RNA Extraction: White adipose tissue is harvested from vehicle- or this compound-treated mice and immediately flash-frozen. Total RNA is extracted using a suitable method (e.g., TRIzol reagent).
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using reverse transcriptase and random primers.
-
Quantitative PCR (qPCR):
-
qPCR is performed using gene-specific primers for target genes (e.g., Adiponectin, Adipsin, aP2) and a housekeeping gene for normalization (e.g., 36B4).
-
The reaction uses a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.
-
-
Analysis: The relative expression of each target gene is calculated using the comparative Cₜ (ΔΔCₜ) method, normalizing to the housekeeping gene and comparing the this compound-treated group to the vehicle-treated group. This compound was shown to regulate 65% of the gene set sensitive to S273 phosphorylation.[3][7]
Pharmacological Profile and Dissociation from TZD Side Effects
A critical aspect of this compound's profile is its ability to provide robust anti-diabetic activity while avoiding the hallmark side effects of TZD full agonists.[3][12]
-
Weight Gain and Fluid Retention: In ob/ob mice, treatment with rosiglitazone for 11 days caused a significant increase in body weight and a decrease in hematocrit, indicative of fluid retention and hemodilution. In stark contrast, this compound-treated mice showed no changes in body weight or hematocrit compared to vehicle controls.[3][5]
-
Adiposity: MRI analysis confirmed that while rosiglitazone increased body fat, this compound had no such effect.[3][5]
-
Bone Formation: In vitro, this compound did not reduce osteoblast mineralization, a known side effect of TZDs that contributes to increased fracture risk.[3][7]
This dissociation of effects provides strong evidence that the insulin-sensitizing actions of PPARγ ligands can be mechanistically separated from the actions that cause adverse side effects.
Conclusion and Future Directions
This compound is a landmark compound that has fundamentally advanced our understanding of PPARγ pharmacology. It demonstrates conclusively that blocking the Cdk5-mediated phosphorylation of PPARγ is sufficient to achieve potent anti-diabetic effects, and that these effects are independent of classical receptor agonism.[1][3] By uncoupling insulin sensitization from the detrimental side effects of TZDs, this compound established a new paradigm for the development of safer, more targeted therapies for type 2 diabetes.[6][7]
While this compound itself has poor pharmacokinetic properties that preclude its clinical development, it has served as an invaluable chemical tool and a scaffold for further drug discovery.[7][13] Newer compounds, such as UHC1, have been developed based on the this compound template with improved solubility and more potent effects, validating this therapeutic strategy.[13][14] The continued exploration of non-agonist PPARγ modulators that selectively target post-translational modifications holds significant promise for the future of metabolic disease treatment.
References
- 1. Revisiting PPARγ as a target for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene Expression Changes Induced by PPAR Gamma Agonists in Animal and Human Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Diabetic Actions of a Non-Agonist PPARγ Ligand Blocking Cdk5-Mediated Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Re-highlighting the action of PPARγ in treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Diabetic Actions of a Non-Agonist PPARγ Ligand Blocking Cdk5-Mediated Phosphorylation – Frost Institute for Data Science & Computing [idsc.miami.edu]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Reduction in Obesity-Related Hepatic Fibrosis by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel non-agonist peroxisome proliferator-activated receptor γ (PPARγ) ligand UHC1 blocks PPARγ phosphorylation by cyclin-dependent kinase 5 (CDK5) and improves insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Novel Non-agonist Peroxisome Proliferator-activated Receptor γ (PPARγ) Ligand UHC1 Blocks PPARγ Phosphorylation by Cyclin-dependent Kinase 5 (CDK5) and Improves Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
The Selective PPARγ Modulator SR1664: A Deep Dive into its Anti-Fibrotic Effects in the Liver
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hepatic fibrosis, the excessive accumulation of extracellular matrix proteins in the liver, is a final common pathway for most chronic liver diseases, leading to cirrhosis, liver failure, and hepatocellular carcinoma.[1] The activation of hepatic stellate cells (HSCs) is a central event in the pathogenesis of liver fibrosis.[2] Peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor, has been identified as a key regulator of HSC activation and a promising therapeutic target.[2][3] However, full PPARγ agonists, such as thiazolidinediones, are associated with undesirable side effects like weight gain and edema.[1][4] SR1664 is a selective PPARγ modulator designed to retain the anti-fibrotic benefits while minimizing these adverse effects.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's effects on hepatic fibrosis, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to evaluate its efficacy.
Mechanism of Action of this compound in Hepatic Fibrosis
This compound exerts its anti-fibrotic effects primarily through the selective modulation of PPARγ in hepatic stellate cells. Unlike full agonists, this compound does not induce the full spectrum of PPARγ transcriptional activity, thereby avoiding the adipogenic effects that lead to weight gain.[4]
The proposed mechanism involves the following key steps:
-
Inhibition of Hepatic Stellate Cell (HSC) Activation: Upon liver injury, quiescent HSCs transdifferentiate into activated, myofibroblast-like cells, which are the primary source of collagen and other extracellular matrix proteins.[2] this compound has been shown to inhibit this profibrotic phenotype of HSCs.[1] By binding to PPARγ, this compound likely interferes with the signaling pathways that promote HSC activation.
-
Regulation of Extracellular Matrix (ECM) Remodeling: The balance between matrix metalloproteinases (MMPs), which degrade the ECM, and their tissue inhibitors of metalloproteinases (TIMPs) is crucial in the progression and regression of fibrosis.[4] this compound has been demonstrated to shift this balance towards ECM degradation by downregulating TIMP1 expression and upregulating the expression of MMP3 and MMP13.[4]
-
Potential Interaction with the TGF-β Signaling Pathway: The transforming growth factor-beta (TGF-β) signaling pathway is a major profibrotic pathway that drives HSC activation and collagen synthesis.[5][6] While direct evidence for this compound's effect on this pathway is still emerging, PPARγ activation is known to antagonize TGF-β signaling.[7] It is plausible that this compound's anti-fibrotic effects are at least partially mediated through the suppression of the TGF-β/SMAD signaling cascade in HSCs.
Below is a diagram illustrating the proposed signaling pathway for this compound's action.
Caption: Proposed mechanism of this compound in reducing hepatic fibrosis.
Quantitative Data on the Effects of this compound
Preclinical studies have provided quantitative evidence of this compound's anti-fibrotic efficacy. The data is summarized in the tables below.
Table 1: Effects of this compound in a Carbon Tetrachloride (CCl4)-Induced Hepatic Fibrosis Mouse Model[1]
| Parameter | Control | This compound Treatment | Outcome |
| Total Collagen Content | Increased | Reduced | Significant reduction in fibrosis. |
| Type 1 Collagen Content | Increased | Reduced | Significant reduction in a key fibrotic collagen. |
| Activated Hepatic Stellate Cells | Increased | Significantly Decreased | Inhibition of the primary collagen-producing cells. |
| Body Weight | No significant change | No significant change | Lack of weight gain, a favorable safety profile. |
Table 2: Effects of this compound in a High-Fat, High-Carbohydrate (HFHC) Diet-Induced Hepatic Fibrosis Mouse Model[4][8]
| Parameter | HFHC Diet (Control) | HFHC Diet + this compound | Outcome |
| Liver Collagen Content (Sirius Red) | Increased | Significantly Decreased | Effective reduction of diet-induced fibrosis. |
| α-SMA Content (Activated HSCs) | Increased | Significantly Decreased | Reduced number of activated hepatic stellate cells. |
| Collagen Type 1 Content | Increased | Significantly Decreased | Attenuation of fibrillar collagen deposition. |
| Timp1 Gene Expression | Markedly Increased | Significantly Reduced | Shift towards reduced inhibition of ECM degradation. |
| Mmp3 and Mmp13 Gene Expression | Unchanged | Significantly Increased | Promotion of ECM degradation. |
| MMP3 and MMP13 Activity | Unchanged | Significantly Increased | Enhanced enzymatic activity for matrix breakdown. |
| Body Weight Gain | Increased | No significant alteration | Avoidance of weight gain side effect. |
| Fasting Insulin (B600854) and Glucose Levels | Increased | No significant alteration | No improvement in insulin sensitivity in this model. |
| Liver Triglyceride Levels | Increased | No significant effect | Did not reduce overall hepatic steatosis. |
Experimental Protocols
The anti-fibrotic effects of this compound have been evaluated in well-established preclinical models of hepatic fibrosis. The general workflow for these studies is depicted below.
Caption: General experimental workflow for preclinical evaluation of this compound.
Carbon Tetrachloride (CCl4)-Induced Fibrosis Model[1]
This model uses a hepatotoxin to induce chronic liver injury and fibrosis, mimicking aspects of toxic liver damage.
-
Animals: Mice.
-
Induction: Chronic administration of CCl4. The exact dosing regimen and duration to establish fibrosis were not specified in the cited abstract but typically involve intraperitoneal injections over several weeks.
-
Treatment: Once fibrosis was established, mice were treated with this compound. The specific dose and route of administration were not detailed in the available abstract.
-
Analysis:
-
Collagen quantification: Total and type 1 collagen content in the liver were measured.
-
Immunohistochemistry: Staining for markers of activated HSCs.
-
High-Fat, High-Carbohydrate (HFHC) Diet-Induced Fibrosis Model[4][8]
This model is relevant to non-alcoholic steatohepatitis (NASH)-related fibrosis, a growing cause of chronic liver disease.
-
Animals: Mice.
-
Induction: Mice were fed an HFHC diet for 16 weeks to induce obesity, hepatic steatosis, and fibrosis.
-
Treatment: For the final 4 weeks of the diet, mice were treated with either this compound or a vehicle control.
-
Analysis:
-
Histology: Liver sections were stained with Sirius red to quantify collagen deposition.
-
Immunohistochemistry: Staining for α-smooth muscle actin (α-SMA) to identify and quantify activated HSCs, and for collagen type 1.
-
Quantitative PCR (qPCR): Gene expression analysis was performed on liver tissue to measure mRNA levels of genes related to inflammation and fibrosis, including Ccl2, Ccl3, Tnfα, Il1b, Il6, Timp1, Timp2, Mmp2, Mmp3, Mmp8, Mmp9, Mmp13, and Mmp14.
-
Enzyme Activity Assays: MMP3 and MMP13 activity levels were measured in liver homogenates.
-
Metabolic Parameters: Body weight, fasting insulin, and glucose levels were monitored.
-
Lipid Analysis: Liver triglyceride levels were quantified.
-
Summary and Future Directions
This compound has demonstrated significant anti-fibrotic effects in preclinical models of both toxin- and diet-induced liver fibrosis.[1][4] Its mechanism of action, centered on the selective modulation of PPARγ in hepatic stellate cells, leads to a reduction in collagen deposition and an increase in extracellular matrix degradation.[1][4] A key advantage of this compound is its ability to achieve these effects without inducing weight gain, a significant side effect of currently available full PPARγ agonists.[1][4]
While the results are promising, further research is needed to fully elucidate the downstream signaling pathways affected by this compound, particularly its interaction with the TGF-β pathway. The lack of effect on insulin resistance and overall steatosis in the HFHC model suggests that its primary utility may be as a direct anti-fibrotic agent, potentially in combination with therapies that address the underlying metabolic dysfunction.[4][8] The development of this compound analogs with improved pharmacokinetic profiles may enhance its therapeutic potential.[4] Clinical trials are necessary to translate these promising preclinical findings into effective therapies for patients with hepatic fibrosis.
References
- 1. A Selective PPARγ Modulator Reduces Hepatic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxisome proliferator-activated receptor-γ as a therapeutic target for hepatic fibrosis: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arts.units.it [arts.units.it]
- 4. Reduction in Obesity-Related Hepatic Fibrosis by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blockade of type β transforming growth factor signaling prevents liver fibrosis and dysfunction in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of transforming growth factor-β signaling in liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
SR1664: A Selective PPARγ Modulator (SPPARγM) - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peroxisome proliferator-activated receptor gamma (PPARγ) is a well-established therapeutic target for type 2 diabetes.[1][2][3] Full agonists of PPARγ, such as thiazolidinediones (TZDs), are effective insulin (B600854) sensitizers but are associated with undesirable side effects including weight gain, fluid retention, and bone loss.[1][2][4][5] SR1664 is a novel, non-agonist selective PPARγ modulator (SPPARγM) that has demonstrated potent anti-diabetic efficacy without the adverse effects linked to classical agonism.[1][2][4][5][6] This technical guide provides an in-depth overview of this compound, focusing on its unique mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound represents a paradigm shift in the development of PPARγ-targeted therapies. Unlike full agonists, this compound does not induce the classical transcriptional agonism associated with adipogenesis.[1][7] Instead, its primary mechanism of action is the inhibition of Cyclin-Dependent Kinase 5 (CDK5)-mediated phosphorylation of PPARγ at serine 273 (S273).[1][2][6] This obesity-linked phosphorylation is a key event in the pathogenesis of insulin resistance, leading to the dysregulation of a specific set of genes, including a reduction in the insulin-sensitizing adipokine, adiponectin.[8]
By binding to the PPARγ ligand-binding domain, this compound allosterically blocks the access of CDK5 to S273, thereby preserving the basal transcriptional activity of PPARγ that promotes insulin sensitivity.[1] This selective modulation of PPARγ activity allows for the separation of the anti-diabetic effects from the adipogenic and other adverse effects of full agonists.[1][5]
Signaling Pathway of this compound Action
Caption: this compound blocks CDK5-mediated PPARγ phosphorylation, leading to improved insulin sensitivity.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay | Reference |
| PPARγ Binding Affinity (IC₅₀) | 80 nM | LanthaScreen Competitive Binding Assay | [1] |
| PPARγ Binding Affinity (Kᵢ) | 28.67 nM | LanthaScreen Competitive Binding Assay | |
| Inhibition of CDK5-mediated PPARγ Phosphorylation (IC₅₀) | 20 - 200 nM | In Vitro Kinase Assay | [1] |
| Transcriptional Agonism | None | PPARγ Reporter Gene Assay | [1][7] |
| Adipogenesis Induction | No induction | 3T3-L1 Adipogenesis Assay | [1] |
Table 2: In Vivo Efficacy of this compound in Mouse Models of Insulin Resistance
| Model | Treatment | Key Findings | Reference |
| High-Fat Diet-Induced Obese Mice | 5 days, twice daily injection | Dose-dependent decrease in PPARγ S273 phosphorylation in adipose tissue; Significant reduction in fasting insulin levels; Improved HOMA-IR. | [1] |
| High-Fat Diet-Induced Obese Mice | N/A | Improved whole-body insulin sensitivity (Hyperinsulinemic-euglycemic clamp); Improved adipose tissue insulin sensitivity. | [1] |
| ob/ob Mice | 40 mg/kg, twice daily for 5-11 days | Substantially reduced hyperinsulinemia; Markedly improved glucose tolerance. | [1] |
| ob/ob Mice | 40 mg/kg, twice daily for 11 days | No significant weight gain or fluid retention (measured by packed cell volume) compared to rosiglitazone. | [1] |
| Carbon Tetrachloride-Induced Hepatic Fibrosis Mice | N/A | Reduced total and type 1 collagen content; Decreased abundance of activated hepatic stellate cells. | |
| High Fat/High Carbohydrate Diet-Induced Hepatic Fibrosis Mice | 4 weeks | Significantly reduced liver fibrosis. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
In Vitro CDK5-Mediated PPARγ Phosphorylation Assay
This assay measures the ability of a compound to inhibit the phosphorylation of PPARγ by CDK5.
Workflow Diagram:
Caption: Workflow for the in vitro CDK5-mediated PPARγ phosphorylation assay.
Methodology:
-
Reagents:
-
Recombinant full-length human PPARγ protein.
-
Active recombinant CDK5/p25 or CDK5/p35 kinase (Millipore or Cell Signaling Technology).
-
Kinase Assay Buffer: 25 mM Tris-HCl (pH 7.5), 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂.[1]
-
ATP solution (20 µM final concentration).
-
This compound or other test compounds dissolved in DMSO.
-
-
Procedure: a. In a microcentrifuge tube, incubate 1 µg of purified PPARγ with the desired concentration of this compound (or vehicle control) in kinase assay buffer for 30 minutes at 30°C. b. Initiate the kinase reaction by adding active CDK5/p25 and ATP to a final volume of 50 µL. c. Incubate the reaction mixture for 30 minutes at 30°C. d. Stop the reaction by adding SDS-PAGE loading buffer. e. Boil the samples for 5 minutes and resolve the proteins by SDS-PAGE. f. Transfer the proteins to a PVDF membrane. g. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. h. Incubate the membrane with a primary antibody specific for phosphorylated S273-PPARγ overnight at 4°C. i. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. j. Detect the signal using an enhanced chemiluminescence (ECL) substrate. k. Strip the membrane and re-probe with an antibody for total PPARγ to normalize for protein loading.
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phosphorylated PPARγ to total PPARγ.
-
Determine the IC₅₀ value for this compound by plotting the percentage of inhibition against the log concentration of the compound.
-
LanthaScreen™ TR-FRET PPARγ Competitive Binding Assay
This is a high-throughput assay to determine the binding affinity of compounds to the PPARγ ligand-binding domain.
Methodology:
-
Reagents (from Thermo Fisher Scientific Kit):
-
GST-tagged PPARγ-LBD.
-
Tb-anti-GST antibody.
-
Fluormone™ Pan-PPAR Green tracer.
-
TR-FRET PPAR Assay Buffer.
-
DTT.
-
-
Procedure: a. Prepare a serial dilution of this compound in DMSO. b. In a 384-well plate, add the diluted this compound or control. c. Prepare a 4X solution of Fluormone™ Pan-PPAR Green in assay buffer and add to the wells. d. Prepare a 4X solution of the PPARγ-LBD/Tb-anti-GST antibody mixture in assay buffer and add to the wells. e. Incubate the plate for at least 2 hours at room temperature, protected from light. f. Read the plate on a TR-FRET enabled plate reader, measuring the emission at 495 nm and 520 nm after excitation at 340 nm.
-
Data Analysis:
-
Calculate the 520/495 nm emission ratio.
-
Plot the emission ratio against the log concentration of this compound.
-
Determine the IC₅₀ value from the sigmoidal dose-response curve.
-
3T3-L1 Adipogenesis Assay
This assay assesses the ability of a compound to induce the differentiation of pre-adipocytes into mature adipocytes.
Methodology:
-
Cell Culture and Differentiation: a. Culture 3T3-L1 pre-adipocytes in DMEM with 10% calf serum. b. Two days post-confluence, induce differentiation with DMEM containing 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 1 µg/mL insulin, in the presence of this compound or a positive control (e.g., rosiglitazone). c. After 3 days, replace the medium with DMEM containing 10% FBS and 1 µg/mL insulin for another 2 days. d. Maintain the cells in DMEM with 10% FBS for an additional 2-3 days, changing the medium every other day.
-
Oil Red O Staining: a. Wash the differentiated cells with PBS and fix with 10% formalin for 1 hour. b. Wash with water and then with 60% isopropanol. c. Stain the cells with a working solution of Oil Red O for 20-30 minutes at room temperature. d. Wash extensively with water to remove unbound dye. e. Visualize and photograph the lipid droplets under a microscope.
-
Quantification (Optional): a. Elute the Oil Red O stain from the cells with 100% isopropanol. b. Measure the absorbance of the eluate at 510 nm.
In Vivo Efficacy Studies in Mouse Models
Hyperinsulinemic-Euglycemic Clamp:
This is the gold-standard method for assessing insulin sensitivity in vivo.
Methodology:
-
Surgical Preparation: a. Anesthetize mice and implant catheters in the jugular vein (for infusions) and the carotid artery (for blood sampling). b. Allow the mice to recover for at least 5 days.
-
Clamp Procedure: a. After a 5-6 hour fast, start a primed-continuous infusion of human insulin. b. Monitor blood glucose every 10 minutes from the arterial catheter. c. Infuse a variable rate of 20% dextrose through the jugular vein to maintain euglycemia (around 120-130 mg/dL). d. A continuous infusion of [3-³H]glucose can be included to measure whole-body glucose turnover and hepatic glucose production. e. A bolus of 2-[¹⁴C]deoxyglucose can be administered at the end of the clamp to assess tissue-specific glucose uptake.
-
Data Analysis:
-
The glucose infusion rate (GIR) required to maintain euglycemia is a measure of whole-body insulin sensitivity.
-
Isotope data allows for the calculation of hepatic glucose production and glucose uptake in various tissues.
-
Conclusion
This compound is a pioneering selective PPARγ modulator that validates the concept of separating the anti-diabetic benefits of PPARγ activation from the adverse effects associated with full agonism. Its unique mechanism of inhibiting CDK5-mediated phosphorylation of PPARγ at S273 offers a promising therapeutic strategy for the treatment of type 2 diabetes and potentially other metabolic disorders, such as non-alcoholic fatty liver disease, where it has shown anti-fibrotic effects. The detailed methodologies provided in this guide serve as a valuable resource for researchers and drug development professionals working to further characterize this compound and to discover and develop the next generation of safer and more effective SPPARγMs.
References
- 1. Obesity-linked phosphorylation of PPARγ by cdk5 is a direct target of the anti-diabetic PPARγ ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocols for Characterization of Cdk5 Kinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic Mechanistic Studies of Cdk5/p25-Catalyzed H1P Phosphorylation: Metal Effect and Solvent Kinetic Isotope Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Cdk5-derived peptide inhibits Cdk5/p25 activity and improves neurodegenerative phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery by Virtual Screening of an Inhibitor of CDK5-Mediated PPARγ Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.8. In vitro Kinase Assay [bio-protocol.org]
- 8. Active Cdk5 Immunoprecipitation and Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Binding Affinity and Mechanism of Action of SR1664 to PPARγ
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peroxisome proliferator-activated receptor gamma (PPARγ) is a critical nuclear receptor and a well-established therapeutic target for type 2 diabetes. The thiazolidinedione (TZD) class of drugs, which act as full agonists of PPARγ, have demonstrated potent insulin-sensitizing effects. However, their clinical application has been hampered by significant side effects, including weight gain, fluid retention, and loss of bone mineral density, which are linked to their broad transcriptional activation.[1][2] This has spurred the development of selective PPARγ modulators (SPPARγMs) that can dissociate the therapeutic anti-diabetic effects from the adverse effects. SR1664 is a pioneering example of such a molecule. It is a non-agonist PPARγ ligand that binds directly to the receptor but exerts its anti-diabetic effects not through classical transcriptional activation, but by specifically inhibiting the obesity-linked phosphorylation of PPARγ by cyclin-dependent kinase 5 (Cdk5).[3][4][5] This guide provides a detailed examination of the binding affinity, mechanism of action, and experimental evaluation of this compound's interaction with PPARγ.
This compound Binding Affinity and Potency
This compound is characterized as a high-affinity ligand for PPARγ. Its interaction has been quantified through various biochemical and cell-based assays, which distinguish between its direct binding, its ability to inhibit enzymatic modification of PPARγ, and its functional effect on gene transcription. The key quantitative metrics are summarized below.
| Parameter | Value | Assay Type | Description | Reference |
| Ki | 28.67 nM | - | Inhibition Constant: Represents the binding affinity of this compound as an inhibitor to PPARγ. A lower Ki value indicates a higher binding affinity. | [6] |
| IC50 | 80 nM | In Vitro Kinase Assay | Half-maximal Inhibitory Concentration: The concentration of this compound required to inhibit 50% of the Cdk5-mediated phosphorylation of PPARγ in vitro. | [3][6][7] |
| EC50 | 4288 nM | Luciferase Reporter Assay | Half-maximal Effective Concentration: The concentration of this compound required to induce a half-maximal response in a PPARγ-driven reporter gene assay in HEK293T cells. This high value confirms its lack of classical agonist activity. | [6] |
| Alternate Site Kd | 384 nM | TR-FRET Coregulator Assay | Dissociation Constant (Alternate Site): Indicates this compound can bind to an alternate site on PPARγ, particularly when the primary binding pocket is occupied by an antagonist. | [8] |
Note: The dissociation constant (Kd) measures the equilibrium between the ligand-protein complex and its dissociated components; a lower value signifies stronger binding. The inhibition constant (Ki) is a specific type of dissociation constant for an inhibitor. IC50 measures the functional inhibition of a process, while EC50 measures the activation of a response.[9][10]
Mechanism of Action: A Non-Agonist Approach
Unlike TZDs, this compound is a PPARγ antagonist that lacks classical transcriptional agonism.[3][6][7] Its therapeutic efficacy stems from a distinct mechanism centered on preventing a post-translational modification of the receptor.
Key aspects of this compound's mechanism include:
-
Direct Binding to LBD: this compound binds directly to the ligand-binding domain (LBD) of PPARγ. However, its binding mode is unique compared to full agonists like rosiglitazone.[3][11]
-
Inhibition of Cdk5-Mediated Phosphorylation: In states of obesity, Cdk5 phosphorylates PPARγ at Serine 273 (S273). This phosphorylation is linked to insulin (B600854) resistance. This compound binding to the PPARγ LBD induces a conformational change that prevents Cdk5 from accessing and phosphorylating S273.[2][3][4]
-
Allosteric Disruption of Co-activator Binding: Full agonists stabilize the activation function 2 (AF2) surface of the LBD, promoting the recruitment of transcriptional co-activators. This compound's binding mode, however, sterically clashes with key residues like Phenylalanine 282, which destabilizes the AF2 region.[1] This prevents the recruitment of co-activators, such as steroid receptor co-activator-1 (SRC1), thereby blocking the transcriptional activation of genes responsible for adipogenesis and other TZD-related side effects.[11][12]
Signaling Pathway of PPARγ Modulation
The following diagram illustrates the differential effects of a full agonist (like a TZD) versus this compound on the PPARγ signaling pathway.
Caption: Differential modulation of the PPARγ pathway by a full agonist vs. This compound.
Experimental Protocols
The characterization of this compound's binding affinity and mechanism relies on several key experimental techniques.
LanthaScreen® TR-FRET Competitive Binding Assay
This assay is used to determine the binding affinity (IC50 or Ki) of a test compound to the PPARγ LBD. It measures the displacement of a fluorescent tracer from the receptor.
Methodology:
-
Reagents: GST-tagged PPARγ-LBD, a terbium-labeled anti-GST antibody (donor), a fluorescently labeled PPARγ ligand (tracer/acceptor), and the test compound (this compound).
-
Principle: When the tracer is bound to the PPARγ-LBD, the terbium-labeled antibody and the tracer are in close proximity, allowing for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) upon excitation.
-
Procedure:
-
The PPARγ-LBD, anti-GST antibody, and fluorescent tracer are incubated together.
-
Serial dilutions of this compound are added to the mixture.
-
This compound competes with the fluorescent tracer for binding to the PPARγ-LBD.
-
-
Detection: As this compound displaces the tracer, the TR-FRET signal decreases. The signal is measured at specific emission wavelengths for the donor and acceptor.
-
Analysis: The decrease in the TR-FRET signal is plotted against the concentration of this compound to generate a dose-response curve, from which the IC50 value is calculated.
Caption: Workflow for a TR-FRET competitive binding assay.
Cell-Based Luciferase Reporter Assay
This assay quantifies the ability of a compound to act as a functional agonist or antagonist by measuring the transcriptional activation of a reporter gene under the control of PPARγ.
Methodology:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293T) is used.[6]
-
Transfection: Cells are co-transfected with two plasmids:
-
An expression vector for the full-length PPARγ protein.
-
A reporter vector containing a luciferase gene downstream of a promoter with multiple peroxisome proliferator response elements (PPREs).
-
-
Treatment: The transfected cells are treated with varying concentrations of this compound, a positive control agonist (e.g., rosiglitazone), and a vehicle control.
-
Incubation: Cells are incubated for a sufficient period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.[6]
-
Lysis and Detection: Cells are lysed, and a luciferase substrate (e.g., luciferin) is added. The resulting bioluminescence, which is proportional to the amount of luciferase enzyme produced, is measured using a luminometer.
-
Analysis: The luminescence signal is plotted against compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists). For this compound, this assay confirms its lack of agonistic activity.[11]
Caption: Workflow for a PPARγ luciferase reporter gene assay.
In Vitro Cdk5 Kinase Assay
This biochemical assay directly measures the ability of this compound to inhibit the phosphorylation of PPARγ by Cdk5.
Methodology:
-
Reagents: Recombinant active Cdk5/p25 kinase, recombinant PPARγ protein (as substrate), ATP (often radiolabeled [γ-³²P]ATP), and this compound.
-
Reaction Setup: The kinase, substrate, and varying concentrations of this compound are combined in a kinase reaction buffer.
-
Initiation: The reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a set time at an optimal temperature (e.g., 30°C).
-
Termination: The reaction is stopped by adding SDS-PAGE loading buffer.
-
Detection: The reaction products are separated by SDS-PAGE. The phosphorylated PPARγ is detected either by autoradiography (if using radiolabeled ATP) or by Western blot using a phospho-specific antibody against pSer273-PPARγ.
-
Analysis: The intensity of the phosphorylated PPARγ band is quantified. The percentage of inhibition is plotted against the this compound concentration to determine the IC50 value.[3]
Caption: Workflow for an in vitro Cdk5-mediated PPARγ phosphorylation assay.
Conclusion
This compound represents a paradigm shift in the development of PPARγ-targeted therapeutics. It is a high-affinity ligand that acts as a non-agonist inhibitor of Cdk5-mediated phosphorylation. Its unique binding mode allosterically prevents the recruitment of transcriptional co-activators, effectively uncoupling the receptor's anti-diabetic, insulin-sensitizing benefits from the classical agonistic activities that lead to undesirable side effects.[3][5][11] The quantitative binding data, supported by detailed mechanistic studies and specific experimental protocols, provide a robust framework for understanding this compound's function and for the development of next-generation SPPARγMs for the treatment of metabolic diseases.
References
- 1. PPARγ in Complex with an Antagonist and Inverse Agonist: a Tumble and Trap Mechanism of the Activation Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduction in Obesity-Related Hepatic Fibrosis by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Diabetic Actions of a Non-Agonist PPARγ Ligand Blocking Cdk5-Mediated Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent Anti-Diabetic Actions of a Novel Non-Agonist PPARγ Ligand that Blocks Cdk5-Mediated Phosphorylation - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Antidiabetic actions of a non-agonist PPARγ ligand blocking Cdk5-mediated phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. An alternate binding site for PPARγ ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 10. promegaconnections.com [promegaconnections.com]
- 11. ahajournals.org [ahajournals.org]
- 12. researchgate.net [researchgate.net]
The Transcriptional Blueprint of SR1664: A Non-Agonist PPARγ Modulator
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the transcriptional activity profile of SR1664, a selective peroxisome proliferator-activated receptor γ (PPARγ) modulator. This compound has garnered significant interest for its unique mechanism of action, which separates the anti-diabetic benefits of PPARγ engagement from the adverse side effects associated with full agonists like thiazolidinediones (TZDs). This document details the molecular interactions, downstream gene regulation, and the experimental protocols used to elucidate the transcriptional landscape of this compound.
Core Mechanism of Action: Selective Inhibition of Cdk5-Mediated Phosphorylation
This compound is a synthetic ligand that binds to PPARγ but lacks classical transcriptional agonism.[1][2][3] Its primary mechanism of action is the potent inhibition of Cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at serine 273 (Ser273).[1][2][4] This phosphorylation event is linked to the pathological state of obesity and insulin (B600854) resistance. By blocking this specific phosphorylation, this compound restores the expression of a distinct set of genes that are dysregulated in these conditions, thereby improving insulin sensitivity.[1][4] Unlike full agonists such as rosiglitazone (B1679542), this compound does not induce the conformational changes in PPARγ necessary for the recruitment of coactivators like steroid receptor co-activator-1 (SRC1), a key step in the transactivation of genes associated with adipogenesis and adverse effects like fluid retention and weight gain.[1][4][5]
Quantitative Transcriptional Activity Profile
This compound exhibits a distinct transcriptional profile compared to classical PPARγ agonists. While full agonists robustly activate a broad range of PPARγ target genes, this compound's effects are more selective, primarily impacting genes whose expression is sensitive to the phosphorylation state of PPARγ at Ser273.
In Vitro Gene Expression in 3T3-L1 Adipocytes
In differentiated 3T3-L1 adipocytes, this compound does not stimulate the expression of genes typically associated with adipogenesis, in stark contrast to rosiglitazone.[1]
| Gene | Treatment | Fold Change vs. Control |
| aP2 | Rosiglitazone | ~12-fold increase |
| This compound | No significant change | |
| Adipsin | Rosiglitazone | ~8-fold increase |
| This compound | No significant change | |
| CD36 | Rosiglitazone | ~6-fold increase |
| This compound | No significant change | |
| LPL | Rosiglitazone | ~3-fold increase |
| This compound | No significant change | |
| Table 1: Relative mRNA expression of adipocyte-enriched genes in 3T3-L1 cells treated with rosiglitazone or this compound. Data is approximated from figures in Choi et al., 2011.[1] |
In Vivo Gene Expression in White Adipose Tissue (WAT)
In high-fat diet-fed obese mice, this compound treatment preferentially regulates the expression of a gene set sensitive to PPARγ phosphorylation, leading to improved insulin sensitivity.[1]
| Gene Set | Treatment | Observation |
| Phosphorylation-Sensitive Gene Set (17 genes) | This compound | 11 out of 17 genes were regulated in the direction predicted for inhibition of phosphorylation. |
| Agonist Gene Set (19 genes) | This compound | 6 out of 19 genes showed altered expression; 3 were regulated in the same direction as an agonist, and 3 in the opposite direction. |
| Table 2: Summary of this compound's effect on gene sets in the white adipose tissue of high-fat diet-fed mice.[1] |
Specifically, this compound treatment in these mice led to the induction of key insulin-sensitizing adipokines that are typically reduced in obesity, such as Adiponectin and Adipsin .[1]
Hepatic Gene Expression in a Model of Obesity-Related Fibrosis
In a mouse model of diet-induced obesity and hepatic fibrosis, this compound treatment was shown to reduce the expression of pro-inflammatory and pro-fibrotic genes in the liver.[6]
| Gene | Diet | This compound Treatment Effect |
| Ccl2 (MCP-1) | High-Fat/High-Carbohydrate | Significant decrease |
| Tnfα | High-Fat/High-Carbohydrate | Significant decrease |
| Col1a1 (Collagen, type I, alpha 1) | High-Fat/High-Carbohydrate | Significant decrease |
| Acta2 (α-SMA) | High-Fat/High-Carbohydrate | Significant decrease |
| Table 3: Effect of this compound on key inflammatory and fibrotic gene expression in the liver.[6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound's transcriptional activity.
Gene Expression Analysis by Quantitative PCR (qPCR)
This protocol outlines the general steps for quantifying mRNA levels in cells or tissues treated with this compound.
Protocol Steps:
-
Sample Preparation: Culture cells (e.g., 3T3-L1 adipocytes) or harvest tissues (e.g., white adipose tissue, liver) from animal models.
-
Treatment: Incubate cells or treat animals with the desired concentration of this compound or a vehicle control for a specified duration.
-
RNA Isolation: Isolate total RNA from the samples using Trizol reagent according to the manufacturer's protocol. Assess RNA integrity and quantity.[1][6]
-
cDNA Synthesis: Reverse-transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.[1][6]
-
Quantitative PCR: Perform qPCR reactions using a suitable real-time PCR system with SYBR Green fluorescent dye and gene-specific primers.
-
Data Analysis: Determine the relative mRNA expression using the ΔΔ-Ct method, normalizing the expression of target genes to a stable housekeeping gene such as TATA-binding protein (TBP).[1]
PPARγ Transcriptional Activity Assay (Reporter Gene Assay)
This assay is used to determine the classical agonist or antagonist activity of a compound on PPARγ.
Protocol Steps:
-
Cell Culture: Plate COS-1 cells in multi-well plates.[1]
-
Transfection: Co-transfect the cells with expression vectors for PPARγ and its heterodimeric partner RXRα, along with a reporter plasmid containing a PPARγ response element (PPRE) upstream of a luciferase gene.
-
Treatment: After transfection, treat the cells with varying concentrations of this compound, a known agonist (e.g., rosiglitazone), or a vehicle control.
-
Luciferase Assay: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency. Compare the activity in treated cells to the vehicle control to determine the effect of the compound on PPARγ transcriptional activation. In such assays, this compound shows essentially no transcriptional agonism at any tested concentration.[1][7]
In Vitro Cdk5-Mediated PPARγ Phosphorylation Assay
This biochemical assay directly measures the ability of this compound to inhibit the phosphorylation of PPARγ by Cdk5.
Protocol Steps:
-
Reaction Mixture: Prepare a reaction mixture containing recombinant active Cdk5/p25, purified PPARγ protein substrate, and ATP in a kinase buffer.
-
Compound Incubation: Add varying concentrations of this compound, a positive control (e.g., rosiglitazone), or a vehicle control to the reaction mixture.
-
Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30 minutes).
-
Detection: Stop the reaction and analyze the phosphorylation of PPARγ by immunoblotting using an antibody specific for phosphorylated Ser273 on PPARγ. Total PPARγ levels are also measured as a loading control.
-
Data Analysis: Quantify the band intensities to determine the half-maximal inhibitory concentration (IC50) of this compound for Cdk5-mediated PPARγ phosphorylation. This compound effectively blocks this phosphorylation with half-maximal effects between 20 and 200 nM.[1][7]
Summary and Future Directions
The transcriptional profile of this compound clearly distinguishes it from classical PPARγ agonists. Its unique ability to selectively block Cdk5-mediated phosphorylation of PPARγ without activating the full agonist gene program provides a novel therapeutic strategy for type 2 diabetes. The data presented herein underscores the potential for developing next-generation PPARγ modulators that are tailored to elicit specific, beneficial transcriptional responses while avoiding the detrimental side effects of previous generations of drugs. Future research, including genome-wide analyses such as RNA-seq and ChIP-seq, will further refine our understanding of the complete transcriptional network regulated by this compound and pave the way for the development of even more targeted therapies for metabolic diseases.
References
- 1. Anti-Diabetic Actions of a Non-Agonist PPARγ Ligand Blocking Cdk5-Mediated Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ai.updf.com [ai.updf.com]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Reduction in Obesity-Related Hepatic Fibrosis by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for SR1664 in In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
SR1664 is a selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator that has garnered significant interest for its potential as an insulin-sensitizing agent with a favorable safety profile compared to full PPARγ agonists like thiazolidinediones (TZDs). Unlike TZDs, this compound does not exhibit classical agonism, thereby avoiding common side effects such as weight gain, fluid retention, and bone loss.[1] Its primary mechanism of action involves the inhibition of cyclin-dependent kinase 5 (CDK5)-mediated phosphorylation of PPARγ at serine 273 (Ser273).[2][3][4] This phosphorylation event is linked to the dysregulation of gene expression observed in obesity and insulin (B600854) resistance. By blocking this phosphorylation, this compound restores a more normal pattern of gene expression, leading to improved insulin sensitivity.[4]
These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound and similar compounds. The protocols cover the assessment of its direct effect on PPARγ phosphorylation, its interaction with the PPARγ ligand-binding domain, and its functional consequences on adipogenesis and osteoblast mineralization.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vitro studies.
| Parameter | Value | Assay Condition | Reference |
| Binding Affinity | |||
| IC₅₀ | 80 nM | LanthaScreen™ TR-FRET Competitive Binding Assay | [3] |
| Kᵢ | 28.67 nM | Calculated from IC₅₀ | [3] |
| Inhibition of PPARγ Phosphorylation | |||
| IC₅₀ | 80 nM | In vitro CDK5-mediated PPARγ phosphorylation assay | [3] |
| Half-maximal effect | 20 - 200 nM | In vitro CDK5-mediated PPARγ phosphorylation assay | [1] |
| Transcriptional Activity | |||
| Agonism | None | PPARγ reporter gene assay in COS-1 cells | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and the general experimental workflow for its in vitro characterization.
Caption: this compound Signaling Pathway.
Caption: this compound In Vitro Experimental Workflow.
Experimental Protocols
In Vitro CDK5-Mediated PPARγ Phosphorylation Assay
This assay directly measures the ability of this compound to inhibit the phosphorylation of PPARγ by CDK5.
Materials:
-
Recombinant human PPARγ protein
-
Active CDK5/p25 kinase
-
Kinase reaction buffer (25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)
-
ATP
-
This compound and control compounds (e.g., Rosiglitazone)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Luminometer
Protocol:
-
Prepare a stock solution of this compound and control compounds in DMSO.
-
In a microplate, pre-incubate recombinant PPARγ (e.g., 1 µg) with the desired concentrations of this compound or control compounds for 30 minutes at 4°C.
-
Initiate the kinase reaction by adding active CDK5/p25 (e.g., 50 ng) and ATP (e.g., 10 µM) in the kinase reaction buffer. The final reaction volume is typically 25-50 µL.
-
Incubate the reaction mixture at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Briefly, add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and measure the luminescence using a luminometer.
-
The luminescence signal is proportional to the amount of ADP generated, and thus to the kinase activity. A decrease in signal in the presence of this compound indicates inhibition of PPARγ phosphorylation.
-
Calculate the IC₅₀ value for this compound by plotting the percentage of inhibition against the logarithm of the compound concentration.
PPARγ Reporter Gene Assay
This assay determines whether this compound acts as a classical agonist of PPARγ by measuring the transcriptional activation of a reporter gene.
Materials:
-
HEK293T or COS-1 cells
-
Expression vector for human PPARγ
-
Reporter vector containing a PPAR response element (PPRE) driving a luciferase gene (e.g., pGL3-PPRE-luc)
-
A control vector for normalization (e.g., a Renilla luciferase vector)
-
Cell culture medium and reagents
-
Transfection reagent
-
This compound and positive control (e.g., Rosiglitazone)
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the PPARγ expression vector, the PPRE-luciferase reporter vector, and the control vector using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or the positive control, Rosiglitazone. Include a vehicle control (DMSO).
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Express the results as fold activation relative to the vehicle control. This compound is expected to show no significant increase in luciferase activity, confirming its lack of classical agonism.[1]
Adipocyte Differentiation Assay (3T3-L1 cells)
This assay assesses the effect of this compound on adipogenesis, a process strongly induced by classical PPARγ agonists.
Materials:
-
3T3-L1 preadipocyte cell line
-
Differentiation medium (DMEM with high glucose, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 1 µg/mL insulin)
-
Maintenance medium (DMEM with high glucose, 10% FBS, and 1 µg/mL insulin)
-
This compound and positive control (e.g., Rosiglitazone)
-
Oil Red O staining solution
-
TRIzol reagent for RNA extraction
-
Reagents for cDNA synthesis and qPCR
Protocol:
-
Culture 3T3-L1 preadipocytes to confluence in a 6-well or 12-well plate.
-
Two days post-confluence (Day 0), induce differentiation by replacing the medium with differentiation medium containing various concentrations of this compound or Rosiglitazone.
-
On Day 2, replace the medium with maintenance medium containing the respective compounds.
-
From Day 4 onwards, refresh the maintenance medium every two days.
-
On Day 8, the cells should be fully differentiated.
-
Oil Red O Staining:
-
Wash the cells with PBS and fix with 10% formalin for 1 hour.
-
Wash with water and then with 60% isopropanol (B130326).
-
Stain with Oil Red O solution for at least 1 hour to visualize lipid droplets.
-
Wash with water and acquire images using a microscope.
-
For quantification, elute the stain with 100% isopropanol and measure the absorbance at 520 nm.
-
-
Gene Expression Analysis (qPCR):
-
At desired time points (e.g., Day 8), lyse the cells in TRIzol and extract total RNA.
-
Synthesize cDNA and perform qPCR to analyze the expression of adipogenic marker genes such as adiponectin (Adipoq), fatty acid-binding protein 4 (Fabp4), and lipoprotein lipase (B570770) (Lpl).
-
Normalize the expression to a stable housekeeping gene.
-
This compound is expected to have minimal to no effect on the induction of these adipogenic genes compared to the robust induction by Rosiglitazone.[1]
-
Osteoblast Mineralization Assay (MC3T3-E1 cells)
This assay evaluates the impact of this compound on osteoblast differentiation and mineralization, a process that can be negatively affected by full PPARγ agonists.
Materials:
-
MC3T3-E1 pre-osteoblast cell line
-
Osteogenic medium (α-MEM, 10% FBS, 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate)
-
This compound and control compounds
-
Alizarin Red S staining solution
-
10% Acetic acid and 10% Ammonium (B1175870) hydroxide (B78521) for quantification
Protocol:
-
Seed MC3T3-E1 cells in a 24-well plate and culture until they reach confluence.
-
Induce osteogenic differentiation by replacing the culture medium with osteogenic medium containing different concentrations of this compound or a control compound.
-
Replace the medium every 2-3 days for 14-21 days.
-
Alizarin Red S Staining:
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Wash with deionized water and stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.
-
Wash thoroughly with deionized water to remove excess stain.
-
Visualize the calcium deposits (stained red) under a microscope.
-
-
Quantification of Mineralization:
-
After staining, add 10% acetic acid to each well and incubate for 30 minutes with shaking to destain.
-
Collect the supernatant, neutralize with 10% ammonium hydroxide, and measure the absorbance at 405 nm.
-
This compound is not expected to inhibit osteoblast mineralization, unlike full PPARγ agonists.[1]
-
References
- 1. Peroxisome proliferator activated receptor gamma reporter gene assay [protocols.io]
- 2. Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bidmc.theopenscholar.com [bidmc.theopenscholar.com]
- 4. Obesity-linked phosphorylation of PPARγ by cdk5 is a direct target of the anti-diabetic PPARγ ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SR1664 in High-Fat Diet Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
SR1664 is a selective, non-agonist peroxisome proliferator-activated receptor-gamma (PPARγ) ligand. Unlike full agonists such as thiazolidinediones (TZDs), this compound does not activate the classical PPARγ transcriptional program associated with adipogenesis and side effects like weight gain and fluid retention.[1][2][3] Its primary mechanism of action is the inhibition of cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at serine 273.[4][5] This phosphorylation is a key event in the development of insulin (B600854) resistance in the context of a high-fat diet (HFD).[4][5] By blocking this phosphorylation, this compound has demonstrated potent anti-diabetic effects in HFD-fed mouse models, improving insulin sensitivity and glucose homeostasis without the adverse effects of traditional PPARγ agonists.[1][4][6] These application notes provide detailed protocols for the use of this compound in HFD mouse models based on published research.
Data Presentation
Table 1: Summary of this compound Dosage and Administration in High-Fat Diet Mouse Models
| Parameter | Study 1 | Study 2 |
| Mouse Strain | Wild-type mice | Not specified |
| Diet Model | High-fat, high-sugar diet | High-fat, high-carbohydrate diet |
| Diet Duration | Not specified | 16 weeks |
| This compound Dosage | Up to 10 mg/kg | Not specified in abstract |
| Administration Route | Intraperitoneal injection | Not specified in abstract |
| Frequency | Twice daily | Daily during the final 4 weeks |
| Treatment Duration | 5 days | 4 weeks |
| Vehicle | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline or 10% DMSO, 90% Corn Oil[7] | Not specified |
| Reference | [4] | [3] |
Table 2: Effects of this compound on Metabolic Parameters in High-Fat Diet-Fed Mice
| Parameter | Vehicle Control | This compound (10 mg/kg) | % Change vs. Control | Reference |
| Fasting Insulin | High | Significantly reduced | ↓ | [4] |
| HOMA-IR | High | Dose-dependently improved | ↓ | [4][8] |
| Glucose Infusion Rate (GIR) in Euglycemic Clamp | Low | Significantly greater | ↑ | [4][8] |
| Hepatic Glucose Production (HGP) Suppression | Low | Improved | ↑ | [4] |
| Adipose Tissue Glucose Disposal | Low | Improved | ↑ | [4] |
| Body Weight | No significant difference | No significant difference | ~0% | [4] |
| Adiponectin Gene Expression (WAT) | Low | Induced | ↑ | [8] |
| Adipsin Gene Expression (WAT) | Low | Induced | ↑ | [8] |
Experimental Protocols
High-Fat Diet-Induced Obesity Mouse Model
-
Animal Model: C57BL/6J mice are a commonly used strain for diet-induced obesity studies.[9]
-
Diet: A high-fat diet with 45% to 60% of calories derived from fat is typically used to induce obesity and insulin resistance.[10][11] The diet should be administered for a period of 8-16 weeks to establish the metabolic phenotype.
-
Housing: Mice should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
This compound Administration
-
Preparation of this compound Solution:
-
Vehicle Option 1: Prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7]
-
Vehicle Option 2: Prepare a vehicle solution of 10% DMSO and 90% corn oil.[7]
-
Dissolve this compound in the chosen vehicle to the desired final concentration (e.g., for a 10 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the concentration would be 2.5 mg/mL). Sonication may be used to aid dissolution.[7] Prepare fresh on the day of use.[7]
-
-
Administration:
Hyperinsulinemic-Euglycemic Clamp
This procedure is the gold standard for assessing insulin sensitivity in vivo.
-
Surgical Preparation: 5-7 days prior to the clamp, surgically implant catheters into the jugular vein for infusions and the carotid artery for blood sampling.
-
Fasting: Fast the mice overnight (for approximately 14-16 hours) before the clamp.
-
Basal Period (t = -90 to 0 min):
-
Infuse a tracer, such as [3-³H]glucose, at a constant rate to measure basal glucose turnover.
-
-
Clamp Period (t = 0 to 120 min):
-
Initiate a continuous infusion of human insulin.
-
Simultaneously, infuse a variable rate of 20% glucose solution to maintain euglycemia (blood glucose at ~120 mg/dL).
-
Collect blood samples from the arterial catheter every 10 minutes to monitor blood glucose and adjust the glucose infusion rate (GIR) accordingly.
-
-
Data Analysis: The GIR required to maintain euglycemia is a measure of whole-body insulin sensitivity. Higher GIR indicates greater insulin sensitivity.
Homeostatic Model Assessment of Insulin Resistance (HOMA-IR)
HOMA-IR is a calculation used to estimate insulin resistance from fasting glucose and insulin levels.
-
Blood Collection: Collect blood from fasted mice (overnight fast).
-
Measurements:
-
Measure fasting blood glucose using a glucometer.
-
Measure fasting plasma insulin using a mouse-specific ELISA kit.
-
-
Calculation:
-
HOMA-IR = [Fasting Insulin (µU/mL) x Fasting Glucose (mg/dL)] / 405.
-
Gene Expression Analysis in Adipose Tissue
-
Tissue Collection: Euthanize mice and dissect white adipose tissue (WAT), such as epididymal or inguinal fat pads. Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
RNA Isolation:
-
Homogenize the frozen adipose tissue.
-
Isolate total RNA using a commercial kit (e.g., RNeasy Lipid Tissue Mini Kit) according to the manufacturer's instructions.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
Perform qRT-PCR using gene-specific primers for target genes (e.g., Adiponectin, Adipsin) and a housekeeping gene (e.g., β-actin or Gapdh) for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
-
Mandatory Visualization
Caption: this compound signaling pathway in high-fat diet conditions.
Caption: Experimental workflow for this compound studies in HFD mice.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Reduction in Obesity-Related Hepatic Fibrosis by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Diabetic Actions of a Non-Agonist PPARγ Ligand Blocking Cdk5-Mediated Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Erk/Cdk5 axis controls the diabetogenic actions of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Heterogeneous effects of individual high-fat diet compositions on phenotype, metabolic outcome, and hepatic proteome signature in BL/6 male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preserved glucose tolerance in high-fat-fed C57BL/6 mice transplanted with PPARγ−/−, PPARδ−/−, PPARγδ−/−, or LXRαβ−/− bone marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PPARγ Transcription Deficiency Exacerbates High-Fat Diet-Induced Adipocyte Hypertrophy and Insulin Resistance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
SR1664 In Vivo Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR1664 is a selective peroxisome proliferator-activated receptor γ (PPARγ) modulator that functions as a non-agonist ligand. It exhibits potent anti-diabetic properties by blocking the cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at serine 273, without inducing the classical adipogenic transcriptional program associated with full agonists like thiazolidinediones (TZDs).[1][2][3] This unique mechanism of action allows this compound to improve insulin (B600854) sensitivity and reduce hepatic fibrosis in vivo, without the adverse side effects of fluid retention, weight gain, or bone loss commonly observed with TZD treatment.[1][4][5] These application notes provide detailed protocols for the in vivo administration of this compound in murine models of metabolic disease.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Murine Models
| Animal Model | Diet | This compound Dosage | Treatment Duration | Key Outcomes | Reference |
| Diet-Induced Obese (DIO) Wild-Type Mice | High-Fat, High-Sugar | Dose-dependent (up to 10 mg/kg, twice daily injection) | 5 days | Decreased PPARγ phosphorylation at S273 in adipose tissue, reduced fasting insulin, improved insulin resistance (HOMA-IR).[1] | [1] |
| Leptin-deficient ob/ob Mice | Standard Chow | 40 mg/kg (twice daily injection) | 5 and 11 days | Reduced PPARγ phosphorylation at S273, improved glucose homeostasis without weight gain or fluid retention.[1][6] | [1][6] |
| Diet-Induced Obese C57BL6/J Mice | High-Fat, High-Carbohydrate (HFHC) | Not specified | Final 4 weeks of a 16-week diet | Reduced liver fibrosis, decreased activated hepatic stellate cells (HSCs), reduced lipid droplet size in the liver. No significant change in weight gain, fasting insulin, or glucose.[4] | [4] |
Table 2: Comparative In Vivo Effects of this compound and Rosiglitazone in ob/ob Mice
| Parameter | Vehicle | Rosiglitazone (8 mg/kg, twice daily) | This compound (40 mg/kg, twice daily) |
| PPARγ Phosphorylation at S273 | Baseline | Similar reduction to this compound[1] | Similar reduction to Rosiglitazone[1] |
| Body Weight Gain | No significant change | Significant increase[6] | No significant change[6] |
| Fluid Retention (Hematocrit) | No significant change | Decrease (hemodilution)[6] | No significant change[6] |
| Body Adiposity | No significant change | Increase[6] | No significant change[6] |
Signaling Pathway
The primary mechanism of this compound's therapeutic action involves the modulation of the PPARγ signaling pathway. In states of obesity and insulin resistance, Cdk5 activity is increased in adipose tissue, leading to the phosphorylation of PPARγ at serine 273.[1][7] This phosphorylation event alters the transcriptional activity of PPARγ, contributing to insulin resistance. This compound binds to PPARγ and, without activating classical transcriptional pathways, effectively blocks this Cdk5-mediated phosphorylation.[1][3][8] This restores a more normal pattern of gene expression, leading to improved insulin sensitivity.[7]
Caption: this compound blocks Cdk5-mediated phosphorylation of PPARγ to improve insulin sensitivity.
Experimental Protocols
Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a clear solution of this compound suitable for intraperitoneal (IP) injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Heater and/or sonicator (optional)
Procedure:
-
Prepare a stock solution in DMSO: Based on the desired final concentration, weigh the appropriate amount of this compound and dissolve it in DMSO. For example, to prepare a 25 mg/mL stock solution, dissolve 25 mg of this compound in 1 mL of DMSO.
-
Formulate the vehicle: The recommended vehicle for this compound is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[9]
-
Prepare the working solution:
-
For a 1 mL final working solution, begin with the appropriate volume of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogenous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Ensure the final solution is clear. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[9]
-
-
Storage: It is recommended to prepare the working solution fresh on the day of use. The stock solution in DMSO can be stored at -80°C for up to 6 months.[9]
In Vivo Administration in a Diet-Induced Obesity (DIO) Mouse Model
This protocol outlines the general procedure for administering this compound to mice with diet-induced obesity.
Animal Model:
-
Male C57BL/6J mice, 6-8 weeks of age.
-
Induce obesity by feeding a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks.
Experimental Workflow:
Caption: General workflow for in vivo this compound administration and analysis in DIO mice.
Procedure:
-
Acclimatization and Diet: Acclimatize mice for at least one week before starting the high-fat diet. Monitor body weights to confirm the development of obesity.
-
Randomization: After the diet-induction period, randomize mice into treatment groups (e.g., vehicle control, this compound).
-
Administration: Administer the freshly prepared this compound solution or vehicle via intraperitoneal (IP) injection twice daily at the desired dosage.[1]
-
Monitoring: Record body weight and food intake daily.
-
Metabolic Phenotyping:
-
Glucose Tolerance Test (GTT): On day 5 of treatment, perform a GTT by fasting the mice for 6 hours, followed by an intraperitoneal injection of glucose (e.g., 2 g/kg body weight). Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
Insulin and Glucose Levels: Collect blood samples via tail vein or cardiac puncture at the end of the study to measure fasting plasma insulin and glucose levels. Calculate the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR).
-
-
Tissue Collection and Analysis: At the end of the treatment period, euthanize the mice and harvest tissues such as white adipose tissue (WAT) and liver. Snap-freeze tissues in liquid nitrogen and store at -80°C for later analysis, such as Western blotting to determine the phosphorylation status of PPARγ.
Conclusion
This compound represents a promising class of PPARγ modulators with potent anti-diabetic and anti-fibrotic effects in vivo.[1][4] Its mechanism of selectively blocking Cdk5-mediated PPARγ phosphorylation without classical agonism allows for the separation of therapeutic benefits from the adverse side effects associated with traditional TZDs.[1][3][10] The protocols outlined in these application notes provide a framework for researchers to investigate the in vivo efficacy and mechanism of action of this compound and similar compounds in preclinical models of metabolic diseases. Careful attention to formulation and administration is crucial for obtaining reliable and reproducible results. While this compound itself has unfavorable pharmacokinetic properties that may preclude its clinical use, it serves as a valuable tool compound and a proof-of-concept for the development of next-generation selective PPARγ modulators.[1]
References
- 1. Anti-Diabetic Actions of a Non-Agonist PPARγ Ligand Blocking Cdk5-Mediated Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Re-highlighting the action of PPARγ in treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Diabetic Actions of a Non-Agonist PPARγ Ligand Blocking Cdk5-Mediated Phosphorylation – Frost Institute for Data Science & Computing [idsc.miami.edu]
- 4. Reduction in Obesity-Related Hepatic Fibrosis by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ai.updf.com [ai.updf.com]
SR1664 solubility in DMSO and other solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
SR1664 is a potent and selective peroxisome proliferator-activated receptor γ (PPARγ) modulator. It functions as a non-agonist ligand that specifically blocks the cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at serine 273.[1][2][3] This targeted action allows this compound to elicit anti-diabetic and anti-fibrotic effects without the adverse side effects associated with full PPARγ agonists, such as weight gain and fluid retention.[4][5][6] These application notes provide detailed information on the solubility of this compound, protocols for its use in in vitro and in vivo studies, and an overview of its signaling pathway.
Solubility Data
The solubility of this compound is a critical factor for the preparation of stock solutions and formulations for experimental use. The following table summarizes the available quantitative data on the solubility of this compound in various solvent systems.
| Solvent System | Concentration | Molar Concentration | Observations |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL | ≥ 4.57 mM | Clear solution[7] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 4.57 mM | Clear solution[7] |
Note: For optimal results, it is recommended to prepare fresh working solutions for in vivo experiments on the day of use. Stock solutions in DMSO can be stored at -20°C for one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.[7] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[7]
Experimental Protocols
Preparation of Stock Solutions
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired concentration (e.g., 10 mg/mL or 20 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
In Vivo Formulation Protocol
The following protocol describes the preparation of a 1 mL working solution of this compound for in vivo administration, based on a 25 mg/mL stock solution in DMSO.[7]
Materials:
-
This compound stock solution (25 mg/mL in DMSO)
-
PEG300
-
Tween-80
-
Saline solution
Procedure:
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 25 mg/mL this compound stock solution in DMSO.
-
Mix the solution thoroughly until it is homogeneous.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of saline solution to bring the total volume to 1 mL.
-
Mix the final solution until it is a clear and homogeneous.
This formulation results in a final concentration of 2.5 mg/mL this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
In Vitro PPARγ Phosphorylation Inhibition Assay
This compound's mechanism of action involves the inhibition of Cdk5-mediated phosphorylation of PPARγ. An in vitro kinase assay can be utilized to confirm this activity.
Principle: This assay measures the ability of this compound to block the transfer of a phosphate (B84403) group from ATP to a PPARγ substrate by the Cdk5 enzyme.
General Workflow:
-
Reaction Setup: In a microplate, combine recombinant Cdk5/p25 enzyme, a purified PPARγ protein or peptide substrate, and ATP in a suitable kinase reaction buffer.
-
Compound Addition: Add varying concentrations of this compound or a vehicle control (DMSO) to the reaction wells.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
Detection: The level of PPARγ phosphorylation can be quantified using various methods, such as:
-
Phospho-specific antibodies: Utilize an antibody that specifically recognizes phosphorylated Serine 273 on PPARγ in an ELISA or Western blot format.
-
Radiolabeled ATP: Employ [γ-³²P]ATP and measure the incorporation of the radioactive phosphate into the PPARγ substrate.
-
-
Data Analysis: Determine the IC₅₀ value of this compound by plotting the percentage of inhibition of PPARγ phosphorylation against the log concentration of this compound. This compound has been shown to have an IC₅₀ of 80 nM for the inhibition of Cdk5-mediated PPARγ phosphorylation.[7]
Signaling Pathway
This compound exerts its therapeutic effects by modulating the PPARγ signaling pathway. Under conditions of metabolic stress, such as obesity, increased levels of free fatty acids and cytokines can activate Cdk5.[2] Cdk5 then phosphorylates PPARγ at Serine 273, which leads to a dysregulated expression of insulin-sensitizing genes like adiponectin, contributing to insulin (B600854) resistance.[2][3] this compound binds to PPARγ and blocks this phosphorylation event, thereby restoring the normal transcriptional activity of PPARγ and improving insulin sensitivity.[2][4]
Caption: this compound signaling pathway.
Applications in Research
This compound is a valuable tool for investigating the role of PPARγ phosphorylation in various physiological and pathological processes.
-
Diabetes and Insulin Resistance: this compound can be used in animal models of diet-induced obesity and insulin resistance to study the therapeutic potential of selectively blocking PPARγ phosphorylation.[3][4]
-
Hepatic Fibrosis: Studies have shown that this compound can reduce liver fibrosis, making it a useful compound for research into non-alcoholic fatty liver disease (NAFLD) and other fibrotic conditions.[2]
-
Osteogenesis: As a PPARγ antagonist, this compound has been shown to promote bone formation, providing a research tool for studying the interplay between metabolism and bone biology.
References
- 1. Anti-Diabetic Actions of a Non-Agonist PPARγ Ligand Blocking Cdk5-Mediated Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduction in Obesity-Related Hepatic Fibrosis by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic elucidation guided by covalent inhibitors for the development of anti-diabetic PPARγ ligands - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: SR1664 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR1664 is a potent and selective antagonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). It functions by binding to PPARγ and inhibiting the Cdk5-mediated phosphorylation of the receptor. This mechanism of action makes this compound a valuable tool for studying the therapeutic potential of non-agonist PPARγ ligands in conditions such as type 2 diabetes, without the side effects associated with full agonists, like fluid retention and weight gain. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions in common in vitro assays.
This compound: Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research.
| Property | Value | Reference |
| Molecular Formula | C₃₃H₂₉N₃O₅ | [1] |
| Molecular Weight | 547.60 g/mol | [1] |
| Appearance | Light yellow to green-yellow or red solid | |
| Purity | ≥92% (HPLC) | [1] |
Solubility of this compound
This compound exhibits solubility in various organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing high-concentration stock solutions.
| Solvent | Solubility | Notes |
| DMSO | ≥ 100 mg/mL (182.62 mM) | Ultrasonic treatment may be required to fully dissolve the compound. It is recommended to use newly opened, anhydrous DMSO as it is hygroscopic. |
| DMF | ~20 mg/mL | |
| Ethanol | ~15 mg/mL | |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for most in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 547.60 g/mol x 1000 mg/g = 5.476 mg
-
-
-
Weighing this compound:
-
Carefully weigh out 5.476 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Adding Solvent:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). Avoid repeated freeze-thaw cycles.[2]
-
Preparation of Working Solutions for Cell-Based Assays
For most cell culture experiments, the high-concentration DMSO stock solution needs to be further diluted to the final working concentration in the cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium (e.g., DMEM)
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Serial Dilution: It is recommended to perform serial dilutions to achieve the desired final concentration, as directly diluting a small volume of the 10 mM stock into a large volume of media can lead to inaccuracies.
-
Intermediate Dilution (e.g., to 1 mM):
-
Dilute the 10 mM stock solution 1:10 in cell culture medium to obtain a 1 mM intermediate stock. (e.g., 10 µL of 10 mM this compound + 90 µL of medium).
-
-
Final Dilution (e.g., to 1 µM):
-
Dilute the 1 mM intermediate stock 1:1000 in cell culture medium to achieve a final concentration of 1 µM. (e.g., 1 µL of 1 mM this compound + 999 µL of medium).
-
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in the experiment. This is crucial as DMSO can have effects on cells.
Example Application: PPARγ Luciferase Reporter Gene Assay
This protocol outlines the use of an this compound stock solution in a luciferase reporter gene assay to measure its effect on PPARγ transcriptional activity in HEK293T cells.[2]
Materials:
-
HEK293T cells
-
PPARγ expression vector
-
Luciferase reporter vector with PPAR response elements (PPRE)
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound working solutions
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO). To test for antagonistic activity, cells can be co-treated with a known PPARγ agonist.
-
Incubation: Incubate the cells for another 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and then lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration. Compare the luciferase activity in this compound-treated cells to the vehicle-treated cells.
Storage and Stability
Proper storage of this compound powder and its stock solutions is crucial to maintain its activity and ensure the reliability of experimental results.
| Form | Storage Temperature | Stability | Reference |
| Powder | -20°C | 3 years | [2] |
| 4°C | 2 years | [2] | |
| In Solvent | -80°C | 6 months | [2] |
| -20°C | 1-3 months | [1][2] |
Key Storage Recommendations:
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into single-use volumes.[2]
-
Light Protection: Store this compound, both in powder and solution form, protected from light.[1]
-
Inert Gas: For long-term storage of the solid compound, packaging under an inert gas is advisable.
By following these detailed application notes and protocols, researchers can ensure the accurate and effective use of this compound in their studies, leading to more reliable and reproducible data.
References
Application Notes and Protocols for SR1664
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR1664 is a non-agonist ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ) that has demonstrated significant anti-diabetic properties.[1][2] Unlike full agonists of PPARγ, such as thiazolidinediones (TZDs), this compound does not exhibit classical transcriptional agonism, which may contribute to its favorable side-effect profile, notably the absence of fluid retention and weight gain observed with some TZDs.[1][3] Its primary mechanism of action involves the inhibition of cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at serine 273.[1][4] This document provides essential information on the stability and storage of this compound, along with a generalized protocol for stability assessment and a diagram of its signaling pathway.
Data Presentation: Storage and Stability
Proper storage of this compound is crucial to maintain its integrity and activity. The following table summarizes the recommended storage conditions for this compound in both solid form and as a stock solution.
| Form | Storage Temperature | Duration of Stability | Supplier/Source |
| Solid | -20°C | ≥ 4 years | Cayman Chemical[4] |
| Solid | -20°C | Protect from light | Sigma-Aldrich |
| Stock Solution in DMSO | -20°C | Up to 3 months | Sigma-Aldrich[5] |
| Stock Solution | -20°C | Up to 1 month | MedchemExpress[6] |
| Stock Solution | -80°C | Up to 6 months | MedchemExpress[6] |
Note: It is highly recommended to aliquot stock solutions after preparation to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[6]
Signaling Pathway
This compound exerts its effects by modulating the PPARγ signaling pathway. The diagram below illustrates the mechanism by which this compound inhibits the Cdk5-mediated phosphorylation of PPARγ.
Caption: this compound binds to PPARγ and inhibits its phosphorylation by Cdk5.
Experimental Protocols
General Protocol for Assessing this compound Stability in Solution
This protocol is designed to provide a framework for determining the stability of this compound under various storage conditions.
1. Materials:
- This compound solid compound
- High-purity solvent (e.g., DMSO)
- Appropriate buffer solutions for desired pH (if testing pH stability)
- Calibrated analytical balance
- Volumetric flasks and pipettes
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
- Incubators or environmental chambers for controlled temperature and humidity
- Light exposure chamber (optional, for photostability)
2. Preparation of Stock Solution: a. Accurately weigh a known amount of this compound solid. b. Dissolve the compound in the chosen solvent (e.g., DMSO) to a specific concentration (e.g., 10 mM). Ensure complete dissolution. c. This initial solution will serve as the "Time 0" reference sample.
3. Experimental Design for Stability Study: a. Aliquot the stock solution into multiple vials to avoid contamination and evaporation. b. Expose the aliquots to a matrix of conditions to be tested. Examples include:
- Temperature: -80°C, -20°C, 4°C, room temperature (20-25°C).
- Light Exposure: Protection from light versus exposure to controlled UV or fluorescent light.
- pH: Dilute the stock solution in buffers of varying pH (e.g., pH 5, 7.4, 9). c. At specified time points (e.g., 0, 1, 2, 4, 8, 12 weeks), retrieve aliquots from each condition for analysis.
4. Analytical Method (HPLC): a. Develop a stability-indicating HPLC method capable of separating this compound from potential degradation products. b. The method should be validated for specificity, linearity, accuracy, and precision. c. Analyze the "Time 0" sample to establish the initial peak area and retention time of intact this compound. d. Analyze the samples from each time point and condition.
5. Data Analysis: a. Calculate the percentage of this compound remaining at each time point relative to the "Time 0" sample. b. The formula for calculating the remaining percentage is: (Peak Area at Time X / Peak Area at Time 0) * 100% c. A compound is often considered stable if the amount of the parent compound remains above 90% of the initial amount. d. Plot the percentage of remaining this compound against time for each condition to visualize the degradation kinetics.
6. Workflow Diagram:
References
- 1. Anti-Diabetic Actions of a Non-Agonist PPARγ Ligand Blocking Cdk5-Mediated Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Diabetic Actions of a Non-Agonist PPARγ Ligand Blocking Cdk5-Mediated Phosphorylation – Frost Institute for Data Science & Computing [idsc.miami.edu]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. PPARγ Modulator, this compound - Calbiochem | 516570 [merckmillipore.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for SR1664 in 3T3-L1 Adipocyte Differentiation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR1664 is a selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator that functions as a non-agonist ligand. Unlike traditional PPARγ agonists such as thiazolidinediones (e.g., rosiglitazone), this compound does not induce adipogenesis or lipid accumulation in 3T3-L1 preadipocytes[1][2]. Its primary mechanism of action is the inhibition of cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at serine 273 (Ser273)[3][4]. This phosphorylation event is associated with insulin (B600854) resistance, and its blockade by this compound is linked to potential anti-diabetic effects without the adipogenic side effects of full PPARγ agonists[1][4].
These application notes provide a comprehensive guide for utilizing this compound in 3T3-L1 adipocyte differentiation assays, including detailed protocols and an overview of its mechanism of action.
Data Presentation
The following tables summarize the effects of this compound in 3T3-L1 adipocyte differentiation assays in comparison to a full PPARγ agonist, rosiglitazone.
Table 1: Effect of this compound on Adipocyte Differentiation Phenotype
| Treatment | Lipid Accumulation (Oil Red O Staining) | Adipocyte Morphology |
| Vehicle Control (e.g., DMSO) | Minimal | Fibroblast-like |
| Rosiglitazone (Full Agonist) | High | Rounded, lipid-laden |
| This compound | Minimal to None | Fibroblast-like |
Table 2: Effect of this compound on Adipogenic Gene Expression
| Gene | Function | Rosiglitazone Effect | This compound Effect |
| Pparg | Master regulator of adipogenesis | Upregulation | No significant change |
| Cebpa | Key adipogenic transcription factor | Upregulation | No significant change |
| Fabp4 (aP2) | Fatty acid binding and transport | Upregulation | No significant change |
| Adipoq (Adiponectin) | Insulin-sensitizing adipokine | Upregulation | No significant change |
Note: The gene expression changes are qualitative summaries. Specific fold changes are context-dependent and require experimental determination.
Table 3: Mechanistic Comparison of Rosiglitazone and this compound
| Feature | Rosiglitazone | This compound |
| PPARγ Binding | Agonist, activates transcription | Binds to PPARγ |
| Adipogenesis in 3T3-L1 | Promotes | Does not promote[1] |
| PPARγ Ser273 Phosphorylation | Blocks | Blocks[3] |
| Classical Transcriptional Agonism | High | None to very low[3] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in the Context of Adipogenesis
The following diagram illustrates the molecular mechanism of this compound. In states of obesity-induced insulin resistance, Cdk5 phosphorylates PPARγ at Ser273. This phosphorylation event leads to the recruitment of the co-activator Thrap3, which in turn promotes the transcription of genes associated with insulin resistance, such as Gdf3. This compound, as a non-agonist ligand, binds to PPARγ and allosterically inhibits this Cdk5-mediated phosphorylation, thereby preventing the downstream signaling cascade that contributes to insulin resistance, without activating the genes responsible for adipogenesis.
References
Application Notes and Protocols for SR1664 Treatment in Hepatic Stellate Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatic fibrosis, a pathological hallmark of chronic liver diseases, is characterized by the excessive accumulation of extracellular matrix proteins. The activation of hepatic stellate cells (HSCs) is a central event in the progression of liver fibrosis. In their quiescent state, HSCs store vitamin A, but upon liver injury, they transdifferentiate into proliferative, fibrogenic myofibroblasts. Peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor, plays a critical role in maintaining the quiescent phenotype of HSCs. Its expression is significantly reduced in activated HSCs.[1][2][3]
SR1664 is a selective PPARγ modulator that has demonstrated anti-fibrotic properties.[1][4][5] It acts by blocking the cyclin-dependent kinase 5 (CDK5)-mediated inhibitory phosphorylation of PPARγ, thereby promoting its transcriptional activity without inducing the adipogenic side effects associated with full agonists.[6] In both in vivo and in vitro models, this compound has been shown to reduce the activation of HSCs and decrease the expression of key fibrotic markers, suggesting its therapeutic potential in treating liver fibrosis.[4][6][7]
These application notes provide detailed protocols for the treatment of cultured hepatic stellate cells with this compound, methods for assessing its anti-fibrotic effects, and a summary of the expected quantitative outcomes.
Signaling Pathway of this compound in Hepatic Stellate Cells
The primary mechanism of action of this compound in mitigating hepatic fibrosis is through the positive modulation of PPARγ activity in hepatic stellate cells. This, in turn, antagonizes the pro-fibrotic transforming growth factor-beta (TGF-β) signaling pathway, a major driver of HSC activation.
Caption: this compound signaling cascade in hepatic stellate cells.
Quantitative Data Summary
The following tables summarize the expected outcomes of this compound treatment on activated hepatic stellate cells based on published findings. The data is derived from studies using the human LX-2 HSC line and in vivo mouse models of liver fibrosis.[7][8]
Table 1: Effect of this compound on Fibrotic Gene Expression in LX-2 Cells
| Gene Target | Treatment | Expected Outcome | Method of Analysis |
| Collagen Type I, Alpha 1 (COL1A1) | This compound (10 µM) | Decreased mRNA Expression | RT-qPCR |
| Alpha-Smooth Muscle Actin (ACTA2/α-SMA) | This compound (10 µM) | Decreased mRNA Expression | RT-qPCR |
| Tissue Inhibitor of Metalloproteinase 1 (TIMP1) | This compound (10 µM) | Decreased mRNA Expression | RT-qPCR |
| Matrix Metalloproteinase 3 (MMP3) | This compound (10 µM) | No Significant Change | RT-qPCR |
Table 2: Effect of this compound on Fibrotic Protein Levels and Cell Proliferation in LX-2 Cells
| Parameter | Treatment | Expected Outcome | Method of Analysis |
| α-SMA Protein Abundance | This compound (10 µM) | Decreased Protein Level | Western Blot |
| Basal Cell Proliferation | This compound (10 µM) | Decreased Proliferation | BrdU Assay / Cell Counting |
| PDGF-BB Stimulated Proliferation | This compound (10 µM) | Decreased Proliferation | BrdU Assay / Cell Counting |
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on cultured hepatic stellate cells. The human LX-2 cell line is recommended as a reproducible model, though primary HSCs can also be used.[8][9][10]
Experimental Workflow Overview
Caption: General workflow for in vitro this compound treatment of HSCs.
Protocol 1: Culture and Treatment of LX-2 Cells with this compound
Materials:
-
LX-2 human hepatic stellate cell line
-
DMEM, high glucose (e.g., Sigma-Aldrich D5796)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100X)
-
This compound (MedChemExpress or similar)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
6-well or 12-well tissue culture plates
-
Phosphate-Buffered Saline (PBS), sterile
Procedure:
-
Cell Culture:
-
Culture LX-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency. For experiments, seed cells at a density that will allow for approximately 70-80% confluency at the time of treatment.
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
This compound Treatment:
-
When cells are 70-80% confluent, replace the growth medium with fresh DMEM containing a lower serum concentration (e.g., 2% FBS) to reduce baseline proliferation.
-
Prepare the treatment medium by diluting the this compound stock solution to the desired final concentration (e.g., 10 µM).
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the this compound-treated wells.
-
Aspirate the medium from the cells and add the treatment or vehicle control medium.
-
Incubate the cells for the desired treatment period (e.g., 24 hours).
-
Protocol 2: Analysis of Gene Expression by RT-qPCR
Materials:
-
RNA extraction kit (e.g., TRIzol reagent or column-based kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (COL1A1, ACTA2, TIMP1, MMP3) and a housekeeping gene (e.g., GAPDH, β-actin)
Procedure:
-
RNA Extraction:
-
Following this compound treatment, wash the cells once with cold PBS.
-
Lyse the cells directly in the culture well and extract total RNA according to the manufacturer's protocol of your chosen kit.
-
Quantify the RNA concentration and assess purity (A260/A280 ratio).
-
-
cDNA Synthesis:
-
Synthesize cDNA from an equal amount of total RNA (e.g., 1 µg) from each sample using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for a gene of interest, and qPCR master mix.
-
Run the qPCR reaction on a real-time PCR system.
-
Analyze the data using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene. Express results as fold change relative to the vehicle-treated control.
-
Protocol 3: Analysis of Protein Expression by Western Blot
Materials:
-
RIPA buffer or other suitable lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-α-SMA, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
After treatment, wash cells with cold PBS and lyse them in ice-cold lysis buffer.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-α-SMA) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Perform densitometry analysis using software like ImageJ, normalizing the band intensity of the target protein to the loading control (e.g., β-actin).
-
Conclusion
This compound represents a promising selective PPARγ modulator for the treatment of hepatic fibrosis. The protocols and data presented here provide a comprehensive guide for researchers to investigate the anti-fibrotic effects of this compound in a controlled, in vitro setting. By utilizing these methods, researchers can further elucidate the molecular mechanisms of this compound and evaluate its potential as a therapeutic agent for chronic liver disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic Sparks in the Liver: Metabolic and Epigenetic Reprogramming in Hepatic Stellate Cells Activation and Its Implications for Human Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peroxisome proliferator responsive: Topics by Science.gov [science.gov]
- 4. Anti-Fibrotic Effects of DL-Glyceraldehyde in Hepatic Stellate Cells via Activation of ERK-JNK-Caspase-3 Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xia & He Publishing [xiahepublishing.com]
- 6. Forsythiaside A Regulates Activation of Hepatic Stellate Cells by Inhibiting NOX4-Dependent ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reduction in Obesity-Related Hepatic Fibrosis by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Metabolic Studies of SR1664
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental design to investigate the metabolic effects of SR1664, a non-agonist Peroxisome Proliferator-Activated Receptor γ (PPARγ) ligand. The protocols outlined below are intended to guide researchers in assessing the impact of this compound on key metabolic pathways, including glucose metabolism, insulin (B600854) sensitivity, and adipocyte function.
Introduction
This compound is a novel PPARγ ligand that functions by blocking the Cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at serine 273.[1][2][3] This mechanism of action distinguishes it from full PPARγ agonists, such as thiazolidinediones (TZDs), which are associated with undesirable side effects like weight gain, fluid retention, and bone loss.[4][5] this compound has demonstrated potent anti-diabetic properties and improves insulin sensitivity without these adverse effects, making it a promising therapeutic candidate for type 2 diabetes and other metabolic disorders.[1][6][7]
These application notes provide detailed protocols for in vitro and ex vivo studies to characterize the metabolic profile of this compound. The key areas of investigation include:
-
Glucose Homeostasis: Assessing the effects of this compound on glucose uptake and insulin signaling.
-
Adipocyte Metabolism: Investigating the impact of this compound on lipolysis and the secretion of key adipokines.
-
Mitochondrial Function: Evaluating changes in cellular respiration and mitochondrial health.
-
Gene Expression: Analyzing the expression of PPARγ target genes involved in metabolism.
Data Presentation
The following tables provide a structured format for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Effect of this compound on Glucose Uptake
| Treatment Group | Concentration (µM) | Basal Glucose Uptake (pmol/min/mg protein) | Insulin-Stimulated Glucose Uptake (pmol/min/mg protein) | Fold Change (Insulin-Stimulated vs. Basal) |
| Vehicle Control | - | |||
| This compound | 0.1 | |||
| This compound | 1 | |||
| This compound | 10 | |||
| Positive Control (e.g., Rosiglitazone) | 1 |
Table 2: Analysis of Insulin Signaling Pathway
| Treatment Group | Concentration (µM) | p-Akt/Total Akt Ratio (Fold Change vs. Vehicle) | p-GSK3β/Total GSK3β Ratio (Fold Change vs. Vehicle) |
| Vehicle Control | - | 1.0 | 1.0 |
| This compound | 0.1 | ||
| This compound | 1 | ||
| This compound | 10 | ||
| Positive Control (e.g., Rosiglitazone) | 1 |
Table 3: Lipolysis Assay Results
| Treatment Group | Concentration (µM) | Basal Glycerol (B35011) Release (nmol/h/mg protein) | Stimulated Glycerol Release (nmol/h/mg protein) |
| Vehicle Control | - | ||
| This compound | 0.1 | ||
| This compound | 1 | ||
| This compound | 10 | ||
| Positive Control (e.g., Isoproterenol) | 10 |
Table 4: Adipokine Secretion Profile
| Treatment Group | Concentration (µM) | Adiponectin (ng/mL) | Adipsin (ng/mL) |
| Vehicle Control | - | ||
| This compound | 0.1 | ||
| This compound | 1 | ||
| This compound | 10 | ||
| Positive Control (e.g., Rosiglitazone) | 1 |
Table 5: Mitochondrial Respiration Parameters
| Treatment Group | Concentration (µM) | Basal Respiration (OCR, pmol/min) | ATP Production (OCR, pmol/min) | Maximal Respiration (OCR, pmol/min) | Spare Respiratory Capacity (%) |
| Vehicle Control | - | ||||
| This compound | 0.1 | ||||
| This compound | 1 | ||||
| This compound | 10 |
Table 6: Relative Gene Expression of PPARγ Target Genes
| Treatment Group | Concentration (µM) | Adiponectin (Adipoq) | Adipsin (Cfd) | FABP4 (aP2) | GLUT4 (Slc2a4) |
| Vehicle Control | - | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound | 0.1 | ||||
| This compound | 1 | ||||
| This compound | 10 | ||||
| Positive Control (e.g., Rosiglitazone) | 1 |
Experimental Protocols
Cell Culture and Differentiation
Protocol for 3T3-L1 Adipocyte Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum (FBS).
-
Induce differentiation two days post-confluence (Day 0) with DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 1.7 µM insulin.
-
On Day 2, replace the medium with DMEM, 10% FBS, and 1.7 µM insulin.
-
From Day 4 onwards, culture cells in DMEM with 10% FBS, changing the medium every two days. Mature adipocytes are typically ready for experiments between Day 8 and Day 12.
Glucose Uptake Assay
Protocol:
-
Differentiate 3T3-L1 cells to mature adipocytes in a 96-well plate.
-
Serum starve the cells overnight in DMEM.
-
Wash the cells twice with Krebs-Ringer-Phosphate-HEPES (KRPH) buffer.
-
Pre-incubate the cells with this compound or vehicle control at desired concentrations in KRPH buffer for 1-2 hours.
-
Stimulate the cells with 100 nM insulin for 30 minutes.
-
Initiate glucose uptake by adding 2-deoxy-D-[³H]-glucose to a final concentration of 0.5 µCi/mL and 10 µM unlabeled 2-deoxy-D-glucose for 10 minutes.
-
Terminate the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells with 0.1% SDS.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Normalize the glucose uptake to the total protein content of each well.
Insulin Signaling Pathway Analysis (Western Blot)
Protocol:
-
Culture and differentiate 3T3-L1 adipocytes in 6-well plates.
-
Serum starve the cells overnight.
-
Treat the cells with this compound or vehicle at desired concentrations for 24 hours.
-
Stimulate the cells with 100 nM insulin for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-GSK3β (Ser9), and total GSK3β overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.
Lipolysis Assay
Protocol:
-
Differentiate 3T3-L1 cells to mature adipocytes in 24-well plates.
-
Wash the cells with PBS and incubate in DMEM with 2% fatty acid-free BSA for 2 hours.
-
Treat the cells with this compound or vehicle at desired concentrations for 24 hours.
-
For stimulated lipolysis, treat the cells with 10 µM isoproterenol (B85558) for the final 2 hours of the incubation period.
-
Collect the media and measure the glycerol concentration using a commercial glycerol assay kit.
-
Normalize the glycerol release to the total protein content of each well.
Adipokine Secretion Assay (ELISA)
Protocol:
-
Differentiate 3T3-L1 cells to mature adipocytes in 12-well plates.
-
Treat the cells with this compound or vehicle at desired concentrations in serum-free DMEM for 48 hours.
-
Collect the culture supernatant and centrifuge to remove cell debris.
-
Measure the concentration of adiponectin and adipsin in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Normalize the adipokine secretion to the total protein content of each well.
Mitochondrial Function Assay (Seahorse XF Analyzer)
Protocol:
-
Seed 3T3-L1 preadipocytes in a Seahorse XF96 cell culture microplate and differentiate into mature adipocytes.
-
Treat the cells with this compound or vehicle at desired concentrations for 24 hours.
-
One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO₂ incubator at 37°C.
-
Perform a Seahorse XF Cell Mito Stress Test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.
-
Measure the oxygen consumption rate (OCR) in real-time.
-
Calculate the key parameters of mitochondrial respiration: basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Gene Expression Analysis (RT-qPCR)
Protocol:
-
Differentiate 3T3-L1 cells to mature adipocytes in 6-well plates and treat with this compound or vehicle for 24 hours.
-
Isolate total RNA from the cells using a commercial RNA extraction kit.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using SYBR Green master mix and gene-specific primers for Adiponectin (Adipoq), Adipsin (Cfd), FABP4 (aP2), GLUT4 (Slc2a4), and a housekeeping gene (e.g., β-actin or GAPDH).
-
Calculate the relative gene expression using the ΔΔCt method.
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2.7. Analysis of Mitochondrial Function Using Agilent Seahorse XF 96 [bio-protocol.org]
- 5. Reduction in Obesity-Related Hepatic Fibrosis by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring the Rate of Lipolysis in Ex vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SR1664 in Luciferase Reporter Gene Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: SR1664 is a selective peroxisome proliferator-activated receptor-gamma (PPARγ) antagonist that offers a unique mechanism of action compared to traditional PPARγ agonists like thiazolidinediones (TZDs).[1][2] While TZDs are full agonists that activate the transcriptional functions of PPARγ, they are associated with side effects such as weight gain and fluid retention.[2][3] this compound binds to PPARγ but is distinguished by its lack of classical transcriptional agonism.[2][4] Its primary therapeutic action stems from its ability to potently inhibit the cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at serine 273, a modification linked to insulin (B600854) resistance.[2][3][5] This makes this compound a valuable tool for studying PPARγ signaling and a promising candidate for anti-diabetic therapies with an improved safety profile.[2]
Luciferase reporter gene assays are a fundamental tool for characterizing the activity of compounds like this compound. These assays quantitatively measure the ability of a compound to activate or inhibit the transcriptional activity of a specific nuclear receptor, in this case, PPARγ. By using a reporter construct containing PPARγ response elements (PPREs) upstream of the luciferase gene, researchers can directly assess the agonistic or antagonistic properties of a test compound.
Mechanism of Action of this compound on PPARγ Signaling
Under normal physiological conditions, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to PPREs in the promoter regions of target genes. In the absence of a ligand, this complex is often bound to corepressor proteins, inhibiting gene transcription.
-
Full Agonist Action (e.g., Rosiglitazone): When a full agonist binds to the PPARγ ligand-binding domain (LBD), it induces a conformational change. This change facilitates the dissociation of corepressors and the recruitment of coactivator proteins.[6] The coactivator complex then initiates the transcription of target genes involved in adipogenesis and insulin sensitization.[2][6]
-
This compound Action (Antagonism and Phosphorylation Block): this compound binds to the PPARγ LBD but does not induce the conformational change necessary for coactivator recruitment.[2] Consequently, it does not activate gene transcription, a property described as a lack of "classical agonism".[2][4] Crucially, this compound's binding allosterically inhibits the phosphorylation of PPARγ at serine 273 by Cdk5.[2][5] This inhibitory action is central to its insulin-sensitizing effects, separating the therapeutic benefits from the adverse effects associated with full agonism.[3]
Signaling Pathway Diagram
Caption: PPARγ signaling with a full agonist vs. This compound.
Quantitative Data for this compound
The following tables summarize the key quantitative metrics for this compound and its effects in a typical luciferase reporter gene assay.
Table 1: Potency and Binding Affinity of this compound
| Parameter | Value | Description | Reference |
| IC₅₀ | 80 nM | Concentration for 50% inhibition of Cdk5-mediated PPARγ phosphorylation. | [1][4] |
| Kᵢ | 28.67 nM | Inhibitory constant for binding to PPARγ. | [1] |
| Effective Conc. | 20 - 200 nM | Range for half-maximal blockage of PPARγ phosphorylation in vitro. | [2][4] |
Table 2: Example Results from a PPRE-Luciferase Reporter Assay
This table illustrates the expected outcome when comparing this compound to a vehicle control and a full agonist in a cell-based reporter assay.
| Treatment Group | Concentration | Normalized Luciferase Activity (Fold Change vs. Vehicle) | Interpretation |
| Vehicle Control (DMSO) | 0.1% | 1.0 | Baseline transcriptional activity. |
| Rosiglitazone (Full Agonist) | 1 µM | 15.2 ± 1.8 | Strong activation of PPARγ-mediated transcription. |
| This compound | 100 nM | 1.1 ± 0.2 | No significant transcriptional activation (non-agonist).[2][4] |
| This compound | 1 µM | 0.9 ± 0.1 | No significant transcriptional activation at higher concentrations.[2][4] |
| Rosiglitazone + this compound | 1 µM each | 5.3 ± 0.9 | This compound competes with and antagonizes the full agonist. |
Experimental Protocol: PPARγ Luciferase Reporter Gene Assay
This protocol provides a detailed methodology for assessing the activity of this compound on PPARγ using a transient transfection luciferase reporter assay.
Materials and Reagents
-
Cell Line: HEK293T or COS-1 cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Plasmids:
-
PPARγ expression vector (e.g., pCMV-hPPARγ).
-
PPRE-driven firefly luciferase reporter vector (e.g., pGL4-PPRE-luc2).
-
Control vector with Renilla luciferase for normalization (e.g., pRL-TK).
-
-
Transfection Reagent: Lipofectamine 3000 or similar lipid-based reagent.
-
Test Compounds: this compound, Rosiglitazone (positive control), DMSO (vehicle control).
-
Buffers: Phosphate-Buffered Saline (PBS).
-
Luciferase Assay System: Dual-Luciferase® Reporter Assay System or similar.
-
Equipment: 96-well white, clear-bottom cell culture plates, luminometer.
Experimental Workflow Diagram
Caption: Workflow for this compound luciferase reporter gene assay.
Step-by-Step Procedure
-
Cell Seeding:
-
A day before transfection, seed HEK293T cells into a 96-well white, clear-bottom plate at a density of 1.5 - 2.0 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate overnight at 37°C and 5% CO₂ to achieve 70-80% confluency.
-
-
Transient Transfection (per well):
-
Prepare a DNA master mix in Opti-MEM or serum-free medium containing:
-
50 ng PPRE-firefly luciferase reporter vector.
-
50 ng PPARγ expression vector.
-
5 ng Renilla luciferase control vector.
-
-
In a separate tube, dilute the transfection reagent according to the manufacturer's protocol.
-
Combine the DNA mix with the diluted transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.
-
Add 20 µL of the transfection complex to each well.
-
Incubate the plate for 18-24 hours at 37°C and 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Rosiglitazone in culture medium. The final DMSO concentration should not exceed 0.1%.
-
After the transfection incubation, carefully remove the medium from the wells.
-
Add 100 µL of medium containing the desired concentration of the test compound (e.g., Vehicle, 1 µM Rosiglitazone, 0.01-10 µM this compound).
-
Incubate for an additional 18-24 hours.
-
-
Cell Lysis:
-
Luciferase Activity Measurement:
-
This protocol uses a dual-luciferase system for normalization.[9]
-
Set up the luminometer to perform a dual-injection measurement with a 2-second delay and a 10-second integration time.[10]
-
Add 50-100 µL of the firefly luciferase assay reagent to the well and measure the luminescence (Reading 1).
-
Inject 50-100 µL of the Stop & Glo® Reagent (which contains the Renilla luciferase substrate) and measure the luminescence again (Reading 2).
-
-
Data Analysis:
-
For each well, calculate the ratio of firefly luminescence to Renilla luminescence to normalize for transfection efficiency and cell number.
-
Normalized Response = Reading 1 (Firefly) / Reading 2 (Renilla)
-
-
Calculate the average normalized response for each treatment group.
-
Express the data as "Fold Change" by dividing the average normalized response of each treatment group by the average normalized response of the vehicle control group.
-
Plot the fold change against the compound concentration and use a non-linear regression model to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists in the presence of an agonist) values.
-
Conclusion
The luciferase reporter gene assay is an indispensable tool for characterizing the pharmacological profile of this compound. The protocol outlined here provides a robust framework for demonstrating its lack of classical agonistic activity and its ability to antagonize full agonists, which are key features of its mechanism. This assay confirms that this compound's therapeutic potential lies not in transcriptional activation, but in the selective modulation of PPARγ through the inhibition of Cdk5-mediated phosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-Diabetic Actions of a Non-Agonist PPARγ Ligand Blocking Cdk5-Mediated Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduction in Obesity-Related Hepatic Fibrosis by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potent Anti-Diabetic Actions of a Novel Non-Agonist PPARγ Ligand that Blocks Cdk5-Mediated Phosphorylation - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Coactivators in PPAR-Regulated Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.emory.edu [med.emory.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. assaygenie.com [assaygenie.com]
- 10. med.upenn.edu [med.upenn.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing SR1664 Concentration for Cell Culture
Welcome to the technical support center for SR1664. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective antagonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1] Its primary mechanism of action is to bind to PPARγ and inhibit its phosphorylation by Cyclin-Dependent Kinase 5 (Cdk5) at serine 273.[1][2][3] Unlike traditional PPARγ agonists (e.g., thiazolidinediones), this compound does not exhibit classical transcriptional agonism, meaning it does not activate the full range of PPARγ target genes associated with adipogenesis.[3][4] This selective action allows for the investigation of the specific roles of Cdk5-mediated PPARγ phosphorylation in various cellular processes.
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: A common starting concentration for this compound in cell culture is 1 µM.[1] However, the optimal concentration is highly dependent on the cell type and the specific experimental endpoint. It is recommended to perform a dose-response experiment to determine the most effective concentration for your particular study.
Q3: What is the IC50 of this compound?
A3: The half-maximal inhibitory concentration (IC50) of this compound for inhibiting Cdk5-mediated PPARγ phosphorylation is approximately 80 nM.[1] Its binding affinity (Ki) to PPARγ is about 28.67 nM.[1]
Q4: How should I prepare a stock solution of this compound?
A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve this compound in DMSO to a concentration of 10 mM or higher. It is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] For cell culture experiments, the final DMSO concentration in the media should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q5: What is the typical treatment duration for this compound in cell culture experiments?
A5: The treatment duration can vary depending on the experimental goal. For studying the inhibition of PPARγ phosphorylation, a treatment time of 18 hours has been used in HEK293T cells.[1] For longer-term studies, such as those investigating changes in gene expression or cell differentiation, treatment times can range from several days to weeks, with media and this compound being refreshed periodically.
Troubleshooting Guide
This guide addresses common issues that may arise during the optimization of this compound concentration in cell culture experiments.
Problem 1: Compound Precipitation in Culture Medium
-
Possible Cause: The concentration of this compound or the final DMSO concentration in the cell culture medium is too high, leading to precipitation.
-
Solution:
-
Lower the final concentration of this compound: If you observe precipitation, try using a lower concentration of this compound in your experiment.
-
Reduce the final DMSO concentration: Ensure that the final concentration of DMSO in your culture medium is 0.1% or lower. You can achieve this by preparing a more concentrated stock solution of this compound.
-
Pre-warm the medium: Before adding the this compound stock solution, ensure your cell culture medium is at 37°C.
-
Gentle mixing: After adding the this compound stock solution to the medium, mix it gently but thoroughly to ensure it is fully dissolved before adding it to the cells.
-
Problem 2: Observed Cytotoxicity or Reduced Cell Viability
-
Possible Cause: The concentration of this compound used is toxic to the specific cell line.
-
Solution:
-
Perform a cytotoxicity assay: It is crucial to determine the cytotoxic concentration range of this compound for your specific cell line. A standard MTT or similar cell viability assay can be performed with a range of this compound concentrations (e.g., 0.1, 1, 10, 25, 50 µM). Studies have shown no significant cytotoxicity in HEK293 and mIMCD-3 cells at concentrations up to 10 µM.
-
Use a lower concentration range: Based on the cytotoxicity assay results, select a concentration range for your experiments that is well below the toxic level.
-
Check the DMSO concentration: High concentrations of DMSO can also be toxic to cells. Ensure the final DMSO concentration is minimal.
-
Monitor cell morphology: Regularly observe the cells under a microscope for any changes in morphology that might indicate stress or toxicity.
-
Problem 3: No Observable Effect of this compound Treatment
-
Possible Cause:
-
The concentration of this compound is too low to elicit a response.
-
The treatment duration is not sufficient.
-
The cells do not express sufficient levels of PPARγ or Cdk5.
-
The compound has degraded.
-
-
Solution:
-
Increase the this compound concentration: If no cytotoxicity is observed, try increasing the concentration of this compound in a stepwise manner.
-
Extend the treatment duration: Some cellular responses may require longer exposure to the compound. Consider a time-course experiment to determine the optimal treatment duration.
-
Confirm target expression: Verify the expression of PPARγ and Cdk5 in your cell line using techniques like Western blotting or qPCR.
-
Use freshly prepared solutions: Ensure that your this compound stock solution is not expired and has been stored correctly. Avoid repeated freeze-thaw cycles.
-
Problem 4: Inconsistent or Unexplained Experimental Results
-
Possible Cause:
-
Off-target effects of this compound.
-
Variability in cell culture conditions.
-
Compound instability in the culture medium over time.
-
-
Solution:
-
Include appropriate controls: Always include a vehicle control (DMSO) in your experiments. To confirm the on-target effect, consider using a PPARγ knockout/knockdown cell line or co-treatment with a PPARγ agonist.
-
Standardize cell culture practices: Maintain consistent cell passage numbers, seeding densities, and media formulations to minimize experimental variability.
-
Refresh treatment medium: For long-term experiments, it is advisable to refresh the medium containing this compound every 24-48 hours to ensure a consistent concentration of the active compound.
-
Data Presentation
Table 1: Recommended this compound Concentration Ranges for In Vitro Studies
| Cell Type | Application | Concentration Range | Reference |
| HEK293T | PPARγ Transactivation Assay (inhibition) | 1 µM | [1] |
| HEK293 | Cytotoxicity Assay | 0.1 - 10 µM | |
| mIMCD-3 | Cytotoxicity Assay | 0.1 - 10 µM | |
| 3T3-L1 Adipocytes | Adipocyte Differentiation | Not specified, but shown to not induce adipogenesis | [4] |
| Hepatic Stellate Cells (HSCs) | Reduction of fibrotic markers | Not specified in vitro, but effective in vivo | [2][5] |
Experimental Protocols
Protocol 1: Determining this compound Cytotoxicity using MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A suggested range is 0.1, 1, 10, 25, and 50 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Cell Treatment: Remove the old medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Analysis of Gene Expression by qPCR
-
Cell Treatment: Seed cells in a 6-well or 12-well plate and treat them with the desired concentration of this compound or vehicle control for the appropriate duration.
-
RNA Extraction: Lyse the cells directly in the wells using a suitable lysis buffer and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or a probe-based method with primers specific for your target genes and a housekeeping gene for normalization.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Visualizations
Caption: this compound signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Reduction in Obesity-Related Hepatic Fibrosis by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Diabetic Actions of a Non-Agonist PPARγ Ligand Blocking Cdk5-Mediated Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Second Chance for a PPARγ Targeted Therapy? A Commentary on “Antidiabetic actions of a non-agonist PPARγ ligand blocking Cdk5-mediated phosphorylation” Choi et al. Nature 477: 477-481, 2011 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduction in Obesity-Related Hepatic Fibrosis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
SR1664 poor pharmacokinetics solutions
SR1664 Technical Support Center
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with this compound, with a focus on its challenging pharmacokinetic profile.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, non-agonist Peroxisome Proliferator-Activated Receptor γ (PPARγ) ligand.[1][2] Its primary mechanism involves binding to PPARγ and specifically blocking the obesity-linked phosphorylation of PPARγ at serine 273 by cyclin-dependent kinase 5 (Cdk5).[1][2][3] This inhibition is achieved without causing the classical transcriptional agonism associated with full PPARγ agonists like thiazolidinediones (TZDs).[1] The key therapeutic benefit is potent anti-diabetic and insulin-sensitizing activity without side effects like fluid retention, weight gain, or interference with bone formation that are common with traditional TZDs.[1][2][4]
Q2: What are the main pharmacokinetic challenges associated with this compound?
The primary and most frequently cited issue with this compound is its poor pharmacokinetic (PK) profile.[1][3][4] Specifically, it has been noted to have inferior PK properties compared to drugs like rosiglitazone (B1679542).[1][4] The main challenges include:
-
Poor Oral Bioavailability: Studies suggest that oral delivery of this compound may not produce sufficient bioavailability for robust physiological effects in some models.[5]
-
Low Aqueous Solubility: Like many modern drug candidates, this compound is a lipophilic molecule, which often leads to solubility challenges in aqueous media, a critical factor for absorption.[6][7]
These unfavorable properties are significant enough that this compound is considered a preclinical tool compound to validate the therapeutic concept rather than a direct clinical candidate.[1][3] The development of new analogs with improved oral pharmacokinetics is suggested as a necessary next step for clinical translation.[5]
Q3: My this compound is precipitating out of solution. How can I properly dissolve it for in vivo experiments?
This is a common issue stemming from this compound's poor aqueous solubility. Standard aqueous buffers are generally insufficient. Specialized formulation vehicles are required to achieve a clear, stable solution for administration. If you observe precipitation, heating and/or sonication can aid dissolution.[6]
Below are two validated protocols for preparing this compound solutions for in vivo use.[6]
Experimental Protocols: In Vivo Formulation
Protocol 1: PEG300/Tween-80 Formulation
-
Add solvents sequentially in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Example for 1 mL:
-
Start with the required mass of this compound.
-
Add 100 µL of DMSO to the this compound and mix until dissolved (ultrasonic treatment may be needed).[6]
-
Add 400 µL of PEG300 and mix evenly.
-
Add 50 µL of Tween-80 and mix evenly.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
-
The resulting mixture should be a clear solution.
Protocol 2: Corn Oil Formulation
-
Add solvents sequentially in the following order: 10% DMSO and 90% Corn Oil.
-
First, dissolve this compound in DMSO.
-
Add the corn oil and mix thoroughly to achieve a clear solution.
Data Summary: Formulation Vehicles
| Protocol | Component 1 | Component 2 | Component 3 | Component 4 | Reported Solubility |
|---|---|---|---|---|---|
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL (4.57 mM)[6] |
| 2 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.5 mg/mL (4.57 mM)[6] |
Q4: Given the poor oral bioavailability, what experimental design considerations are crucial?
Due to its PK limitations, careful experimental design is essential to ensure adequate drug exposure and obtain meaningful results.
-
Route of Administration: Intraperitoneal (IP) injection is commonly used in preclinical mouse studies to bypass first-pass metabolism and absorption issues associated with oral administration. The original studies in obese mice used twice-daily IP injections.[1]
-
Dosing and Vehicle Controls: Always include a vehicle-only control group to account for any effects of the formulation itself.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: If possible, run preliminary PK studies to determine the drug exposure achieved with your chosen dose and formulation. In key studies, preliminary experiments were conducted to establish doses of this compound and rosiglitazone that resulted in comparable drug exposures.[1][8]
-
Dose Selection: Higher doses of this compound are often required compared to more bioavailable compounds like rosiglitazone to achieve similar target engagement.
Data Summary: Example In Vivo Dosing
| Compound | Animal Model | Dose | Administration | Outcome |
|---|---|---|---|---|
| This compound | ob/ob mice | 40 mg/kg | Twice daily IP injection | Comparable exposure to 8mg/kg Rosiglitazone[1][8] |
| Rosiglitazone | ob/ob mice | 8 mg/kg | Twice daily IP injection | Comparable exposure to 40mg/kg this compound[1][8] |
| This compound | HFD mice | 10 mg/kg | Twice daily IP injection | Dose-dependent improvement in HOMA-IR[1] |
Q5: What are some general strategies to improve the solubility and bioavailability of hydrophobic drugs like this compound for future development?
While this compound itself is a tool compound, developing derivatives with better PK properties is a key goal.[5] General strategies for improving the solubility and bioavailability of such compounds fall into several categories:
-
Chemical Modification: Creating prodrugs or salt forms of the active molecule to enhance solubility and permeability.[9]
-
Physical Modification (Particle Engineering):
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.[7]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly enhance solubility. This can be achieved through methods like spray drying or hot-melt extrusion.[9]
-
-
Advanced Formulation:
-
Lipid-Based Formulations: Encapsulating the drug in liposomes, solid lipid nanoparticles (SLNs), or self-nanoemulsifying drug delivery systems (SNEDDS) can improve solubility and absorption.[10]
-
Complexation: Using cyclodextrins to form inclusion complexes that encapsulate the hydrophobic drug molecule, increasing its apparent water solubility.[7]
-
References
- 1. Anti-Diabetic Actions of a Non-Agonist PPARγ Ligand Blocking Cdk5-Mediated Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Re-highlighting the action of PPARγ in treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Reduction in Obesity-Related Hepatic Fibrosis by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
preventing SR1664 precipitation in experiments
Welcome to the technical support center for SR1664. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues, particularly the prevention of precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective PPARγ (Peroxisome Proliferator-Activated Receptor gamma) antagonist.[1] It binds to PPARγ but does not activate it in the classical sense (it is not a transcriptional agonist).[2] Instead, its primary mechanism of action is to potently inhibit the Cdk5-mediated phosphorylation of PPARγ at serine 273 (S273).[1][3][4] This inhibition leads to the modulation of gene expression, contributing to its anti-diabetic effects without the common side effects associated with full PPARγ agonists, such as weight gain and fluid retention.[3][5][6]
Q2: What are the known solubility properties of this compound?
This compound is a hydrophobic compound with limited aqueous solubility. It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[4] It is practically insoluble in water. This low aqueous solubility is a key factor to consider when preparing solutions for cell culture and in vivo experiments to avoid precipitation.
Q3: Why is my this compound precipitating in the cell culture medium?
Precipitation of this compound in aqueous-based cell culture media is a common issue stemming from its hydrophobic nature. When a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into the culture medium, the concentration of the compound may exceed its solubility limit in the final aqueous environment, causing it to "crash out" of solution. Other contributing factors can include the pH and composition of the media, the presence of salts, and interactions with other components like serum proteins.[7][8][9]
Q4: How can the final concentration of the solvent in the cell culture medium affect this compound solubility?
While solvents like DMSO are excellent for dissolving this compound, their final concentration in the cell culture medium is critical. Most cell lines can tolerate low concentrations of DMSO (typically ≤ 0.5%), but this concentration is often insufficient to maintain a high concentration of a hydrophobic compound like this compound in solution.[7] Exceeding the solubility limit in the final solvent/media mixture is a frequent cause of precipitation.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides systematic steps to troubleshoot and prevent this compound precipitation during your experiments.
Issue 1: Precipitation upon preparing the stock solution.
-
Observation: The this compound powder does not fully dissolve in the solvent, or crystals are visible in the stock solution tube.
-
Root Cause: The concentration of this compound exceeds its solubility limit in the chosen solvent.
-
Solution:
-
Select the appropriate solvent and concentration: Refer to the solubility data below. Use newly opened, anhydrous DMSO for the highest solubility.[1]
-
Use physical methods to aid dissolution: If precipitation occurs during preparation, gentle heating and/or sonication can be used to help dissolve the compound.[1]
-
Issue 2: Precipitation immediately after diluting the stock solution into cell culture media.
-
Observation: The medium becomes cloudy or contains visible particles immediately after adding the this compound stock solution.
-
Root Cause: The final concentration of this compound is too high for the aqueous environment, or the dilution technique is suboptimal.
-
Solution:
-
Optimize the dilution technique:
-
Pre-warm the cell culture medium to 37°C before adding the this compound stock.
-
Add the stock solution dropwise while gently swirling or vortexing the medium to ensure rapid and uniform dispersion.
-
-
Determine the maximum working concentration: Perform a solubility test in your specific cell culture medium to find the highest concentration of this compound that remains in solution.
-
Issue 3: Precipitation observed in the cell culture plate during incubation.
-
Observation: Precipitate forms in the wells of the culture plate over the course of the experiment (e.g., after several hours or days).
-
Root Cause:
-
Compound instability: this compound may be less stable at 37°C in the culture medium over extended periods.
-
Interaction with media components: The compound may interact with serum proteins or other components, leading to aggregation.
-
pH shifts: Cellular metabolism can alter the pH of the medium, affecting compound solubility.
-
-
Solution:
-
Reduce serum concentration: If using a serum-containing medium, try reducing the serum percentage or switching to a serum-free medium if your cell line permits.
-
Monitor and control pH: Ensure your medium has adequate buffering capacity for your cell density and experiment duration.
-
Refresh the medium: For long-term experiments, consider refreshing the medium with freshly prepared this compound at regular intervals.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥ 100 mg/mL (182.62 mM) | [1] |
| DMSO | 50 mg/mL | |
| DMSO | 15 mg/mL | [4] |
| DMF | 20 mg/mL | [4] |
| Ethanol | 15 mg/mL | [4] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [4] |
Note: Hygroscopic DMSO can significantly impact the solubility of the product; it is recommended to use newly opened DMSO.[1]
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| Powder | 4°C | 2 years | [1] |
| In Solvent | -80°C | 6 months | [1] |
| In Solvent | -20°C | 1 month | [1][2] |
It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM solution (Molecular Weight: 547.6 g/mol ).
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. If necessary, use a sonicator for a short period.
-
Aliquot the stock solution into smaller volumes in separate sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 1 month or -80°C for up to 6 months.[1]
-
Protocol 2: Preparation of this compound Working Solution for In Vitro Experiments
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed (37°C) cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution into the pre-warmed cell culture medium to achieve the desired final concentration.
-
Important: Add the stock solution dropwise to the medium while gently swirling to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Ensure the final DMSO concentration in the medium is not toxic to your cells (typically ≤ 0.5%).
-
Use the freshly prepared working solution immediately.
-
Protocol 3: Preparation of this compound Working Solution for In Vivo Experiments
This protocol is an example and may require optimization for your specific animal model.
-
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in ddH₂O)
-
-
Procedure (for a final concentration of ≥ 2.5 mg/mL): [1]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final working solution, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of saline to adjust the final volume to 1 mL and mix well.
-
It is recommended to prepare this working solution fresh on the day of use.[1]
-
Visualizations
Caption: this compound inhibits Cdk5-mediated phosphorylation of PPARγ.
Caption: Workflow for preparing and using this compound in cell culture.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PPARγ Modulator, this compound - Calbiochem | 516570 [merckmillipore.com]
- 3. Anti-Diabetic Actions of a Non-Agonist PPARγ Ligand Blocking Cdk5-Mediated Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Reduction in Obesity-Related Hepatic Fibrosis by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. benchchem.com [benchchem.com]
- 8. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
SR1664 Off-Target Effects Investigation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for investigating the off-target effects of SR1664, a selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a PPARγ antagonist.[1] It binds directly to PPARγ, but unlike full agonists such as thiazolidinediones (TZDs), it does not induce classical transcriptional activation of PPARγ target genes.[2][3] Its main characterized function is the potent inhibition of Cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at serine 273.[2][3] This blockade is believed to be responsible for many of its anti-diabetic effects, separating them from the adverse effects associated with full PPARγ agonism.[2][3]
Q2: this compound is described as a PPARγ antagonist, but it has anti-diabetic effects similar to PPARγ agonists. How is this possible?
This is a key feature of this compound. While it antagonizes the classical transcriptional activity of PPARγ, it selectively modulates its function. The anti-diabetic benefits of this compound are attributed to its ability to block the Cdk5-mediated phosphorylation of PPARγ.[2][3] This phosphorylation event is linked to insulin (B600854) resistance, and its inhibition by this compound improves glucose tolerance and insulin sensitivity without activating the full spectrum of PPARγ target genes that lead to side effects like adipogenesis, weight gain, and fluid retention.[2][3][4]
Q3: I am observing unexpected cellular responses with this compound treatment. What are the known off-target effects?
Currently, the literature primarily focuses on the on-target effects of this compound on PPARγ. While this compound is designed to be selective, it is crucial to empirically determine its off-target effects in your specific experimental system. A common control experiment is to assess the effects of this compound in cells that lack PPARγ. If the observed effect persists in PPARγ-knockout cells, it is likely an off-target effect. Additionally, performing broader kinase profiling or proteomic analyses can help identify other potential interacting partners.
Q4: My in vitro results with this compound are not translating to my in vivo model. What could be the reason?
Discrepancies between in vitro and in vivo results can arise from several factors:
-
Pharmacokinetics and Bioavailability: this compound's solubility, stability, and metabolism in an in vivo system can differ significantly from in vitro conditions. Ensure you are using an appropriate formulation and dosage for your animal model.
-
Cell-Type Specificity: The expression and activity of PPARγ, Cdk5, and other interacting partners can vary between different cell types and tissues. The cellular context in your in vitro model may not fully recapitulate the complexity of the in vivo environment.
-
Compensation Mechanisms: In vivo, complex biological systems can have compensatory mechanisms that may not be present in a simplified in vitro model.
Troubleshooting Guides
Problem 1: Inconsistent results in PPARγ reporter assays.
-
Possible Cause: Cell line variability, passage number, or health.
-
Solution: Use a consistent and validated cell line. Ensure cells are healthy and within a low passage number range. Regularly test for mycoplasma contamination.
-
-
Possible Cause: Issues with plasmid transfection efficiency.
-
Solution: Optimize your transfection protocol. Use a positive control for transfection efficiency (e.g., a GFP-expressing plasmid).
-
-
Possible Cause: Ligand concentration and incubation time.
-
Solution: Perform a dose-response curve to determine the optimal concentration of this compound. Optimize the incubation time for your specific cell line and reporter construct.
-
-
Possible Cause: this compound is a non-agonist.
-
Solution: Remember that this compound is not expected to induce a strong transcriptional activation in a classical PPRE reporter assay.[2] It is often used in a competitive manner to antagonize the effects of a known PPARγ agonist.
-
Problem 2: Difficulty in observing inhibition of Cdk5-mediated PPARγ phosphorylation.
-
Possible Cause: Inefficient Cdk5 activation.
-
Solution: Ensure that your experimental conditions are conducive to Cdk5 activation. For example, in cellular assays, treatment with TNF-α can induce PPARγ phosphorylation by Cdk5.[5]
-
-
Possible Cause: Antibody quality for detecting phosphorylated PPARγ.
-
Solution: Use a validated antibody specific for phosphorylated Serine 273 on PPARγ. Run appropriate positive and negative controls to validate antibody performance.
-
-
Possible Cause: Incorrect timing of this compound treatment.
-
Solution: Pre-incubate cells with this compound before stimulating with a Cdk5 activator to ensure the compound has engaged its target.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay Type | Parameter | Value | Reference |
| PPARγ Binding | Ki | 28.67 nM | [1] |
| Cdk5-mediated PPARγ Phosphorylation Inhibition | IC50 | 80 nM | [1] |
| PPARγ Transcriptional Activity (COS-1 cells) | Agonism | None | [6] |
Table 2: Comparative Effects of Rosiglitazone and this compound in In Vivo Models
| Parameter | Rosiglitazone | This compound | Reference |
| Glucose Tolerance | Improved | Improved | [2] |
| Insulin Sensitivity | Improved | Improved | [2] |
| Weight Gain | Increased | No significant change | [3] |
| Body Fat | Increased | No significant change | [3] |
| Fluid Retention (Hematocrit) | Decreased | No significant change | [3] |
| Bone Mineralization | Reduced | No effect | [3] |
Experimental Protocols
PPARγ Reporter Gene Assay
This assay is used to measure the transcriptional activity of PPARγ in response to ligand treatment.
Methodology:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T or COS-1) in a 96-well plate.
-
Co-transfect cells with a PPARγ expression vector and a reporter plasmid containing a PPARγ response element (PPRE) driving the expression of a reporter gene (e.g., luciferase). A control plasmid (e.g., Renilla luciferase) should also be co-transfected for normalization.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing this compound at various concentrations. To test for antagonistic activity, co-treat with a known PPARγ agonist (e.g., rosiglitazone).
-
-
Luciferase Assay:
-
After 18-24 hours of incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the compound concentration.
-
In Vitro Cdk5 Kinase Assay
This assay directly measures the ability of this compound to inhibit the phosphorylation of PPARγ by Cdk5.
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, combine recombinant Cdk5/p25, purified recombinant PPARγ protein, and [γ-³²P]ATP in a kinase reaction buffer.
-
-
Compound Addition:
-
Add this compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
-
Kinase Reaction:
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and visualize the phosphorylated PPARγ by autoradiography.
-
Quantify the band intensity to determine the IC₅₀ of this compound.
-
Adipocyte Differentiation Assay (Oil Red O Staining)
This assay assesses the effect of this compound on adipogenesis.
Methodology:
-
Cell Culture:
-
Culture 3T3-L1 preadipocytes to confluence.
-
-
Induction of Differentiation:
-
Induce differentiation by treating the cells with a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX) in the presence of this compound or a positive control (e.g., rosiglitazone).
-
-
Staining:
-
After 7-10 days, fix the cells with 10% formalin.
-
Stain the lipid droplets with Oil Red O solution.
-
-
Quantification:
-
Visualize the stained cells by microscopy.
-
To quantify lipid accumulation, extract the Oil Red O stain from the cells with isopropanol (B130326) and measure the absorbance at 520 nm.
-
Visualizations
Caption: Mechanism of action of this compound compared to classical PPARγ agonists.
Caption: Experimental workflow for the adipocyte differentiation assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Anti-Diabetic Actions of a Non-Agonist PPARγ Ligand Blocking Cdk5-Mediated Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Diabetic Actions of a Non-Agonist PPARγ Ligand Blocking Cdk5-Mediated Phosphorylation – Frost Institute for Data Science & Computing [idsc.miami.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results with SR1664
Welcome to the technical support center for SR1664. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental outcomes and to offer detailed troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator. Unlike full agonists such as thiazolidinediones (TZDs), this compound is a non-agonist ligand that binds to PPARγ and specifically inhibits its phosphorylation at serine 273 (Ser273) by cyclin-dependent kinase 5 (Cdk5).[1][2][3] This inhibition is a key aspect of its therapeutic effects, particularly its anti-diabetic properties, without promoting the adipogenesis associated with full PPARγ activation.[1][4]
Q2: What are the known effects of this compound?
This compound has demonstrated potent anti-diabetic effects in animal models, improving insulin (B600854) sensitivity and glucose tolerance.[1][2] Notably, it achieves these effects without the common side effects of TZD drugs, such as weight gain, fluid retention, or bone loss.[1][2] An unexpected but significant finding is its ability to reduce liver fibrosis, an effect that can occur independently of its impact on insulin sensitivity.[4]
Q3: We are not observing the expected anti-diabetic effects of this compound in our in vivo model. What could be the reason?
Several factors could contribute to a lack of efficacy in an in vivo setting. These include suboptimal dosing, poor bioavailability, or issues with the animal model. It is crucial to ensure that this compound is administered at a dose sufficient to engage the target. One study in diet-induced obese mice used twice-daily injections of this compound to achieve a dose-dependent decrease in PPARγ phosphorylation.[1] It is also important to note that this compound has been described as having inferior pharmacokinetic properties compared to drugs like rosiglitazone, which may necessitate higher or more frequent dosing.[1]
Troubleshooting Unexpected Results
Scenario 1: No effect on PPARγ target gene expression in vitro.
If you are not observing the expected changes in the expression of PPARγ target genes after treating cells with this compound, consider the following troubleshooting steps:
-
Confirm Target Engagement: The primary action of this compound is to inhibit the phosphorylation of PPARγ at Ser273. It is essential to verify that this compound is indeed having this effect in your cellular system.
-
Recommended Experiment: Perform a Western blot to assess the phosphorylation status of PPARγ at Ser273.
-
-
Cellular Context: The effect of this compound can be cell-type specific. Ensure that the cell line you are using expresses Cdk5 and that PPARγ is phosphorylated under your experimental conditions.
-
Recommended Experiment: Confirm the expression of Cdk5 and phosphorylated PPARγ (p-PPARγ Ser273) in your untreated control cells via Western blot.
-
-
Compound Integrity and Concentration: Verify the integrity and concentration of your this compound stock solution.
-
Recommended Action: Use a fresh, validated batch of this compound and perform a dose-response experiment to ensure you are using an effective concentration. The IC50 for inhibition of Cdk5-mediated PPARγ phosphorylation is approximately 80 nM.[5]
-
Scenario 2: Unexpected anti-fibrotic effect observed without improvement in insulin sensitivity.
This is a key finding reported in the literature, where this compound reduced liver fibrosis in a diet-induced obesity model without significantly improving insulin resistance.[4] This suggests that the anti-fibrotic mechanism of this compound may be distinct from its insulin-sensitizing effects.
-
Investigating the Mechanism: The anti-fibrotic effect in the liver has been linked to an alteration of the balance between matrix metalloproteinases (MMPs) and their inhibitors (TIMPs).
-
Recommended Experiment: Measure the expression and activity of MMPs (e.g., MMP3, MMP13) and TIMPs (e.g., TIMP1) in your experimental model.[4]
-
-
Confirming the Phenotype: To validate this unexpected finding, it is important to thoroughly characterize the fibrotic and metabolic phenotypes.
-
Recommended In Vivo Measurements:
-
Assess liver fibrosis through histology (e.g., Sirius Red staining) and markers of hepatic stellate cell activation (e.g., alpha-smooth muscle actin).
-
Measure fasting glucose and insulin levels to confirm the lack of a significant effect on insulin sensitivity.
-
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Binding Affinity (Ki) | 28.67 nM | [5] |
| IC50 (Cdk5-mediated PPARγ phosphorylation) | 80 nM | [5] |
| EC50 (PPARγ transactivation in HEK293T cells) | 4288 nM | [5] |
Experimental Protocols
Western Blot for Phosphorylated PPARγ (Ser273)
This protocol is designed to assess the direct effect of this compound on its target.
-
Cell Lysis:
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse in a buffer containing phosphatase and protease inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for phosphorylated PPARγ (Ser273) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize, strip the membrane and re-probe with an antibody for total PPARγ.
-
Visualizations
Signaling Pathway of this compound Action
References
- 1. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-Diabetic Actions of a Non-Agonist PPARγ Ligand Blocking Cdk5-Mediated Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adipocyte Differentiation Assays [bio-protocol.org]
- 5. coriell.org [coriell.org]
Technical Support Center: Improving SR1664 Bioavailability in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to improving the bioavailability of SR1664 in animal studies. Given that this compound has been noted for its suboptimal oral pharmacokinetics, this guide offers strategies to enhance its systemic exposure for reliable preclinical evaluation.[1]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during in vivo experiments with this compound.
Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration
-
Question: We are observing inconsistent and low plasma levels of this compound in our mouse studies following oral gavage. What are the likely causes and how can we improve this?
-
Answer: Low and variable oral bioavailability is a common challenge for poorly water-soluble compounds like this compound. The primary reasons often relate to its dissolution rate and solubility in the gastrointestinal (GI) tract.
Potential Causes:
-
Poor Aqueous Solubility: this compound's inherent low solubility limits its ability to dissolve in the GI fluids, which is a prerequisite for absorption.
-
Slow Dissolution Rate: The physical form of the drug (e.g., crystalline structure, particle size) can slow down how quickly it dissolves.
-
First-Pass Metabolism: The drug may be metabolized in the gut wall or liver before it reaches systemic circulation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low bioavailability.
-
Issue 2: Precipitation of this compound in Aqueous Vehicle During Formulation
-
Question: Our formulation of this compound in a simple aqueous vehicle is showing precipitation. How can we prepare a stable and homogenous formulation for oral dosing?
-
Answer: Precipitation is expected for a poorly soluble compound in a simple aqueous vehicle. To overcome this, various formulation strategies can be employed to create a stable solution or suspension.
Recommended Actions:
-
Vehicle Screening: Test a range of pharmaceutically acceptable vehicles. Start with common co-solvents and surfactant-based systems.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the vehicle can enhance its solubility.
-
Use of Suspending Agents: If a solution is not achievable, creating a uniform and stable suspension is a viable alternative. Agents like methylcellulose (B11928114) or carboxymethylcellulose can be used.
-
Frequently Asked Questions (FAQs)
Formulation Strategies
-
Q1: What are the most common formulation strategies to improve the bioavailability of poorly soluble drugs like this compound?
-
A1: Several strategies can be employed:
-
Particle Size Reduction: Decreasing the particle size (micronization or nanocrystallization) increases the surface area available for dissolution.
-
Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.[2]
-
Amorphous Solid Dispersions: Converting the crystalline drug to a higher-energy amorphous form within a polymer matrix can significantly improve its dissolution rate.
-
Use of Co-solvents and Surfactants: These agents can increase the solubility of the drug in the formulation vehicle.[2]
-
-
-
Q2: Can you provide a starting point for a vehicle formulation for this compound for a mouse study?
-
A2: While specific data for this compound is limited, a common vehicle for poorly soluble compounds in early-phase animal studies is a suspension in an aqueous vehicle containing a suspending agent and a surfactant. For example:
-
0.5% (w/v) Methylcellulose
-
0.1% (w/v) Tween® 80 in sterile water
-
-
Experimental Protocols
-
Q3: Is there a general protocol for preparing a lipid-based formulation for animal studies?
-
A3: Yes, a simple lipid-based formulation can be prepared as follows. Note that the components may need to be optimized for this compound.
Protocol: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Component Selection: Choose an oil (e.g., sesame oil, Labrafac™), a surfactant (e.g., Cremophor® EL, Tween® 80), and a co-surfactant (e.g., Transcutol®, PEG 400).
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the best components.
-
Formulation:
-
Dissolve this compound in the selected oil.
-
Add the surfactant and co-surfactant to the oil phase.
-
Vortex or sonicate until a clear and homogenous solution is formed.
-
-
Characterization: The formulation should form a fine emulsion upon gentle mixing with water.
-
-
-
Q4: What is a standard protocol for oral gavage in mice?
-
A4: The following is a general procedure. Ensure all procedures are approved by your institution's animal care and use committee.
Protocol: Oral Gavage in Mice
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line.
-
Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle. Insert the needle into the side of the mouth and gently advance it along the esophagus. The mouse should swallow the needle. Do not force the needle.
-
Substance Administration: Once the needle is in the stomach, administer the formulation slowly and steadily.
-
Needle Removal: Gently remove the needle in a single, smooth motion.
-
Monitoring: Observe the animal for any signs of distress after the procedure.
-
-
Pharmacokinetics and Data Interpretation
-
Q5: What pharmacokinetic parameters should we be looking at to assess the improvement in bioavailability?
-
A5: Key parameters include:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.
-
Tmax (Time to Cmax): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time. An increase in AUC is the primary indicator of improved bioavailability.
-
-
Data Presentation
The following tables summarize hypothetical pharmacokinetic data to illustrate the potential impact of different formulation strategies on this compound bioavailability in mice.
Table 1: Pharmacokinetic Parameters of this compound in Different Formulations (Oral Administration, 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) |
| Aqueous Suspension | 50 ± 15 | 2.0 | 250 ± 75 |
| Micronized Suspension | 150 ± 40 | 1.5 | 900 ± 200 |
| Lipid-Based (SEDDS) | 400 ± 90 | 1.0 | 2500 ± 500 |
Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound is a selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator. It does not act as a classical agonist but instead blocks the phosphorylation of PPARγ at serine 273 by cyclin-dependent kinase 5 (CDK5). This inhibitory action is associated with its anti-diabetic effects without the side effects of full PPARγ agonists.[1]
Caption: this compound signaling pathway.
Experimental Workflow for Formulation Development
The following diagram outlines a typical workflow for developing and testing new formulations to improve the oral bioavailability of a compound like this compound.
Caption: Experimental workflow for formulation development.
References
SR1664 Cytotoxicity Assessment In Vitro: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the in vitro assessment of SR1664 cytotoxicity. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a peroxisome proliferator-activated receptor-gamma (PPARγ) antagonist. Its primary mechanism involves binding to PPARγ and inhibiting the Cdk5-mediated phosphorylation of this receptor, with an IC50 of 80 nM.[1] Unlike PPARγ agonists, this compound does not activate the transcriptional activity of PPARγ.[2][3][4]
Q2: Does this compound exhibit cytotoxicity in non-cancerous cell lines?
Studies have shown that this compound, at concentrations of 0.1, 1, and 10 µM, did not produce significant cytotoxic effects in human embryonic kidney (HEK293) cells and mouse inner medullary collecting duct (mIMCD-3) cells. This suggests a favorable safety profile in these non-cancerous cell lines.
Q3: What are the known effects of other PPARγ antagonists on cancer cells?
While specific cytotoxic data for this compound in cancer cells is limited in publicly available literature, studies on other PPARγ antagonists, such as GW9662 and T0070907, have demonstrated their ability to induce cell death in cancer cells. For instance, these antagonists have been shown to promote ferroptosis and disulfidptosis in oral squamous cell carcinoma cells.[5] PPARγ antagonists have been shown to have in vitro anti-cancer effects across a wide range of epithelial and hematopoietic cancer cell lines.[6]
Troubleshooting Guides
General Assay Performance
Issue: High variability between replicate wells in a cell viability assay.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or "edge effects" in the microplate.
-
Troubleshooting Steps:
-
Cell Seeding: Ensure a homogenous single-cell suspension before seeding. Calibrate and use a multichannel pipette for seeding to ensure consistency across the plate.
-
Pipetting Technique: Use calibrated pipettes and maintain a consistent technique. When adding reagents, ensure the pipette tips are placed at the same depth and angle in each well.
-
Edge Effects: To minimize evaporation and temperature fluctuations in the outer wells, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and exclude them from data analysis.
-
MTT Assay
Issue: Low or no signal in the MTT assay.
-
Possible Cause: Insufficient number of viable cells, degradation of the formazan (B1609692) product, or incomplete solubilization.
-
Troubleshooting Steps:
-
Cell Number: Optimize the initial cell seeding density to ensure a sufficient number of metabolically active cells are present at the time of the assay.
-
Formazan Solubilization: Ensure complete dissolution of the formazan crystals by adding an appropriate solubilization solution (e.g., DMSO or acidified isopropanol) and mixing thoroughly.
-
Incubation Time: Optimize the incubation time with the MTT reagent to allow for sufficient formazan formation.
-
Apoptosis and Cell Cycle Assays
Issue: Difficulty in distinguishing between apoptotic and necrotic cells in an Annexin V/Propidium Iodide (PI) assay.
-
Possible Cause: Suboptimal staining concentrations, incorrect compensation settings on the flow cytometer, or delayed analysis after staining.
-
Troubleshooting Steps:
-
Titrate Reagents: Perform a titration of both Annexin V and PI to determine the optimal concentrations for your specific cell line and experimental conditions.
-
Compensation Controls: Use single-stained controls for both Annexin V and PI to set up proper compensation on the flow cytometer to correct for spectral overlap.
-
Timely Analysis: Analyze the samples as soon as possible after staining, as prolonged incubation can lead to secondary necrosis and loss of distinct cell populations.
-
Quantitative Data
Currently, there is a lack of publicly available, specific IC50 values for this compound-induced cytotoxicity across a broad range of cancer cell lines. The primary reported IC50 value for this compound is related to its mechanistic function rather than direct cytotoxicity.
| Parameter | Value | Cell Line(s) | Reference |
| IC50 (Cdk5-mediated PPARγ phosphorylation inhibition) | 80 nM | Not specified | [1] |
| Cytotoxicity | No significant effect at 0.1, 1, and 10 µM | HEK293, mIMCD-3 |
Researchers are encouraged to perform dose-response studies using a range of this compound concentrations to determine the cytotoxic IC50 for their specific cancer cell line of interest.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and appropriate vehicle controls) for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Annexin V/PI Apoptosis Assay
This protocol provides a general framework for assessing apoptosis by flow cytometry.
-
Cell Treatment: Treat cells with this compound at various concentrations for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide Staining
This protocol outlines the general steps for analyzing cell cycle distribution.
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest them at the desired time points.
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark to allow for DNA staining.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
References
- 1. Annexin V Staining Protocol [icms.qmul.ac.uk]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. docs.research.missouri.edu [docs.research.missouri.edu]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
long-term stability of frozen SR1664 aliquots
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of frozen SR1664 aliquots. This resource is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid compound and its stock solutions?
A: For long-term stability, the solid form of this compound should be stored at -20°C and is stable for at least four years.[1] Once reconstituted, it is crucial to aliquot the stock solution and store it frozen to prevent degradation from repeated freeze-thaw cycles.[2][3]
Q2: How long are frozen aliquots of this compound stock solutions stable?
A: The stability of frozen this compound aliquots depends on the storage temperature. Stock solutions are stable for up to 3 months when stored at -20°C.[3] For longer-term storage, it is recommended to store aliquots at -80°C, where they are stable for up to 6 months.[2]
Q3: What solvents are recommended for reconstituting this compound?
A: this compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent, with a solubility of up to 50 mg/mL. Other solvents include DMF (20 mg/mL) and Ethanol (15 mg/mL). For in vivo studies, specific formulations with solvents like PEG300, Tween-80, and corn oil have been used.[2]
Q4: Can I subject my this compound aliquots to multiple freeze-thaw cycles?
A: It is strongly advised to avoid repeated freeze-thaw cycles as this can lead to product inactivation.[2] After reconstitution, the solution should be aliquoted into single-use vials to maintain its stability and activity.
Troubleshooting Guides
Issue 1: Decreased or inconsistent activity of this compound in experiments.
-
Possible Cause: Degradation of this compound due to improper storage.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that your this compound aliquots have been consistently stored at the recommended temperature (-20°C or -80°C).
-
Check Aliquot Age: Ensure the aliquots have not been stored longer than the recommended duration (3 months at -20°C, 6 months at -80°C).[2][3]
-
Prepare Fresh Aliquots: If in doubt, prepare fresh stock solutions from the solid compound and aliquot them for future use.
-
Perform a Quality Control Check: Test the activity of a fresh aliquot against a previously used one in a standard assay to compare performance.
-
Issue 2: Precipitation observed in this compound aliquots upon thawing.
-
Possible Cause: Poor solubility or concentration exceeding the solubility limit in the chosen solvent.
-
Troubleshooting Steps:
-
Aid Dissolution: Gentle warming and/or sonication can be used to help redissolve any precipitate.[2]
-
Review Solvent and Concentration: Ensure the concentration of your stock solution does not exceed the solubility of this compound in the chosen solvent. Refer to the solubility data for appropriate concentrations.[1]
-
Consider an Alternative Solvent: If precipitation persists, consider using a different solvent with higher solubility for this compound, such as DMSO.
-
Data Presentation
Table 1: Recommended Storage Conditions and Stability of this compound
| Form | Storage Temperature | Stability | Source |
| Solid | -20°C | ≥ 4 years | [1] |
| Stock Solution | -20°C | Up to 1 month | [2] |
| Stock Solution | -20°C | Up to 3 months | [3] |
| Stock Solution | -80°C | Up to 6 months | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of the chosen solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be applied if necessary to aid dissolution.[2]
-
Aliquoting: Dispense the stock solution into single-use, sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term use (up to 3 months) or at -80°C for long-term storage (up to 6 months).[2][3]
Mandatory Visualization
Caption: this compound signaling pathway inhibiting Cdk5-mediated PPARγ phosphorylation.
Caption: Experimental workflow for handling and using this compound aliquots.
Caption: Troubleshooting logic for this compound activity issues.
References
Technical Support Center: SR1664 Dose-Response Curve Optimization
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize dose-response experiments using SR1664, a selective PPARγ antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that is a key regulator of adipogenesis and insulin (B600854) sensitivity.[1][2] Unlike traditional PPARγ agonists (like thiazolidinediones), this compound does not activate the receptor's classical transcriptional pathways.[1][3] Its primary mechanism is to bind to PPARγ and inhibit its phosphorylation by cyclin-dependent kinase 5 (Cdk5) at the serine 273 residue.[1][4] This inhibition is associated with improved insulin sensitivity without the common side effects of full agonists, such as weight gain and fluid retention.[1][5][6]
Q2: I am not observing the expected antagonistic effect of this compound. What are the possible reasons?
Several factors could contribute to a lack of this compound activity:
-
Incorrect Cell System: The effect of this compound is highly dependent on the cellular context. Ensure your chosen cell line expresses sufficient levels of PPARγ and Cdk5.
-
Compound Integrity: Verify the purity and stability of your this compound stock. Improper storage (e.g., exposure to light or multiple freeze-thaw cycles) can degrade the compound. Stock solutions are typically stable for up to 6 months at -80°C and 1 month at -20°C.[4]
-
Solubility Issues: this compound has poor water solubility. Ensure it is fully dissolved in a suitable solvent like DMSO before diluting into your culture medium.[4] Precipitation in the final culture medium can drastically reduce its effective concentration.
-
Assay Endpoint: this compound is not a classical transcriptional agonist.[1][3] Assays that measure canonical PPARγ target gene activation (e.g., aP2/FABP4, CD36) may not show a strong response.[3][7] The most direct readout is the inhibition of Ser273 phosphorylation.
Q3: What is a typical IC50 value for this compound?
The half-maximal inhibitory concentration (IC50) for this compound's primary function—inhibiting Cdk5-mediated PPARγ phosphorylation—is approximately 80 nM.[1][4] However, the effective concentration in cell-based assays can vary depending on the cell type, assay duration, and specific endpoint being measured.
Q4: How should I select the dose range for my this compound experiment?
A well-designed dose-response experiment should span a wide range of concentrations to capture the bottom and top plateaus of the curve.
-
Starting Point: Based on the known IC50 of ~80 nM, a good starting point is to test concentrations from 1 nM to 10 µM.
-
Spacing: Use a logarithmic or semi-logarithmic dilution series (e.g., 1:3 or 1:10 dilutions) to ensure even spacing of data points across the curve.[8]
-
Number of Points: Aim for at least 5-10 concentrations to adequately define the sigmoidal curve.[8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell density across wells. 2. Compound Precipitation: this compound coming out of solution at higher concentrations. 3. Edge Effects: Evaporation from wells on the edge of the plate.[9] | 1. Ensure a single-cell suspension before plating. Use a multichannel pipette for consistency. 2. Visually inspect the media for precipitation after adding this compound. Consider using a vehicle with solubilizing agents like PEG300 or Tween-80 for in vivo studies, which might be adapted for in vitro work if necessary.[4] 3. Avoid using the outer wells of the plate for experimental conditions; fill them with sterile PBS or media instead.[9] |
| No Dose-Response (Flat Curve) | 1. Inactive Compound: this compound may have degraded. 2. Inappropriate Assay: The chosen assay may not be suitable for measuring this compound's specific mechanism. 3. Concentration Range Too Low/High: The effective range for your specific cell system may be outside what was tested. | 1. Purchase fresh compound from a reputable supplier. Verify its identity and purity if possible. 2. Switch to an assay that directly or indirectly measures the inhibition of PPARγ phosphorylation at Ser273. Alternatively, use a reporter assay designed to detect antagonists.[10] 3. Perform a broad range-finding experiment with concentrations from 1 nM to 50 µM. |
| Unexpected Cell Toxicity | 1. High DMSO Concentration: The final concentration of the vehicle (DMSO) may be toxic to your cells. 2. Off-Target Effects: At very high concentrations, this compound may have off-target effects. | 1. Keep the final DMSO concentration consistent across all wells and ideally below 0.1%. Run a vehicle-only control to assess solvent toxicity. 2. Ensure your dose-response curve includes a viability assay (e.g., CellTiter-Glo®, MTT) to distinguish specific antagonism from general toxicity. |
| "U-Shaped" or Biphasic Dose-Response | 1. Complex Biological Response: The compound may have different effects at different concentrations. 2. Assay Artifact: The detection reagent may be inhibited or saturated at high compound concentrations. | 1. This can be a real biological effect. Investigate the downstream signaling pathways at both low and high concentrations to understand the mechanism. 2. Run a control experiment to test if this compound interferes with your assay's detection chemistry (e.g., luciferase activity, fluorescence). |
Quantitative Data Summary
| Parameter | Value | Cell Line / System | Reference |
| IC50 (PPARγ Phosphorylation Inhibition) | ~80 nM | In vitro kinase assay | [1][4] |
| Ki (Binding Affinity) | ~28.67 nM | In vitro binding assay | [4] |
| EC50 (Transcriptional Agonism) | No significant activity | HEK293T cells | [1][4] |
| Effective In Vivo Dose (Mice) | 40 mg/kg (twice daily) | ob/ob mice | [1] |
Experimental Protocols
Protocol 1: PPARγ Antagonist Luciferase Reporter Assay
This protocol is designed to measure the ability of this compound to antagonize the activity of a known PPARγ agonist (e.g., Rosiglitazone).
Materials:
-
HEK293 cells stably expressing a PPARγ reporter construct (e.g., PPRE-luciferase).[11][12]
-
This compound (powder, stored at -20°C or -80°C).
-
Rosiglitazone (or another suitable PPARγ agonist).
-
DMSO (cell culture grade).
-
Culture medium (e.g., DMEM with 10% FBS).
-
96-well white, clear-bottom assay plates.
-
Luciferase assay reagent (e.g., Bright-Glo™).
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to create a 10 mM stock solution. Aliquot and store at -80°C.[4]
-
Dissolve Rosiglitazone in DMSO to create a 1 mM stock solution.
-
-
Cell Seeding:
-
Seed HEK293-PPRE-luc cells in a 96-well plate at a density of 20,000-40,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in culture medium. A typical final concentration range would be 1 nM to 10 µM.
-
Prepare a solution of Rosiglitazone in culture medium at a concentration that gives ~80% of the maximal response (EC80). This needs to be determined empirically but is often around 100-300 nM.
-
Remove the old medium from the cells.
-
Add 50 µL of the this compound dilutions to the appropriate wells.
-
Immediately add 50 µL of the Rosiglitazone EC80 solution to the wells (except for the "no agonist" control wells).
-
Ensure the final DMSO concentration is below 0.1%.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
-
Luciferase Measurement:
-
Equilibrate the plate and the luciferase reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data by setting the "agonist-only" wells to 100% activity and "vehicle-only" wells to 0% activity.
-
Plot the normalized response against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: this compound blocks Cdk5-mediated PPARγ phosphorylation without classical agonism.
Caption: A typical workflow for generating an this compound dose-response curve.
Caption: A decision tree for troubleshooting common this compound experimental issues.
References
- 1. Anti-Diabetic Actions of a Non-Agonist PPARγ Ligand Blocking Cdk5-Mediated Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent Anti-Diabetic Actions of a Novel Non-Agonist PPARγ Ligand that Blocks Cdk5-Mediated Phosphorylation - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Reduction in Obesity-Related Hepatic Fibrosis by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Re-highlighting the action of PPARγ in treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-Specific Determinants of Peroxisome Proliferator-Activated Receptor γ Function in Adipocytes and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 9. Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: SR1664 vs. Rosiglitazone Effects on Adipogenesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of SR1664 and Rosiglitazone (B1679542) on adipogenesis, the process of pre-adipocyte differentiation into mature adipocytes. While both compounds interact with the master adipogenic regulator, Peroxisome Proliferator-Activated Receptor gamma (PPARγ), their distinct mechanisms of action lead to divergent outcomes, with significant implications for therapeutic applications.
Overview: Two Ligands, Two Distinct Mechanisms
Rosiglitazone , a member of the thiazolidinedione (TZD) class of drugs, is a full agonist of PPARγ.[1] Its activation of PPARγ initiates a broad transcriptional program that strongly promotes adipocyte differentiation and lipid storage.[2][3] This mechanism underlies both its insulin-sensitizing effects and side effects like weight gain and fluid retention.[1][4]
This compound , in contrast, is a selective PPARγ modulator (SPPARγM).[4] It binds to PPARγ but does not activate the classical transcriptional pathways associated with adipogenesis.[3][5] Instead, its primary anti-diabetic action stems from its ability to block an obesity-linked inhibitory phosphorylation of PPARγ at serine 273 by cyclin-dependent kinase 5 (Cdk5).[3][4][6] This targeted mechanism allows this compound to confer insulin (B600854) sensitization without promoting the formation of new fat cells.[3][4]
Comparative Analysis of Adipogenic Effects
Experimental data consistently demonstrate the opposing effects of Rosiglitazone and this compound on adipocyte differentiation. Rosiglitazone is a potent inducer of adipogenesis, while this compound is devoid of this activity.
Data Presentation
Table 1: Comparison of In Vitro Adipogenic Effects on 3T3-L1 Preadipocytes
| Parameter | Rosiglitazone | This compound | Reference |
| Lipid Accumulation (Oil Red O Staining) | Potently Stimulated | No Stimulation | [3][5] |
| Adipocyte Morphology | Induces change to mature, lipid-filled phenotype | No change from pre-adipocyte morphology | [3] |
| Classical PPARγ Agonism | Full Agonist | No Agonism | [3][5] |
Table 2: Comparative Effects on Adipogenic Gene Expression
| Gene Target | Rosiglitazone Effect | This compound Effect | Reference |
| PPARγ (Peroxisome Proliferator-Activated Receptor γ) | Upregulated | Little to no change | [3][7] |
| C/EBPα (CCAAT/enhancer-binding protein α) | Upregulated | Little to no change | [3][7] |
| FABP4 (Fatty acid-binding protein 4 / aP2) | Upregulated | Little to no change | [3][7] |
| Adiponectin | Upregulated | Little to no change | [3][7] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the effects of this compound and rosiglitazone on adipogenesis.
In Vitro Adipogenesis Assay (3T3-L1 cells)
-
Cell Plating: Seed 3T3-L1 preadipocytes into multi-well plates (e.g., 12-well or 24-well) in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and allow them to reach confluence.
-
Initiation of Differentiation (Day 0): Two days post-confluence, replace the medium with a differentiation cocktail (DMI) consisting of DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Treatment: Add Rosiglitazone (e.g., 1 µM), this compound (e.g., 1-10 µM), or vehicle control (DMSO) to the differentiation cocktail.
-
Maturation (Day 2 onwards): After 48 hours, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin, along with the respective compounds (Rosiglitazone, this compound, or vehicle).
-
Maintenance: Replenish the medium every 2 days until cells are fully differentiated (typically 8-10 days post-induction).
-
Analysis: At the end of the differentiation period, cells are harvested for analysis via Oil Red O staining, RT-qPCR, or Western Blotting.
Oil Red O Staining for Lipid Quantification
This method visualizes and quantifies the accumulation of neutral lipid droplets in differentiated adipocytes.
-
Fixation: Gently wash the cultured cells with Phosphate-Buffered Saline (PBS) and fix them with 10% formalin in PBS for at least 1 hour at room temperature.[8]
-
Wash: Remove the formalin and wash the cells twice with distilled water, then once with 60% isopropanol (B130326) for 5 minutes.[9]
-
Staining: Prepare a working solution of Oil Red O by diluting a stock (0.5% Oil Red O in isopropanol) with water to a final concentration of 60% and filtering it.[8][9] Add the working solution to the cells and incubate for 15-20 minutes at room temperature.[10]
-
Final Wash: Remove the staining solution and wash the cells repeatedly with distilled water until the excess stain is removed.
-
Quantification (Optional): To quantify lipid accumulation, elute the stain from the cells using 100% isopropanol for 10 minutes on a shaker.[11] Transfer the eluate to a 96-well plate and measure the absorbance at a wavelength between 490-520 nm.[10][11]
Reverse Transcription Quantitative PCR (RT-qPCR)
This technique is used to measure the expression levels of specific adipogenic marker genes.[12]
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., TRIzol or RNeasy kit) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up the qPCR reaction using a master mix (e.g., SYBR Green), gene-specific primers for target genes (e.g., Pparg, Cebpa, Fabp4), and a housekeeping gene for normalization (e.g., Actb, Gapdh).
-
Data Analysis: Analyze the amplification data to determine the relative expression of target genes, typically using the ΔΔCt method.
Western Blotting
Western blotting is used to detect and quantify the levels of specific proteins, such as PPARγ.
-
Protein Extraction: Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors. Determine the total protein concentration using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-PPARγ) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control protein (e.g., β-actin or GAPDH).
Conclusion
This compound and Rosiglitazone represent two distinct classes of PPARγ ligands with fundamentally different effects on adipogenesis.
-
Rosiglitazone is a potent inducer of adipogenesis, driven by its function as a full PPARγ agonist. This action is directly linked to its therapeutic effect on insulin sensitivity but also to undesirable side effects like weight gain.[1][3]
-
This compound acts as a non-agonist PPARγ ligand. It confers insulin-sensitizing benefits by selectively blocking the inhibitory phosphorylation of PPARγ without activating the transcriptional cascade that leads to adipocyte differentiation.[3][4]
The development of compounds like this compound represents a significant advancement in targeting PPARγ. By uncoupling the anti-diabetic effects from the pro-adipogenic activity, these selective modulators offer a promising therapeutic strategy for metabolic diseases without the liabilities associated with traditional TZDs.
References
- 1. What is the mechanism of Rosiglitazone Maleate? [synapse.patsnap.com]
- 2. Rosiglitazone stimulates adipogenesis and decreases osteoblastogenesis in human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Diabetic Actions of a Non-Agonist PPARγ Ligand Blocking Cdk5-Mediated Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduction in Obesity-Related Hepatic Fibrosis by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rosiglitazone promotes development of a novel adipocyte population from bone marrow–derived circulating progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oil Red O Staining [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. bioscience.co.uk [bioscience.co.uk]
- 11. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RT-qPCR Quantification of Adipogenic Marker Genes (PPARg, C/EBPa, FABP4, and CD36) - PubMed [pubmed.ncbi.nlm.nih.gov]
SR1664: A Paradigm Shift in PPARγ Modulation for Metabolic Disease
A comparative analysis of SR1664's efficacy against traditional and next-generation Peroxisome Proliferator-Activated Receptor gamma (PPARγ) modulators, offering a detailed examination of its unique mechanism and potential for safer therapeutic interventions in metabolic diseases.
This guide provides a comprehensive comparison of this compound with other significant PPARγ modulators, including full agonists like rosiglitazone (B1679542) and pioglitazone (B448), and other selective modulators. The focus is on efficacy, mechanism of action, and side effect profiles, supported by experimental data to inform researchers and drug development professionals.
Introduction to PPARγ Modulation
Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated nuclear receptor that is a master regulator of adipogenesis, glucose homeostasis, and lipid metabolism.[1][2][3] Its central role in insulin (B600854) sensitization has made it a key target for type 2 diabetes treatment.[2] Ligands for PPARγ are broadly classified based on their activity:
-
Full Agonists: (e.g., Thiazolidinediones - TZDs like Rosiglitazone, Pioglitazone) These ligands robustly activate PPARγ, leading to significant improvements in glycemic control.[2][4] However, their broad transcriptional activation also leads to undesirable side effects such as weight gain, fluid retention, congestive heart failure, and bone loss.[2][5][6][7][8]
-
Partial Agonists/Selective PPARγ Modulators (SPPARMs): (e.g., INT131) These compounds are designed to elicit a more moderate and selective activation of PPARγ. The goal is to retain the therapeutic, insulin-sensitizing effects while minimizing the adverse effects associated with full agonists.[9][10][11]
-
Antagonists/Non-Agonists: (e.g., this compound) These ligands bind to PPARγ but do not activate its classical transcriptional pathways.[5][12] this compound represents a novel class of compounds that achieve anti-diabetic effects through an alternative mechanism: blocking a specific, disease-related modification of the PPARγ receptor.[5][6]
This compound: A Non-Agonist with a Unique Mechanism
This compound is a synthetic, non-thiazolidinedione ligand that binds with high affinity to PPARγ (K_i = 28.67 nM) but is devoid of classical transcriptional agonism.[12] Its primary anti-diabetic action stems from its ability to potently inhibit the cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at serine 273 (S273).[5][6][12] In states of obesity and insulin resistance, Cdk5 activity is elevated in adipose tissue, leading to this phosphorylation event which is linked to insulin resistance.[5][6]
By binding to PPARγ, this compound induces a conformational change that prevents Cdk5 from phosphorylating S273, thereby improving insulin sensitivity without activating the genes responsible for adverse effects like adipogenesis and fluid retention.[5][6][13]
Comparative Efficacy and Safety Profile
Experimental data from preclinical models demonstrate that this compound provides potent anti-diabetic effects comparable to the full agonist rosiglitazone, but without the associated hallmark side effects.
Table 1: In Vivo Efficacy Comparison in Obese Mouse Models
| Parameter | This compound | Rosiglitazone (TZD Full Agonist) | Pioglitazone (TZD Full Agonist) | INT131 (SPPARM) |
| Mechanism | Non-agonist, blocks Cdk5-mediated phosphorylation[5][6] | Full Transcriptional Agonist[2][5] | Full Transcriptional Agonist[2][7] | Selective Partial Agonist[9][10][11] |
| PPARγ Phosphorylation (S273) | Similar reduction to Rosiglitazone[5][14] | Potent reduction[5][14] | N/A | N/A |
| Glucose Tolerance | Markedly improved, similar to Rosiglitazone[5][14] | Markedly improved[5][14] | Improved[15] | Improved[16] |
| Fasting Insulin | Substantially reduced[5][14] | Substantially reduced[5][14] | Improved[15] | Reduced[9] |
| HbA1c Reduction | N/A (preclinical) | -0.92% (vs. placebo, human studies)[17] | -0.99% (vs. placebo, human studies)[17] | -1.1% (2mg dose, human studies)[10] |
| Body Weight Gain | No significant increase[5][14] | Significant increase[5][14] | Significant increase[7][8] | Less than Pioglitazone[10] |
| Fluid Retention (Hemodilution) | No decrease in hematocrit[5][14] | Significant decrease in hematocrit[5][14] | Known side effect[7][8][18] | Less than Pioglitazone[10] |
| Body Fat Accretion | No change[5][14] | Increased[5][14] | Increased[8] | N/A |
| Bone Mineralization | No reduction in culture[5] | Reduced in culture[5] | Increased fracture risk[7][18] | Improved bone mass in mice[16] |
Data for this compound and Rosiglitazone are primarily from comparative studies in ob/ob mice.[5][14] Data for Pioglitazone and INT131 are from various preclinical and clinical studies.[10][16][17]
Signaling Pathways and Experimental Workflows
PPARγ Signaling Diagrams
The following diagrams illustrate the distinct mechanisms of action of classical full agonists versus the non-agonist this compound.
Experimental Workflow Diagram
The diagram below outlines a typical workflow for comparing the in vivo effects of PPARγ modulators in a preclinical model of obesity and diabetes.
Detailed Experimental Protocols
In Vivo Mouse Studies for Efficacy and Side Effects
-
Animal Model: Leptin-deficient ob/ob mice or diet-induced obese (DIO) C57BL/6J mice are commonly used models for severe obesity and insulin resistance.[5]
-
Drug Administration: this compound (e.g., 40 mg/kg) and rosiglitazone (e.g., 8 mg/kg) are administered, often twice daily via intraperitoneal injection or oral gavage, for a period of 5 to 11 days.[5][14] Doses are determined by preliminary pharmacokinetic studies to achieve comparable drug exposures.[5][14] A vehicle control group receives the delivery solvent only.
-
Glucose Tolerance Test (GTT): After a treatment period (e.g., 5 days), mice are fasted overnight. A baseline blood glucose reading is taken from the tail vein. Mice are then given an intraperitoneal injection of glucose (e.g., 2 g/kg body weight). Blood glucose levels are measured at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) to assess glucose clearance.[5]
-
Body Composition and Fluid Retention: Body weight is monitored daily.[5] After 10-11 days of treatment, changes in body fat can be measured by MRI.[5] Fluid retention is assessed by measuring hematocrit (packed cell volume) from whole blood; a decrease in hematocrit indicates hemodilution and fluid retention.[5][14]
-
Tissue Analysis: White adipose tissue (WAT) is harvested to measure the phosphorylation state of PPARγ at S273 via Western blot analysis, comparing the ratio of phosphorylated PPARγ to total PPARγ.[5][14]
In Vitro Osteoblast Mineralization Assay
-
Cell Culture: Mouse osteoblastic cells (e.g., MC3T3-E1) are cultured in appropriate media.
-
Treatment: Once cells reach confluence, they are treated with osteogenic differentiation media containing ascorbic acid and β-glycerophosphate, along with either vehicle, rosiglitazone, or this compound for several days.
-
Staining and Quantification: After the differentiation period, the formation of mineralized bone nodules is assessed by staining with Alizarin Red S, which binds to calcium deposits.[5] The stained area can be quantified to compare the effects of the different compounds on osteoblast function.[5][13]
Conclusion
This compound represents a significant advancement in the field of PPARγ modulation. By uncoupling the anti-diabetic effects from classical transcriptional agonism, it provides a clear path toward developing safer insulin-sensitizing drugs. Its unique mechanism—inhibiting the Cdk5-mediated phosphorylation of PPARγ—achieves robust improvements in glucose homeostasis, comparable to full agonists like rosiglitazone, but without inducing weight gain, fluid retention, or adverse effects on bone formation in preclinical models.[5][6] This "non-agonist" approach, validated by the experimental data presented, makes this compound and its derivatives promising candidates for the next generation of therapies for type 2 diabetes and other metabolic disorders.
References
- 1. PPARγ in Complex with an Antagonist and Inverse Agonist: a Tumble and Trap Mechanism of the Activation Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Biology Inspired Development of a Series of Human Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Ligands: From Agonist to Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPAR-Mediated Toxicology and Applied Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Diabetic Actions of a Non-Agonist PPARγ Ligand Blocking Cdk5-Mediated Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduction in Obesity-Related Hepatic Fibrosis by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pioglitazone: side effect and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Development of INT131 as a Selective PPARγ Modulator: Approach to a Safer Insulin Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. The Development of INT131 as a Selective PPARgamma Modulator: Approach to a Safer Insulin Sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Potent Anti-Diabetic Actions of a Novel Non-Agonist PPARγ Ligand that Blocks Cdk5-Mediated Phosphorylation - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Efficacy and tolerability of pioglitazone in patients with type 2 diabetes mellitus: comparison with other oral antihyperglycaemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Selective PPARγ modulator INT131 normalizes insulin signaling defects and improves bone mass in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparative effectiveness of pioglitazone and rosiglitazone in type 2 diabetes, prediabetes, and the metabolic syndrome: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pioglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unraveling the Antagonistic Profile of SR1664: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of SR1664's activity against classical PPARγ agonists, validating its lack of agonistic function. Experimental data and detailed protocols are presented to support these findings.
This compound is a selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator that has garnered significant interest for its unique mechanism of action. Unlike classical PPARγ agonists such as thiazolidinediones (TZDs), this compound does not activate the receptor in a conventional manner. Instead, it acts as an antagonist, binding to PPARγ and inhibiting its phosphorylation by cyclin-dependent kinase 5 (Cdk5). This non-agonistic mode of action allows this compound to exert beneficial metabolic effects, such as improving insulin (B600854) sensitivity, without the adverse side effects associated with full PPARγ agonism, including adipogenesis and fluid retention.
Comparative Analysis of this compound Activity
Experimental evidence consistently demonstrates that this compound lacks the agonistic properties of full PPARγ agonists like rosiglitazone (B1679542). The following table summarizes key quantitative data from various in vitro assays, highlighting the distinct pharmacological profile of this compound.
| Parameter | This compound | Rosiglitazone (Full Agonist) | MRL24 (Partial Agonist) | Reference |
| PPARγ Binding Affinity (IC50) | 80 nM | Not explicitly stated in these articles | Not explicitly stated in these articles | [1] |
| PPARγ Binding Affinity (Ki) | 28.67 nM | Not explicitly stated in these articles | Not explicitly stated in these articles | [2] |
| PPARγ Transcriptional Agonism | Essentially no agonism at any concentration | Full agonist | Partial agonist | [1] |
| Inhibition of Cdk5-mediated PPARγ Phosphorylation (IC50) | 20 - 200 nM | 20 - 200 nM | Not explicitly stated in these articles | [1] |
Experimental Validation of Non-Agonistic Activity
The lack of agonistic activity of this compound has been validated through several key experiments. In transcriptional reporter assays, this compound fails to induce the expression of a PPARγ-responsive reporter gene, a hallmark of receptor agonism. Furthermore, in cellular models of adipogenesis, this compound does not promote the differentiation of pre-adipocytes into mature fat cells, a process robustly stimulated by full PPARγ agonists.
Below are the detailed protocols for the pivotal experiments that collectively validate this compound's non-agonistic profile.
Experimental Protocols
PPARγ Transcriptional Reporter Gene Assay
This assay quantitatively measures the ability of a compound to activate PPARγ and induce the expression of a reporter gene.
a. Cell Culture and Transfection:
-
COS-1 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are seeded in 24-well plates at a density of 5 x 10^4 cells per well.
-
After 24 hours, cells are transiently co-transfected with a PPARγ expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs) using a suitable transfection reagent according to the manufacturer's instructions. A β-galactosidase expression vector is often co-transfected to normalize for transfection efficiency.
b. Compound Treatment:
-
24 hours post-transfection, the medium is replaced with fresh DMEM containing 10% charcoal-stripped FBS.
-
Cells are treated with varying concentrations of this compound, rosiglitazone (positive control), or vehicle (DMSO) for 24 hours.
c. Luciferase Assay:
-
Following treatment, cells are washed with phosphate-buffered saline (PBS) and lysed with a reporter lysis buffer.
-
Luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.
-
β-galactosidase activity is measured using a colorimetric assay to normalize the luciferase readings.
-
Data are expressed as fold activation relative to the vehicle-treated control.
3T3-L1 Adipocyte Differentiation Assay
This assay assesses the adipogenic potential of a compound by measuring lipid accumulation in 3T3-L1 pre-adipocytes.
a. Cell Culture and Induction of Differentiation:
-
3T3-L1 pre-adipocytes are cultured in DMEM with 10% calf serum until they reach confluence.
-
Two days post-confluence (Day 0), differentiation is induced by treating the cells with a differentiation cocktail containing DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), and 1.67 µM insulin. The test compounds (this compound, rosiglitazone, or vehicle) are added at this stage.
-
On Day 2, the medium is replaced with DMEM containing 10% FBS and 1.67 µM insulin, along with the test compounds.
-
From Day 4 onwards, the cells are maintained in DMEM with 10% FBS, and the medium is changed every two days.
b. Oil Red O Staining:
-
On Day 8, the cells are washed with PBS and fixed with 10% formalin for at least 1 hour.
-
After washing with water, the cells are stained with Oil Red O solution (0.5% in isopropanol, diluted to 60% with water) for 1 hour to visualize lipid droplets.
-
The staining solution is removed, and the cells are washed with water.
c. Quantification of Lipid Accumulation:
-
The stained lipid droplets are visualized by microscopy.
-
For quantification, the Oil Red O stain is eluted by adding isopropanol, and the absorbance of the eluate is measured at a wavelength of 510 nm.
In Vitro Cdk5-Mediated PPARγ Phosphorylation Assay
This biochemical assay directly measures the ability of a compound to inhibit the phosphorylation of PPARγ by Cdk5.
a. Reagents and Setup:
-
Recombinant full-length human PPARγ protein.
-
Active Cdk5/p25 kinase complex.
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).
-
[γ-32P]ATP.
b. Kinase Reaction:
-
The kinase reaction is performed in a total volume of 25 µL.
-
PPARγ substrate is incubated with the Cdk5/p25 kinase in the kinase reaction buffer.
-
This compound, rosiglitazone, or vehicle is pre-incubated with the reaction mixture before the addition of [γ-32P]ATP.
-
The reaction is initiated by the addition of [γ-32P]ATP and incubated at 30°C for 30 minutes.
c. Detection of Phosphorylation:
-
The reaction is stopped by adding SDS sample buffer.
-
The proteins are separated by SDS-PAGE.
-
The gel is dried, and the phosphorylated PPARγ is visualized by autoradiography.
-
The intensity of the phosphorylated band is quantified using densitometry.
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: PPARγ signaling pathways for agonist vs. This compound.
Caption: Workflow for the PPARγ transcriptional reporter assay.
Caption: Workflow for the 3T3-L1 adipocyte differentiation assay.
Conclusion
The collective body of experimental evidence strongly supports the classification of this compound as a PPARγ antagonist with no significant agonistic activity. Its unique mechanism of inhibiting Cdk5-mediated PPARγ phosphorylation, without promoting classical transcriptional activation, distinguishes it from traditional PPARγ agonists. This non-agonistic profile is responsible for its beneficial metabolic effects while avoiding the undesirable side effects associated with full receptor activation. The detailed protocols provided herein offer a framework for the continued investigation and validation of novel PPARγ modulators.
References
A Comparative Analysis of SR1664 and Thiazolidinediones on Bone Mineralization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of the non-agonistic peroxisome proliferator-activated receptor-gamma (PPARγ) ligand, SR1664, and the class of PPARγ agonists known as thiazolidinediones (TZDs) on bone mineralization. The information presented is supported by experimental data to aid in research and drug development decisions.
Executive Summary
Thiazolidinediones (TZDs), such as rosiglitazone (B1679542) and pioglitazone (B448), are effective insulin-sensitizing agents used in the treatment of type 2 diabetes. However, their mechanism of action, which involves the activation of PPARγ, has been linked to significant adverse effects on bone health. Clinical and preclinical studies have consistently demonstrated that TZDs increase fracture risk, decrease bone mineral density (BMD), and negatively impact bone turnover by suppressing bone formation and, in some contexts, increasing bone resorption.[1][2][3]
In contrast, this compound, a non-agonistic PPARγ ligand, has been developed to retain the insulin-sensitizing benefits of PPARγ modulation without the detrimental effects on bone.[4] While direct comparative in vivo studies on bone mineralization between this compound and TZDs are limited, available in vitro evidence and studies on similar non-agonistic PPARγ modulators suggest a bone-sparing profile for this class of compounds. This guide will synthesize the available data to provide a comprehensive comparison.
Quantitative Data Comparison
The following tables summarize the quantitative effects of TZDs and this compound on key parameters of bone mineralization.
Table 1: Effects on Bone Mineral Density (BMD)
| Compound/Class | Species/Population | Study Duration | Site | Change in BMD | Reference |
| Rosiglitazone | Nondiabetic C57BL/6 Mice | 7 weeks | Total Body | Significant decrease vs. control | [1] |
| Pioglitazone | Patients with Prediabetes | ~33 months | Pelvis (men & women), Thoracic Spine & Ribs (women), Lumbar Spine & Legs (men) | Significant decrease vs. placebo | [5] |
| Pioglitazone | Patients with NASH | 18 months | Lumbar Spine | -3.5% vs. placebo | [6] |
| Pioglitazone | Obese subjects with metabolic syndrome | 12 months | Total Hip | -1.4% vs. placebo | [7] |
| This compound | - | - | - | No direct in vivo data available | - |
Table 2: Effects on Bone Turnover Markers
| Compound/Class | Species/Population | Marker | Effect | Reference |
| Rosiglitazone | Healthy Postmenopausal Women | P1NP (Formation) | ↓ 13% vs. placebo | [8][9] |
| Rosiglitazone | Healthy Postmenopausal Women | Osteocalcin (Formation) | ↓ 10% vs. placebo | [8][9] |
| Pioglitazone | Type 2 Diabetes Patients | BAP (Formation) | Significant decrease | [2] |
| Pioglitazone | Type 2 Diabetes Patients | NTX, CTX (Resorption) | Significant increase | [2] |
| This compound | - | - | No direct in vivo data available | - |
Table 3: Effects on Bone Histomorphometry
| Compound/Class | Species/Population | Parameter | Effect | Reference |
| Rosiglitazone | Nondiabetic C57BL/6 Mice | Bone Formation Rate | Decrease | [1] |
| Rosiglitazone | Nondiabetic C57BL/6 Mice | Marrow Adiposity | 3-fold increase | [1] |
| Pioglitazone | Ovariectomized Rats | Bone Formation | Suppression | [10] |
| Pioglitazone | Ovariectomized Rats | Bone Resorption | Increase | [10] |
| SR10171 (similar non-agonist) | Mice | Bone Formation Rate | Increase vs. rosiglitazone | [11] |
| SR10171 (similar non-agonist) | Mice | Marrow Adiposity | ~5-fold decrease vs. control | [11] |
Signaling Pathways and Mechanisms of Action
The differential effects of TZDs and this compound on bone mineralization stem from their distinct interactions with the PPARγ receptor.
Thiazolidinediones (TZDs): Full PPARγ Agonists
TZDs are full agonists of PPARγ. Their activation of this nuclear receptor in mesenchymal stem cells (MSCs) promotes a lineage switch, favoring adipogenesis (fat cell formation) at the expense of osteoblastogenesis (bone-forming cell formation).[1] This leads to a reduction in the number of osteoblasts and a decrease in bone formation. Furthermore, TZD-mediated PPARγ activation can also stimulate the production of factors that enhance osteoclast activity, leading to increased bone resorption.
This compound: A Non-Agonistic PPARγ Ligand
This compound binds to PPARγ but does not activate it in the classical sense. Instead, it is designed to block the Cdk5-mediated phosphorylation of PPARγ, a modification linked to insulin (B600854) resistance, without stimulating the transcriptional activity that leads to adipogenesis.[4] By avoiding classical agonism, this compound is hypothesized to uncouple the anti-diabetic benefits from the detrimental skeletal effects. In vitro studies have shown that this compound does not interfere with osteoblast mineralization, unlike rosiglitazone.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Osteoblast Mineralization Assay (Alizarin Red S Staining)
This protocol is adapted from studies assessing the effects of compounds on osteoblast differentiation and mineralization.
Objective: To visualize and quantify the deposition of mineralized matrix by osteoblasts in culture following treatment with this compound or a TZD.
Materials:
-
Osteoprogenitor cell line (e.g., MC3T3-E1)
-
Osteogenic differentiation medium (e.g., α-MEM supplemented with 10% FBS, ascorbic acid, and β-glycerophosphate)
-
This compound and TZD (e.g., rosiglitazone) stock solutions
-
Phosphate-buffered saline (PBS)
-
4% paraformaldehyde (PFA) in PBS
-
Alizarin Red S staining solution (2% w/v, pH 4.1-4.3)
-
10% acetic acid
-
10% ammonium (B1175870) hydroxide
Procedure:
-
Cell Seeding: Seed osteoprogenitor cells in multi-well plates and allow them to reach confluence.
-
Osteogenic Induction and Treatment: Replace the growth medium with osteogenic differentiation medium containing either vehicle control, this compound, or a TZD at various concentrations.
-
Medium Change: Refresh the medium with the respective treatments every 2-3 days for the duration of the differentiation period (typically 14-21 days).
-
Fixation: After the differentiation period, aspirate the medium, wash the cells with PBS, and fix with 4% PFA for 15 minutes at room temperature.
-
Staining: Wash the fixed cells with deionized water and stain with Alizarin Red S solution for 20-30 minutes.
-
Washing: Gently wash the cells with deionized water to remove excess stain.
-
Visualization: Visualize and capture images of the stained mineralized nodules using a microscope.
-
Quantification:
-
Destain the cells by adding 10% acetic acid and incubating for 30 minutes with shaking.
-
Neutralize the solution with 10% ammonium hydroxide.
-
Measure the absorbance of the extracted stain at 405 nm.
-
In Vivo Bone Histomorphometry in Rodent Models
This protocol provides a general framework for assessing the cellular basis of bone remodeling changes in response to drug treatment.
Objective: To quantify static and dynamic parameters of bone formation and resorption in rodents treated with this compound or a TZD.
Materials:
-
Laboratory rodents (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
This compound and TZD (e.g., rosiglitazone or pioglitazone) formulated for in vivo administration
-
Calcein and/or tetracycline (B611298) for bone labeling
-
Fixatives (e.g., 10% neutral buffered formalin)
-
Reagents for bone decalcification and embedding (e.g., paraffin (B1166041) or plastic)
-
Microtome
-
Stains (e.g., Von Kossa, Toluidine Blue)
-
Microscope with a camera and histomorphometry software
Procedure:
-
Animal Dosing: Administer this compound, TZD, or vehicle control to age- and sex-matched rodents for a specified duration (e.g., 4-8 weeks).
-
Fluorochrome Labeling: For dynamic histomorphometry, inject fluorochrome labels (e.g., calcein) at specific time points before sacrifice (e.g., 10 and 3 days prior) to mark areas of active mineralization.
-
Tissue Collection and Processing: At the end of the study, euthanize the animals and dissect the bones of interest (e.g., femur, tibia). Fix the bones and process them for either undecalcified (for dynamic measurements) or decalcified (for static measurements) histology.
-
Sectioning and Staining: Cut thin sections of the bone and stain them with appropriate histological stains.
-
Image Acquisition and Analysis: Capture images of the bone sections and use specialized software to quantify various histomorphometric parameters, including:
-
Bone Volume and Architecture: Bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).
-
Bone Formation: Mineral apposition rate (MAR), bone formation rate (BFR/BS), osteoblast number (N.Ob/B.Pm), and osteoid surface (OS/BS).
-
Bone Resorption: Osteoclast number (N.Oc/B.Pm) and eroded surface (ES/BS).
-
Marrow Adiposity: Adipocyte number and volume.
-
Conclusion
The available evidence strongly indicates that classical TZD-based therapies for type 2 diabetes pose a significant risk to skeletal health by promoting bone loss and increasing fracture risk. This is primarily due to their agonistic activation of PPARγ, which shifts mesenchymal stem cell differentiation away from bone-forming osteoblasts and towards adipocytes.
This compound, as a non-agonistic PPARγ ligand, represents a promising therapeutic alternative that may uncouple the beneficial metabolic effects of PPARγ modulation from its detrimental skeletal effects. While direct comparative in vivo studies are needed to definitively establish the bone-sparing profile of this compound, the existing in vitro data and findings from studies on similar non-agonistic modulators are encouraging. For researchers and drug development professionals, the exploration of non-agonistic PPARγ ligands like this compound offers a potential pathway to safer and more effective treatments for metabolic diseases without compromising bone health.
References
- 1. Bone Is a Target for the Antidiabetic Compound Rosiglitazone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects of Pioglitazone on Bone Formation and Resorption Markers in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pioglitazone Therapy Decreases Bone Mass Density and Increases Fat Mass: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Diabetic Actions of a Non-Agonist PPARγ Ligand Blocking Cdk5-Mediated Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of pioglitazone on body composition and bone density in subjects with prediabetes in the ACT NOW trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of pioglitazone on bone mineral density in patients with nonalcoholic steatohepatitis: A 36-month clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of pioglitazone on bone mineral density and bone marrow fat content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bone Safety Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 10. Impact of Targeted PPARγ Disruption on Bone Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PPARG Post-translational Modifications Regulate Bone Formation and Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SR1664 and MRL24: Two Distinct PPARγ Modulators
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SR1664 and MRL24, two significant modulators of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). This analysis is supported by experimental data on their mechanisms of action, binding affinities, and functional effects, offering a comprehensive overview to inform future research and drug discovery efforts.
This compound and MRL24 both interact with PPARγ, a key nuclear receptor involved in metabolism and glucose homeostasis, yet they elicit distinct downstream effects. This compound acts as a PPARγ antagonist, while MRL24 functions as a partial agonist. This fundamental difference in their pharmacological profiles leads to divergent biological outcomes, particularly concerning classical agonistic activities and their associated side effects.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and MRL24, providing a direct comparison of their biochemical and cellular activities.
| Parameter | This compound | MRL24 | Rosiglitazone (Full Agonist Control) | Reference |
| Binding Affinity (IC50) | 80 nM | Not explicitly stated, but described as a potent partial agonist | Not explicitly stated in these articles | [1][2] |
| Binding Affinity (Ki) | 28.67 nM | Not available | Not available | [1] |
| Transcriptional Agonism | Essentially none | Partial agonist (~20-30% of rosiglitazone) | Full agonist | [2][3] |
| Inhibition of Cdk5-mediated PPARγ Phosphorylation (Ser273) | Potent (half-maximal effects between 20 and 200 nM) | Yes, modulates at therapeutic doses | Potent (half-maximal effects between 20 and 200 nM) | [2][4] |
| Adipogenesis (in 3T3-L1 cells) | Does not stimulate | Partial effect | Potent stimulation | [3][5] |
| Osteoblast Mineralization (in MC3T3-E1 cells) | Does not interfere | Not explicitly stated | Reduces mineralization | [2][4] |
| In vivo effect on weight gain | No weight gain | No increase in weight in animal models | Causes weight gain | [2][3] |
| In vivo effect on fluid retention | No fluid retention | Not explicitly stated | Causes fluid retention | [2] |
Mechanism of Action and Signaling Pathways
This compound and MRL24 modulate PPARγ activity through different mechanisms. This compound binds to PPARγ and acts as an antagonist, potently inhibiting the Cdk5-mediated phosphorylation of PPARγ at serine 273.[1][2] This inhibition of phosphorylation is a key mechanism for its anti-diabetic effects, which occur without the classical agonism associated with traditional PPARγ activators like thiazolidinediones (TZDs).[2] The antagonistic action of this compound involves a steric clash with phenylalanine 282, which destabilizes the AF2 region of the receptor and hinders coactivator binding.[6]
MRL24, in contrast, is a partial agonist.[2] It induces a degree of transcriptional activation, approximately 20% of that achieved by the full agonist rosiglitazone.[3] The partial agonism of MRL24 is associated with the receptor existing in a slow conformational exchange between two populations.[7] Like this compound, MRL24 can also block the Cdk5-mediated phosphorylation of PPARγ.[2][8] The ability of both compounds to inhibit this phosphorylation event decouples the anti-diabetic benefits from the adverse side effects of full agonism.
Below are diagrams illustrating the distinct signaling pathways of this compound and MRL24.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-Diabetic Actions of a Non-Agonist PPARγ Ligand Blocking Cdk5-Mediated Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent Anti-Diabetic Actions of a Novel Non-Agonist PPARγ Ligand that Blocks Cdk5-Mediated Phosphorylation - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PPARγ in Complex with an Antagonist and Inverse Agonist: a Tumble and Trap Mechanism of the Activation Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand and receptor dynamics contribute to the mechanism of graded PPARγ agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights into Dynamic Mechanism of Ligand Binding to Peroxisome Proliferator-Activated Receptor γ toward Potential Pharmacological Applications [jstage.jst.go.jp]
Unveiling the Inhibition of PPARγ Phosphorylation: A Comparative Guide to SR1664 and its Alternatives
For researchers in metabolic disease and drug development, understanding the nuanced regulation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is paramount. A key post-translational modification, the phosphorylation of PPARγ at serine 273 (p-PPARγ Ser273), is a critical event linked to insulin (B600854) resistance. This guide provides a comparative analysis of SR1664, a selective PPARγ modulator, and its alternatives, Rosiglitazone and MRL-24, in their ability to inhibit this phosphorylation. We present a detailed Western blot protocol to assess p-PPARγ (Ser273) levels following treatment, alongside quantitative data to facilitate experimental design and interpretation.
Comparative Analysis of PPARγ Phosphorylation Inhibitors
This compound, Rosiglitazone, and MRL-24 represent three distinct classes of PPARγ modulators that all impact the phosphorylation of Ser273, albeit through different mechanisms. This compound is a non-agonist that specifically blocks the Cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ. Rosiglitazone, a full agonist of the thiazolidinedione (TZD) class, also effectively blocks this phosphorylation. MRL-24 is a partial agonist designed to selectively inhibit PPARγ phosphorylation with minimal classical agonistic activity.
| Compound | Mechanism of Action | Reported IC50/Effective Concentration for p-PPARγ (Ser273) Inhibition | Key Characteristics |
| This compound | PPARγ Antagonist; inhibits Cdk5-mediated phosphorylation.[1] | IC50 = 80 nM[1] | Non-agonistic, potent anti-diabetic effects without some TZD-associated side effects.[2][3] |
| Rosiglitazone | Full PPARγ Agonist; also blocks Cdk5-mediated phosphorylation. | Effective at 20-200 nM in vitro. | Potent insulin sensitizer, but associated with side effects like weight gain and fluid retention. |
| MRL-24 | Partial PPARγ Agonist; selectively blocks Ser273 phosphorylation. | Effective at therapeutic doses in mice. | Designed to have high anti-diabetic efficacy with fewer side effects than full agonists.[1] |
Signaling Pathway of PPARγ Phosphorylation and Inhibition
The following diagram illustrates the signaling pathway leading to PPARγ phosphorylation at Ser273 by Cdk5 and the points of intervention for this compound and its alternatives.
References
Confirming SR1664 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to confirm the in vivo target engagement of SR1664, a selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator. This compound offers a promising therapeutic profile by inhibiting the Cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at serine 273, a mechanism distinct from traditional PPARγ agonists.[1][2] This guide details the experimental approaches to verify this specific mode of action in a preclinical setting, presenting quantitative data, detailed protocols, and visual workflows to aid in experimental design and data interpretation.
This compound's Unique Mechanism of Action
This compound is a PPARγ antagonist that does not activate the classical transcriptional pathways associated with full agonists like thiazolidinediones (TZDs).[3] Instead, its therapeutic effects, including improved insulin (B600854) sensitivity, are attributed to its ability to specifically block the Cdk5-mediated phosphorylation of PPARγ.[1][2] This selective modulation avoids the adverse side effects of TZDs, such as weight gain and fluid retention.[3][4][5]
Below is a diagram illustrating the signaling pathway of this compound.
Caption: this compound binds to PPARγ and inhibits Cdk5-mediated phosphorylation.
Quantitative In Vivo Target Engagement of this compound
The primary method to confirm this compound target engagement in vivo is to measure the reduction of phosphorylated PPARγ (p-PPARγ) in target tissues, such as white adipose tissue (WAT), following drug administration in animal models.
| Parameter | Vehicle | This compound (10 mg/kg) | This compound (30 mg/kg) | Rosiglitazone (10 mg/kg) | Reference |
| p-PPARγ / Total PPARγ (WAT) | 100% | ~60% | ~40% | ~40% | [1][5] |
| Fasting Insulin (ng/mL) | ~4.5 | ~3.0 | ~2.0 | ~2.0 | [4] |
| HOMA-IR | ~20 | ~12 | ~8 | ~8 | [1] |
HOMA-IR: Homeostatic Model Assessment of Insulin Resistance
Comparison of In Vivo Target Engagement Methodologies
Several techniques can be employed to confirm target engagement in vivo. Below is a comparison of three prominent methods: Western Blot for post-translational modifications, Cellular Thermal Shift Assay (CETSA), and Förster Resonance Energy Transfer (FRET) imaging.
| Feature | Western Blot (p-PPARγ) | Cellular Thermal Shift Assay (CETSA) | In Vivo FRET Imaging |
| Principle | Immuno-detection of specific protein phosphorylation. | Ligand binding alters protein thermal stability. | Measures proximity of fluorescently labeled molecules. |
| This compound Application | Direct measure of inhibiting PPARγ phosphorylation. | Confirms direct binding of this compound to PPARγ. | Requires fluorescently labeled this compound or PPARγ. |
| Sample Type | Tissue lysates (e.g., adipose tissue). | Tissue lysates or intact tissues. | Live animals. |
| Throughput | Low to medium. | Medium to high. | Low. |
| Pros | Directly measures the intended biological effect. | Label-free; applicable to various targets. | Real-time, non-invasive visualization. |
| Cons | Requires specific antibodies; semi-quantitative. | Indirect measure of target modulation; requires optimization. | Technically complex; requires labeled molecules. |
Experimental Protocols
Western Blot for Phosphorylated PPARγ
This protocol details the detection of p-PPARγ in adipose tissue from mice treated with this compound.
Caption: Workflow for detecting p-PPARγ in adipose tissue by Western blot.
Detailed Steps:
-
Animal Dosing: Administer this compound or vehicle control to mice via oral gavage or intraperitoneal injection. A typical dose for this compound is 10-30 mg/kg.[1]
-
Tissue Harvesting: Euthanize mice and collect white adipose tissue. Immediately freeze in liquid nitrogen and store at -80°C.
-
Protein Extraction: Homogenize frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein lysate on a 10% SDS-polyacrylamide gel.
-
Membrane Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-PPARγ (Ser273) and total PPARγ, diluted in blocking buffer.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect chemiluminescence using an imaging system.
-
Analysis: Quantify band intensities and normalize the p-PPARγ signal to the total PPARγ signal.
In Vivo Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target in a physiological context.[6]
Caption: Workflow for confirming in vivo target engagement using CETSA.
Detailed Steps:
-
Animal Dosing: Treat mice with this compound or vehicle.[7]
-
Tissue Harvesting and Lysis: Harvest the target tissue and prepare a lysate as described for the Western blot protocol.[7]
-
Aliquot and Heat: Aliquot the lysate into separate tubes and heat each aliquot at a different temperature (e.g., 40-70°C) for a set time (e.g., 3 minutes).
-
Separation: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis of Soluble Fraction: Collect the supernatant (soluble fraction) and analyze the amount of PPARγ remaining using Western blot or other protein detection methods.
-
Data Interpretation: A shift in the melting curve of PPARγ to a higher temperature in the this compound-treated samples compared to the vehicle control indicates that this compound binding stabilizes the protein.
In Vivo Förster Resonance Energy Transfer (FRET) Imaging
FRET imaging allows for the non-invasive visualization of target engagement in real-time in living animals.[8][9]
Caption: Workflow for in vivo FRET imaging to assess target engagement.
Detailed Steps:
-
Probe Development: This technique requires a FRET pair. For example, a fluorescently labeled version of this compound (donor) and a PPARγ protein fused to a fluorescent protein (acceptor), or vice versa.
-
Animal Model: An animal model expressing the fluorescently tagged PPARγ is necessary. This can be achieved through genetic engineering or viral vector delivery.
-
Probe Administration: The fluorescently labeled this compound is administered to the animal.
-
In Vivo Imaging: The animal is anesthetized and imaged using a specialized in vivo imaging system capable of detecting FRET, often by measuring the fluorescence lifetime of the donor fluorophore.
-
Data Analysis: An increase in the FRET signal or a decrease in the donor fluorescence lifetime in the target tissue indicates that the labeled this compound is in close proximity to and binding with PPARγ.
Conclusion
Confirming the in vivo target engagement of this compound is crucial for validating its mechanism of action and advancing its development. The direct measurement of reduced PPARγ phosphorylation via Western blot provides the most direct evidence of its intended pharmacological effect. For a more biophysical confirmation of direct binding, in vivo CETSA offers a robust, label-free alternative. While technically demanding, in vivo FRET imaging provides the unique advantage of real-time, non-invasive visualization of target engagement in a living animal. The choice of methodology will depend on the specific research question, available resources, and the desired level of detail. By employing these techniques, researchers can confidently establish the in vivo efficacy and mechanism of this compound, paving the way for its potential clinical application.
References
- 1. Anti-Diabetic Actions of a Non-Agonist PPARγ Ligand Blocking Cdk5-Mediated Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduction in Obesity-Related Hepatic Fibrosis by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ai.updf.com [ai.updf.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vivo FRET Imaging for Targeted Drug Delivery Assessment | Center for Modeling, Simulation, & Imaging in Medicine [cemsim.rpi.edu]
- 9. Frontiers | An In Vivo Fluorescence Resonance Energy Transfer-Based Imaging Platform for Targeted Drug Discovery and Cancer Therapy [frontiersin.org]
SR1664 vs. Full Agonists: A Comparative Guide to PPARγ-Mediated Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gene expression effects of the selective PPARγ modulator, SR1664, with those of full PPARγ agonists, such as thiazolidinediones (TZDs) like rosiglitazone (B1679542). The information presented is supported by experimental data from peer-reviewed studies to aid in research and drug development decisions.
Introduction to this compound and PPARγ Modulation
Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and insulin (B600854) sensitivity. Full agonists of PPARγ, like rosiglitazone and pioglitazone, are potent insulin sensitizers but are associated with undesirable side effects, including weight gain and fluid retention.[1]
This compound is a non-agonist PPARγ ligand that binds to the receptor but does not induce the classical transcriptional activation associated with full agonists.[2] A key feature of this compound's mechanism is its ability to block the cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at serine 273.[1] This phosphorylation is linked to insulin resistance, and its inhibition is thought to be a primary contributor to the anti-diabetic effects of both full agonists and this compound.[1] However, by avoiding classical agonism, this compound aims to separate the therapeutic anti-diabetic benefits from the adverse effects tied to full PPARγ activation.
Comparative Analysis of Gene Expression
The differential effects of this compound and full PPARγ agonists on gene expression are most pronounced in the context of adipogenesis and inflammation.
Adipogenesis-Related Gene Expression
Full PPARγ agonists are potent inducers of adipogenesis. In contrast, this compound does not promote the expression of genes characteristic of fat cell differentiation.[1] This distinction is a cornerstone of this compound's selective profile.
| Gene Category | Full Agonist (Rosiglitazone) Effect | This compound Effect | Key Genes |
| Adipogenesis & Lipid Storage | Potent Induction | Little to no change | Fabp4 (aP2), Lpl (Lipoprotein lipase), Adipoq (Adiponectin) |
| Phosphorylation-Sensitive Genes | Regulation | Regulation (often in the same direction) | Genes sensitive to PPARγ S273 phosphorylation |
| "Agonist" Gene Set | Broad Regulation | Selective Regulation (some in opposite direction) | A defined set of genes responsive to full agonism |
Table 1: Differential Effects on Adipogenesis-Related Gene Expression. This table summarizes the contrasting effects of full PPARγ agonists and this compound on key gene sets involved in fat cell development and function.
Anti-Fibrotic Gene Expression in Liver
In a mouse model of diet-induced liver fibrosis, this compound demonstrated a distinct gene expression profile compared to the known effects of full agonists in similar contexts. This compound was shown to modulate genes involved in extracellular matrix remodeling, suggesting a therapeutic potential in liver fibrosis.
| Gene | Full Agonist (General Effect) | This compound (in HFHC-fed mice) | Function |
| Timp1 | Variable | Significantly Reduced | Tissue inhibitor of metalloproteinases-1 |
| Mmp3 | Variable | Significantly Increased | Matrix metalloproteinase-3 (Stromelysin 1) |
| Mmp13 | Variable | Significantly Increased | Matrix metalloproteinase-13 (Collagenase 3) |
| Inflammatory Genes (Ccl2, Ccl3, Tnfα) | Generally Reduced | No Significant Effect | Chemokines and pro-inflammatory cytokine |
Table 2: Gene Expression Changes in a Murine Model of Liver Fibrosis. This table highlights the specific effects of this compound on genes related to fibrosis and inflammation in the liver of high-fat, high-carbohydrate (HFHC) diet-fed mice.
Signaling Pathways and Experimental Visualization
The following diagrams illustrate the distinct signaling mechanisms and a typical experimental workflow for studying these compounds.
Experimental Protocols
3T3-L1 Adipocyte Differentiation and Gene Expression Analysis
This protocol is adapted from methodologies used to assess the effects of PPARγ ligands on adipogenesis.
1. Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum until confluent.
-
Two days post-confluency, induce differentiation by switching to DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (MDI medium).
-
After 48 hours, replace the MDI medium with DMEM containing 10% FBS and 10 µg/mL insulin.
-
After another 48 hours, maintain the cells in DMEM with 10% FBS, changing the medium every two days.
-
Compounds (this compound, full agonist, or vehicle) are typically added during the differentiation process at specified concentrations.
2. RNA Extraction and cDNA Synthesis:
-
At the desired time point (e.g., day 8 of differentiation), wash cells with PBS and lyse using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using spectrophotometry or a bioanalyzer.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
3. Quantitative PCR (qPCR):
-
Prepare qPCR reactions using a SYBR Green or probe-based master mix, cDNA template, and primers for target genes (e.g., Fabp4, Lpl, Adipoq) and a housekeeping gene (e.g., Actb, Gapdh).
-
Perform qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle control.
Quantitative Gene Expression Analysis in Liver Tissue
This protocol is based on methods for analyzing gene expression in liver tissue from animal models.
1. Animal Model and Tissue Collection:
-
Utilize a relevant animal model, such as mice fed a high-fat, high-carbohydrate diet to induce liver fibrosis.
-
Administer this compound or a vehicle control for a specified duration.
-
At the end of the treatment period, euthanize the animals and perfuse the liver with saline.
-
Excise a portion of the liver, snap-freeze it in liquid nitrogen, and store it at -80°C until analysis.
2. RNA Extraction and cDNA Synthesis from Tissue:
-
Homogenize the frozen liver tissue in a lysis buffer (e.g., TRIzol) using a mechanical homogenizer.
-
Extract total RNA following the manufacturer's protocol, including steps to remove lipids and other contaminants.
-
Assess RNA integrity and quantity.
-
Perform reverse transcription to synthesize cDNA as described for the cell-based protocol.
3. Quantitative PCR (qPCR):
-
Conduct qPCR analysis as described above, using primers specific for the target genes of interest in the liver (e.g., Timp1, Mmp3, Mmp13) and appropriate housekeeping genes.
-
Calculate the relative gene expression levels to compare the this compound-treated group with the vehicle-treated group.
Conclusion
This compound represents a distinct class of PPARγ modulators that separates the anti-diabetic effects from the adipogenic activity of full agonists. Its unique gene expression profile, characterized by the lack of induction of adipogenesis-related genes and specific modulation of genes involved in extracellular matrix remodeling, underscores its potential as a therapeutic agent with a different safety and efficacy profile compared to traditional TZDs. The experimental protocols provided offer a framework for further investigation into the nuanced effects of this compound and other selective PPARγ modulators on gene expression in various physiological and pathological contexts.
References
SR1664 vs. Thiazolidinediones: A Comparative Analysis of Fluid Retention Mechanisms
For Immediate Release
This guide provides a detailed comparison of the novel peroxisome proliferator-activated receptor-gamma (PPARγ) ligand, SR1664, and traditional thiazolidinediones (TZDs) concerning their impact on fluid retention. The analysis is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their distinct mechanisms of action, supported by experimental data.
Executive Summary
Thiazolidinediones (TZDs), a class of drugs used to treat type 2 diabetes, are well-known for their insulin-sensitizing effects, which are mediated through the activation of PPARγ. However, their clinical use is often complicated by adverse effects, most notably fluid retention, which can lead to peripheral edema and exacerbate heart failure.[1][2] In contrast, this compound, a non-agonist PPARγ ligand, has demonstrated potent anti-diabetic properties without inducing fluid retention, representing a significant advancement in the development of safer insulin-sensitizing agents.[3][4][5]
This guide will delve into the molecular pathways, present comparative experimental data, and outline the methodologies used to assess these crucial differences.
Comparative Data on Fluid Retention
Experimental data from studies in obese mouse models (ob/ob mice) clearly illustrate the differential effects of this compound and the TZD rosiglitazone (B1679542) on markers of fluid retention.
| Parameter | Vehicle | Rosiglitazone (TZD) | This compound |
| Change in Body Weight | No significant change | Significant increase | No significant change |
| Packed Cell Volume (Hematocrit) | No significant change | Significant decrease (indicating hemodilution) | No significant change |
Table 1: Summary of in vivo effects of Rosiglitazone and this compound on body weight and fluid retention in ob/ob mice. Data compiled from Choi et al., 2011.[6][4]
Mechanisms of Action and Signaling Pathways
The divergent effects of TZDs and this compound on fluid retention stem from their distinct interactions with PPARγ.
Thiazolidinediones (TZDs):
TZDs are full agonists of PPARγ.[6][3] Their activation of PPARγ in the kidneys leads to increased sodium and water reabsorption.[1][7][8] The proposed mechanisms involve the upregulation of the epithelial sodium channel (ENaC) in the collecting ducts and effects on other sodium transporters in the proximal tubules.[9][8] This renal effect, combined with TZD-induced increases in vascular permeability, contributes to the development of edema.[7][10] The incidence of peripheral edema with TZD monotherapy is around 5-10%, and this increases to 15-20% when co-administered with insulin.[1][2]
This compound:
This compound is a non-agonist PPARγ ligand that uniquely separates the anti-diabetic effects of PPARγ modulation from the pathways causing fluid retention.[6][3][5][11] It binds to PPARγ but does not induce the classical transcriptional agonism responsible for the adverse effects of TZDs.[6][11] Instead, this compound's primary mechanism is the inhibition of Cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at serine 273.[6][3][12] This blockade is responsible for its potent anti-diabetic effects.[6][11][13] Crucially, by avoiding full agonism, this compound does not trigger the downstream gene expression changes in the kidney that lead to sodium and water retention.[6][14] In vitro studies have confirmed that this compound does not significantly alter the expression of aquaporin-2 (AQP2) and αENaC, proteins involved in water and sodium transport in the kidney.[14][15]
References
- 1. Thiazolidinedione-Induced Fluid Retention: Recent Insights into the Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazolidinediones and their fluid-related adverse effects: facts, fiction and putative management strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Diabetic Actions of a Non-Agonist PPARγ Ligand Blocking Cdk5-Mediated Phosphorylation – Frost Institute for Data Science & Computing [idsc.miami.edu]
- 4. researchgate.net [researchgate.net]
- 5. ai.updf.com [ai.updf.com]
- 6. Anti-Diabetic Actions of a Non-Agonist PPARγ Ligand Blocking Cdk5-Mediated Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Renal and Vascular Mechanisms of Thiazolidinedione-Induced Fluid Retention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazolidinediones and Edema: Recent Advances in the Pathogenesis of Thiazolidinediones-Induced Renal Sodium Retention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiazolidinediones - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
- 11. ahajournals.org [ahajournals.org]
- 12. Reduction in Obesity-Related Hepatic Fibrosis by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action [frontiersin.org]
- 14. Fluid Retention Caused by Rosiglitazone Is Related to Increases in AQP2 and αENaC Membrane Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
SR1664 in combination with other metabolic disease drugs
(2025-03-06)GLP-1 receptor agonists, such as semaglutide (B3030467) and tirzepatide, have gained widespread attention for their effectiveness in weight loss and metabolic disease treatment. But did you know they can also impact the absorption of other medications? In this video, Celerion's experts, Aernout van Haarst and Sabina Paglialunga, discuss the importance of evaluating drug-drug interactions (DDIs) in GLP-1 drug development. Ensuring the safety and efficacy of co-administered medications is crucial for regulatory approval and patient safety. Learn how early-phase drug interaction studies can help. Learn about Celerion's expertise: https://celerion.com Don't forget to like, subscribe, and turn on notifications for more insights on early-phase clinical research! #GLP1 #ClinicalResearch #DrugDevelopment #Pharmacokinetics #Celerion #ClinicalTrials #Pharma #DrugInteractions.
(2025-03-06) hi I'm Arnold Fonhar senior director of scientific affairs at Cyan. and I'm joined by my colleague Sabina Paolonga cyan is a early phase CRO with over 50 years of clinical pharmarmacology. experience metabolic diseases such as obesity are a core therapeutic. area where we have comprehensive experience covering all aspects of drug.
(2025-03-06) development from first in human studies to proof of concept to clinical pharmarmacology studies to support the drug label. in this brief. video we will talk about glucagon (B607659) like peptide. one also referred to as GLP-1 receptor agonists which are popular weight loss drugs. um and how their effect on gastric emptying may interact with the safety and efficacy of other conccomantly. taken drugs. now this feature. may also have implications for new GLP-1 drugs that are in development gastric emptying refers to the process by which stomach contents are discharged into the small intestine for nutrient uptake and excretion. food intake can prolong gastric residence time of a co-administered drug. and depending on the biofarmaceutic. classification system of a given drug. it could affect drug absorption increasing or decreasing the drug's exposure.
(2025-03-06) the booming popularity of GLP1 drugs implies that there may be potential risk of drug interactions. at the same time the GLP-1 drug development landscape is expanding. so understanding how these products affect the PK of co-administered medications is vital for drug developers. this means robust drug drug interaction studies should be prioritized prior to market approval drug interactions of commonly co-administered medicines like statins metformin. and djoxin should be evaluated in addition to acetaminophen (B1664979). more information on how to design a drug interaction study with a novel GOP1 receptor agonist please visit thean website uh and read our blog article. and also be sure to check out our ACBT webinar on this topic. thank you for watching.
(2025-03-06) glp-1 receptor agonists like seagglutide and tzepide work by slowing the rate at which the stomach empties. this enhances feelings of fullness reducing appetite contributing to a weight loss. effect. however this delayed gastric emptying can also affect how other oral drugs are absorbed in the body to evaluate the potential of delayed gastric emptying methodologies like the acetaminophen absorption essay can be utilized in clinical drug interaction studies acetaminophen is a bi
Safety Operating Guide
Proper Disposal of SR1664: A Guide for Laboratory Professionals
Researchers and laboratory personnel handling SR1664, a peroxisome proliferator-activated γ (PPAR-γ) modulator, must adhere to strict disposal protocols to ensure personnel safety and environmental compliance. This guide provides essential, step-by-step information for the proper disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its safety profile. This compound is a red solid and is classified as a combustible solid.[1] Standard handling procedures for chemical reagents should be followed.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves are mandatory.
-
Lab Coat: A protective lab coat must be worn.
-
Eye Protection: Safety glasses or goggles are required.
-
Respiratory Protection: When handling the powdered form or if there is a risk of aerosolization, a fume hood or appropriate respiratory protection should be used.
Step-by-Step Disposal Plan
The disposal of this compound and any contaminated materials must be managed as hazardous waste. Improper disposal can pose a significant environmental risk and is a violation of regulations.
-
Waste Segregation: All waste materials containing this compound, including unused compound, contaminated labware (e.g., pipette tips, vials, tubes), and spill cleanup materials, must be collected in a designated and clearly labeled hazardous waste container. Do not mix this compound waste with other chemical waste streams unless their compatibility has been confirmed.
-
Container Labeling: The hazardous waste container must be in good condition, free from external contamination, and securely sealed. It must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any associated hazard symbols.
-
Storage of Waste: The sealed and labeled hazardous waste container should be stored in a designated, secure, and well-ventilated satellite accumulation area. The container should remain closed except when adding waste.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management contractor. It is imperative to follow all local, state, and federal regulations for hazardous waste disposal.
Spill and Exposure Procedures
In the event of a spill or exposure to this compound, the following immediate actions should be taken:
-
Spill:
-
Evacuate the immediate area to prevent further exposure.
-
Wear appropriate PPE before attempting to clean the spill.
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
For solutions, absorb the spill using an inert material such as vermiculite, sand, or earth.
-
Place all contaminated materials into a sealed and labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by washing with soap and water.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove any contaminated clothing.
-
Eye Contact: Rinse the eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is safe to do so and continue rinsing.
-
Inhalation: Move the individual to an area with fresh air and ensure they are in a position comfortable for breathing.
-
Seek medical attention if any symptoms of exposure develop.
This compound Properties and Handling Data
For easy reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₃₃H₂₉N₃O₅ | [1][2] |
| Molecular Weight | 547.60 g/mol | [1][2] |
| Appearance | Red solid | [1][3] |
| Solubility | DMSO: 50 mg/mL | [1] |
| Storage Temperature | -20°C | [1][2][3] |
| Storage Class | 11 - Combustible Solids | [1] |
Experimental Workflow for this compound Disposal
The logical flow for the proper disposal of this compound is outlined in the diagram below. Adherence to this workflow is critical for maintaining a safe laboratory environment.
This compound Disposal and Emergency Workflow
References
- 1. PPARγ Modulator, this compound A cell-permeable non-thiazolidinediones derivative that binds tightly to peroxisome proliferator-activated γ (PPAR-γ) receptor, but does not exhibit any transcriptional agonism. | Sigma-Aldrich [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. merckmillipore.com [merckmillipore.com]
Personal protective equipment for handling SR1664
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling, use, and disposal of SR1664, a potent and selective PPARγ modulator. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment. This is based on standard laboratory practice for handling potent, powdered chemical compounds.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from dust particles and splashes. |
| Lab Coat | Standard laboratory coat. | To protect personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for handling the powder. | To prevent inhalation of fine particles. |
Operational Plan: Handling and Storage
This compound is a solid, typically a powder, and should be handled with care to avoid generating dust.
Storage:
-
Store at -20°C for long-term stability.
-
Keep in a tightly sealed container.
-
Protect from light.
Handling:
-
Allow the container to warm to room temperature before opening to prevent condensation.
-
Weigh and handle the solid compound in a chemical fume hood to minimize inhalation exposure.
-
For solution preparation, refer to the solubility data in the table below. Prepare solutions in a fume hood.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₃₃H₂₉N₃O₅ |
| Molecular Weight | 547.6 g/mol |
| Solubility | DMSO: ≥15 mg/mLEthanol: ≥15 mg/mLDMF: ≥20 mg/mL |
In Vivo Efficacy in a Mouse Model of Diabetes
| Parameter | Treatment Group | Result |
| Fasting Insulin (B600854) | This compound (10 mg/kg) | Significant Reduction |
| HOMA-IR | This compound (10 mg/kg) | Dose-dependent improvement |
| Body Weight | This compound | No significant change |
| Fluid Retention | This compound | No evidence of fluid retention |
Experimental Protocols
In Vivo Study of this compound in a High-Fat Diet-Induced Mouse Model of Diabetes
This protocol provides a general framework based on published studies. Specific parameters may need to be optimized for individual experimental designs.
-
Animal Model: Male C57BL/6J mice on a high-fat diet (e.g., 60% kcal from fat) for a specified period to induce obesity and insulin resistance.
-
This compound Preparation:
-
For intraperitoneal (i.p.) injection, this compound can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
For oral gavage, a formulation in 0.5% methylcellulose (B11928114) or other suitable vehicle can be used.
-
-
Dosing Regimen:
-
Administer this compound at a dose of, for example, 10 mg/kg body weight.
-
The dosing frequency is typically once or twice daily.
-
The treatment duration can range from several days to weeks, depending on the study endpoints.
-
-
Outcome Measures:
-
Monitor blood glucose and insulin levels.
-
Perform glucose and insulin tolerance tests.
-
Measure body weight and composition.
-
At the end of the study, collect tissues for further analysis (e.g., adipose tissue for Western blotting of p-PPARγ).
-
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound is a non-agonist ligand for PPARγ. It binds to PPARγ and allosterically inhibits its phosphorylation at Serine 273 by cyclin-dependent kinase 5 (Cdk5). This inhibition of phosphorylation is associated with improved insulin sensitivity without the side effects of classical PPARγ agonists.
Caption: this compound inhibits Cdk5-mediated phosphorylation of PPARγ.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for in vivo evaluation of this compound.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.
-
Solid Waste: Collect solid this compound waste and contaminated disposables (e.g., pipette tips, tubes) in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a labeled hazardous waste container. Do not pour down the drain.
-
Decontamination: Decontaminate surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
This guide is intended to provide essential information for the safe handling of this compound. Always consult your institution's safety office and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive and up-to-date information.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
